molecular formula C12H18N2O B151649 4-Morpholin-4-ylmethylbenzylamine CAS No. 91271-84-0

4-Morpholin-4-ylmethylbenzylamine

Cat. No.: B151649
CAS No.: 91271-84-0
M. Wt: 206.28 g/mol
InChI Key: OTMQHFNPBREFIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Morpholin-4-ylmethylbenzylamine is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(morpholin-4-ylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-9-11-1-3-12(4-2-11)10-14-5-7-15-8-6-14/h1-4H,5-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMQHFNPBREFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383721
Record name 1-{4-[(Morpholin-4-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91271-84-0
Record name 1-{4-[(Morpholin-4-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(morpholin-4-ylmethyl)phenyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Morpholin-4-ylmethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for the preparation of 4-Morpholin-4-ylmethylbenzylamine, a compound of interest in medicinal chemistry and drug discovery. The guide details two primary synthetic routes, complete with step-by-step experimental protocols derived from established chemical literature. Quantitative data for key reaction steps are summarized in tabular format for clarity and ease of comparison. Furthermore, a visual representation of the most viable synthesis pathway is provided using a Graphviz diagram to facilitate a deeper understanding of the chemical transformations involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of novel chemical entities.

Introduction

This compound is a disubstituted toluene derivative featuring a morpholinomethyl group and an aminomethyl group at the 1 and 4 positions of the benzene ring, respectively. The presence of the morpholine moiety, a privileged structure in medicinal chemistry, suggests its potential for favorable pharmacokinetic properties. The primary amine functionality offers a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. This guide outlines two robust synthetic strategies for obtaining this target compound, starting from commercially available precursors.

Proposed Synthetic Pathways

Two logical and experimentally viable pathways for the synthesis of this compound have been devised based on established organic chemistry principles.

Pathway A: From 4-Halobenzonitrile

This pathway commences with the nucleophilic substitution of a 4-halobenzonitrile (where the halogen is typically fluorine or chlorine) with morpholine to yield the key intermediate, 4-(morpholinomethyl)benzonitrile. Subsequent reduction of the nitrile functionality affords the desired primary amine, this compound.

Pathway B: From 4-Formylbenzonitrile

An alternative route begins with the reductive amination of 4-formylbenzonitrile with morpholine to form the same intermediate, 4-(morpholinomethyl)benzonitrile. This is followed by the reduction of the nitrile group to the final product.

This guide will focus on providing a detailed experimental protocol for Pathway A, as it represents a widely applicable and well-documented approach for the synthesis of the key intermediate.

Experimental Protocols

The following protocols are detailed for the synthesis of this compound via Pathway A.

Step 1: Synthesis of 4-(Morpholinomethyl)benzonitrile

This procedure is adapted from the synthesis of similar morpholinylbenzenes.

Materials:

  • 4-Fluorobenzonitrile or 4-Chlorobenzonitrile

  • Morpholine

  • Potassium Carbonate (for fluorobenzonitrile)

  • Acetonitrile or Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of 4-fluorobenzonitrile (1.0 eq) in acetonitrile, add potassium carbonate (1.2 eq) and morpholine (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Dilute the crude product with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude 4-(morpholinomethyl)benzonitrile. The product can be further purified by column chromatography or recrystallization.

Step 2: Reduction of 4-(Morpholinomethyl)benzonitrile to this compound

This procedure is a general method for the reduction of nitriles to primary amines using lithium aluminum hydride (LAH).

Materials:

  • 4-(Morpholinomethyl)benzonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 10% Sodium Hydroxide (NaOH) solution

  • Ethyl acetate or Dichloromethane (DCM)

  • Celite

Procedure:

  • To a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0°C under a nitrogen atmosphere, add a solution of 4-(morpholinomethyl)benzonitrile (1.0 eq) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture back to 0°C.

  • Carefully quench the excess LAH by the sequential addition of water (1 volume relative to LAH), 10% NaOH solution (1.5 volumes), and then water again (3 volumes).

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate or DCM.

  • Separate the layers of the filtrate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound. The product can be purified by column chromatography.

Quantitative Data

The following tables summarize representative quantitative data for the key reaction steps. Please note that yields can vary based on the specific reaction conditions and scale.

Table 1: Synthesis of 4-(Morpholinomethyl)benzonitrile

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
4-FluorobenzonitrileMorpholine, K₂CO₃AcetonitrileReflux12~94Adapted from similar syntheses
4-ChlorobenzonitrileMorpholineNeat12012~52Adapted from similar syntheses

Table 2: Reduction of Nitriles to Primary Amines

SubstrateReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
General NitrileLiAlH₄THF0 to RT4VariableGeneral Protocol
BenzonitrileNi/SiO₂Methanol100-92 (as Benzylamine)[1]
BenzonitrileH₂, Raney Ni---Variable[2]

Visualization of the Synthesis Pathway

The following diagram illustrates the synthetic workflow for Pathway A.

Synthesis_Pathway Start 4-Halobenzonitrile (X = F, Cl) Intermediate 4-(Morpholinomethyl)benzonitrile Start->Intermediate Nucleophilic Substitution Product This compound Intermediate->Product Nitrile Reduction Reagent1 Morpholine, Base (e.g., K2CO3) Reagent2 Reducing Agent (e.g., LiAlH4)

Caption: Synthetic pathway for this compound.

Conclusion

This technical guide has outlined a clear and actionable synthetic strategy for the preparation of this compound. The provided experimental protocols, based on established and reliable chemical transformations, offer a solid foundation for the successful synthesis of this compound in a laboratory setting. The modularity of the presented pathway allows for potential optimization and adaptation to suit specific research needs. This guide is intended to empower researchers in their efforts to synthesize and explore the potential of novel morpholine-containing compounds in the field of drug discovery and development.

References

An In-depth Technical Guide on 4-Morpholin-4-ylmethylbenzylamine (CAS: 91271-84-0)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases lack specific information regarding the biological activity, mechanism of action, and detailed experimental protocols for 4-Morpholin-4-ylmethylbenzylamine. This document summarizes the available chemical data and presents a putative synthesis pathway based on related chemical literature. The information provided should be used for research and informational purposes only.

Executive Summary

This compound is a chemical compound with the CAS number 91271-84-0. Structurally, it features a benzylamine core substituted with a morpholinomethyl group at the para position. While this compound is commercially available as a chemical intermediate, there is a notable absence of published research detailing its biological effects or specific applications in drug discovery and development. This guide provides a compilation of its known chemical and physical properties and outlines a probable synthetic route. Due to the lack of biological data, this document also presents a generalized workflow for the biological screening of a novel chemical entity, which could be applied to this compound.

Chemical and Physical Properties

The known physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 91271-84-0
Molecular Formula C₁₂H₁₈N₂O[1]
Molecular Weight 206.28 g/mol [1]
Appearance White solid
Melting Point 54-56 °C[1]
Boiling Point 324.7 °C at 760 mmHg (Predicted)[1]
Density 1.1 ± 0.1 g/cm³ (Predicted)[1]
Flash Point 150.2 ± 25.1 °C (Predicted)[1]
pKa 9.51 ± 0.10 (Predicted)

Synthesis Pathway

A plausible synthetic route for this compound involves a two-step process starting from 4-cyanobenzyl bromide. The first step is a nucleophilic substitution with morpholine to form the intermediate 4-(morpholinomethyl)benzonitrile. The second step is the reduction of the nitrile group to a primary amine.

Experimental Protocol

Step 1: Synthesis of 4-(morpholinomethyl)benzonitrile

  • To a solution of 4-cyanobenzyl bromide (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add morpholine (1.1 eq) and a non-nucleophilic base like potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield 4-(morpholinomethyl)benzonitrile.

Step 2: Synthesis of this compound

  • Dissolve 4-(morpholinomethyl)benzonitrile (1.0 eq) in an appropriate solvent such as tetrahydrofuran (THF) or ethanol.

  • Add a reducing agent, for example, Lithium Aluminum Hydride (LiAlH₄) (2.0 eq) in THF, or conduct catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • If using LiAlH₄, the reaction is typically stirred at room temperature for 4-8 hours. For catalytic hydrogenation, the reaction is stirred under a hydrogen atmosphere until the uptake of hydrogen ceases.

  • Monitor the reaction by TLC.

  • Upon completion, and if using LiAlH₄, carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.

  • Filter the resulting solid and wash with the reaction solvent.

  • Dry the filtrate over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain this compound.

  • The final product can be further purified by crystallization or column chromatography if necessary.

Synthesis Workflow Diagram

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Nitrile Reduction 4_cyanobenzyl_bromide 4-Cyanobenzyl Bromide reaction_1 Nucleophilic Substitution (Acetonitrile, K₂CO₃) 4_cyanobenzyl_bromide->reaction_1 morpholine Morpholine morpholine->reaction_1 intermediate 4-(Morpholinomethyl)benzonitrile reaction_1->intermediate reaction_2 Reduction intermediate->reaction_2 reducing_agent Reducing Agent (e.g., LiAlH₄ or H₂/Pd-C) reducing_agent->reaction_2 final_product This compound reaction_2->final_product

Caption: Proposed two-step synthesis of this compound.

Biological Activity and Signaling Pathways

As of the date of this document, there is no published data on the biological activity or the mechanism of action of this compound. The morpholine moiety is a common feature in many biologically active compounds, where it is often introduced to improve physicochemical properties such as solubility and metabolic stability. Compounds containing the morpholine scaffold have been reported to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects. However, it is crucial to note that the biological activity of a molecule cannot be inferred solely from its constituent parts, and dedicated biological screening is required to determine the specific activity of this compound.

Without experimental data, no signaling pathway diagrams can be provided for this compound.

Generalized Experimental Workflow for Biological Screening

For a novel compound such as this compound with unknown biological activity, a systematic screening process is necessary. The following diagram illustrates a general workflow for such a screening cascade.

G start Novel Compound (this compound) primary_screening High-Throughput Primary Screening (e.g., Cell Viability Assays, Receptor Binding Assays) start->primary_screening hit_identification Hit Identification (Compounds showing desired activity) primary_screening->hit_identification secondary_assays Secondary & Orthogonal Assays (e.g., Dose-Response, Selectivity Profiling) hit_identification->secondary_assays Active end Candidate for Further Development hit_identification->end Inactive lead_generation Lead Generation (Confirmed active and selective compounds) secondary_assays->lead_generation lead_generation->secondary_assays Not Confirmed in_vitro_moa In Vitro Mechanism of Action Studies (e.g., Target Engagement, Pathway Analysis) lead_generation->in_vitro_moa Confirmed in_vivo_poc In Vivo Proof-of-Concept (Animal Models of Disease) in_vitro_moa->in_vivo_poc in_vivo_poc->end

Caption: Generalized workflow for the biological screening of a novel compound.

This workflow provides a logical progression from initial broad screening to more focused studies to identify and validate the biological activity and therapeutic potential of a new chemical entity.

References

An In-depth Technical Guide to 4-Morpholin-4-ylmethylbenzylamine: Molecular Structure, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Morpholin-4-ylmethylbenzylamine, a versatile heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While detailed biological data on this specific molecule is limited in publicly available literature, this document consolidates its known chemical properties, proposes a robust synthetic pathway, and explores its potential biological relevance by examining structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals interested in the synthesis and application of novel morpholine derivatives.

Molecular Structure and Chemical Properties

This compound is a substituted benzylamine featuring a morpholine moiety attached to the phenyl ring via a methylene bridge. The morpholine ring is a privileged pharmacophore in medicinal chemistry, often incorporated to improve the physicochemical properties of a molecule, such as solubility and metabolic stability.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₈N₂O[1]
Molecular Weight 206.29 g/mol [1]
CAS Number 91271-84-0[1]
Predicted Melting Point 101.92 °C[1]
InChI InChI=1S/C12H18N2O/c13-9-11-1-3-12(4-2-11)10-14-5-7-15-8-6-14/h1-4H,5-10,13H2[1]

Proposed Synthesis Protocol

Experimental Protocol: Reductive Amination

This proposed protocol is based on general procedures for reductive amination.

Materials:

  • 4-Morpholinobenzaldehyde

  • Ammonia (e.g., in methanol or as ammonium chloride)

  • Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation)

  • Anhydrous methanol or other suitable solvent

  • Acetic acid (catalytic amount, if needed)

  • Dichloromethane or ethyl acetate for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve 4-morpholinobenzaldehyde in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Add a solution of ammonia in methanol (or ammonium chloride). If using ammonium chloride, a mild base may be needed to liberate ammonia in situ.

  • If required, add a catalytic amount of acetic acid to facilitate the formation of the imine intermediate. Stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture in an ice bath and slowly add the reducing agent (e.g., sodium cyanoborohydride) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by carefully adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product 4_morpholinobenzaldehyde 4-Morpholinobenzaldehyde Imine_Formation Imine Formation (Methanol, cat. Acetic Acid) 4_morpholinobenzaldehyde->Imine_Formation Ammonia Ammonia (NH3) Ammonia->Imine_Formation Reduction Reduction (e.g., NaBH3CN) Imine_Formation->Reduction Imine Intermediate Target_Molecule This compound Reduction->Target_Molecule STAT6_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4_Receptor IL-4 Receptor JAK1 JAK1 IL4_Receptor->JAK1 Activates JAK3 JAK3 IL4_Receptor->JAK3 Activates STAT6_inactive STAT6 (inactive) JAK1->STAT6_inactive Phosphorylates JAK3->STAT6_inactive Phosphorylates STAT6_active STAT6-P (active dimer) STAT6_inactive->STAT6_active Dimerizes DNA DNA STAT6_active->DNA Translocates & Binds Gene_Expression Th2 Gene Expression DNA->Gene_Expression Initiates Transcription IL4 IL-4 IL4->IL4_Receptor Binds

References

In-Depth Technical Guide: The Mechanism of Action of 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide as a Potent STAT6 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the potent and selective STAT6 inhibitor, 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide (also known as YM-341619 or AS1617612). This document details the compound's primary molecular target, its effect on downstream signaling pathways, and provides a compilation of quantitative data and detailed experimental protocols relevant to its study.

Core Mechanism of Action: Inhibition of STAT6 Signaling

The primary mechanism of action of 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide is the potent and selective inhibition of the Signal Transducer and Activator of Transcription 6 (STAT6). STAT6 is a key transcription factor in the signaling cascade initiated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1][2] Upon binding of these cytokines to their receptors, STAT6 is phosphorylated, leading to its dimerization, nuclear translocation, and subsequent activation of target gene transcription.[2] This compound effectively blocks the activation of STAT6, thereby preventing these downstream events.

A critical consequence of STAT6 inhibition is the suppression of T helper 2 (Th2) cell differentiation.[3][4] Th2 cells are crucial mediators of allergic and inflammatory responses, and their differentiation is heavily dependent on the IL-4/STAT6 signaling axis.[2] By inhibiting STAT6, 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide effectively halts the development of Th2 cells, making it a promising candidate for the therapeutic intervention in allergic diseases such as asthma.[3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide.

Table 1: In Vitro Potency

ParameterValue (nM)Description
STAT6 Inhibition IC500.70Concentration required to inhibit STAT6 activation by 50%.[3][4][5]
Th2 Differentiation IC500.28Concentration required to inhibit IL-4 induced Th2 differentiation in mouse spleen T cells by 50%.[3][4]

Table 2: Pharmacokinetic Profile in Mice

ParameterValueUnitRoute of Administration
Oral Bioavailability25%Oral
Cmax80ng/mLIntravenous (1 mg/kg)
Tmax0.5hIntravenous (1 mg/kg)
AUC114ng·h/mLIntravenous (1 mg/kg)
t1/21.0hIntravenous (1 mg/kg)
Vd3177mL/kgIntravenous (1 mg/kg)
CLtot36.1mL/min/kgIntravenous (1 mg/kg)

Data sourced from MedChemExpress product information.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide.

STAT6 Luciferase Reporter Gene Assay

This assay is used to quantify the inhibitory effect of the compound on STAT6-mediated gene transcription.

1. Cell Culture and Transduction:

  • Cell Line: Human embryonic kidney (HEK293) or human hepatoma (HepG2) cells are suitable.[3][6]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Procedure:

    • Seed cells in a 96-well white, clear-bottom plate at a density of 5,000-20,000 cells per well.[3][6]

    • Transduce the cells with a lentiviral vector containing a firefly luciferase reporter gene under the control of a STAT6-responsive promoter. A puromycin resistance gene can be included for the selection of stable cell lines.[6]

    • Incubate for 48-72 hours to allow for viral integration and reporter gene expression.[6]

2. Compound Treatment and Stimulation:

  • Procedure:

    • Prepare serial dilutions of 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide in the culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound.

    • Pre-incubate the cells with the compound for 30 minutes to 1 hour.

    • Stimulate the cells with recombinant human or mouse IL-4 (final concentration of approximately 10 ng/mL) to activate the STAT6 pathway. Include unstimulated and vehicle-treated controls.

    • Incubate for 6-16 hours at 37°C in a 5% CO2 incubator.[5]

3. Luciferase Activity Measurement:

  • Procedure:

    • Equilibrate the plate to room temperature.

    • Add a luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System) to each well.

    • Incubate for 15-30 minutes at room temperature with gentle agitation.

    • Measure the luminescence using a microplate luminometer.

4. Data Analysis:

  • Normalize the luciferase signal to a control reporter (e.g., Renilla luciferase) if co-transfected.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

In Vitro Th2 Cell Differentiation Assay

This assay assesses the compound's ability to inhibit the differentiation of naive CD4+ T cells into Th2 effector cells.

1. Isolation of Naïve CD4+ T Cells:

  • Source: Spleens from 6-8 week old BALB/c mice.

  • Procedure:

    • Prepare a single-cell suspension from the spleens by mechanical disruption through a 40-70 µm cell strainer.[7]

    • Lyse red blood cells using an ACK lysis buffer.

    • Isolate naïve CD4+ T cells using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions. Purity should be >90%.

2. T Cell Activation and Differentiation:

  • Procedure:

    • Coat a 24-well or 96-well tissue culture plate with anti-CD3 (1-5 µg/mL) and anti-CD28 (1-2 µg/mL) antibodies overnight at 4°C.[8][9]

    • Wash the plate with sterile PBS to remove unbound antibodies.

    • Seed the isolated naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • To induce Th2 differentiation, add recombinant mouse IL-4 (10 ng/mL) and anti-IFN-γ antibody (1 µg/mL) to the culture.[9]

    • Add serial dilutions of 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide or vehicle control to the respective wells.

    • Incubate the cells for 4-6 days at 37°C in a 5% CO2 incubator.[10][11]

3. Analysis of Th2 Differentiation:

  • Method 1: Intracellular Cytokine Staining:

    • Restimulate the differentiated T cells with PMA (50 ng/mL) and ionomycin (1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

    • Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD4) and intracellular cytokines (e.g., IL-4).

    • Analyze the percentage of CD4+IL-4+ cells by flow cytometry.

  • Method 2: RT-qPCR for GATA-3 Expression:

    • Harvest the cells and isolate total RNA using a suitable kit.

    • Synthesize cDNA using a reverse transcriptase.

    • Perform quantitative real-time PCR (qPCR) using primers specific for GATA-3 and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Calculate the relative expression of GATA-3 mRNA.

Pharmacokinetic Study in Mice

This protocol outlines a typical procedure for evaluating the pharmacokinetic properties of the compound in mice.

1. Animal Handling and Dosing:

  • Animals: 8-week-old female BALB/c mice.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Dosing:

    • Intravenous (IV): Administer the compound (e.g., 1 mg/kg) dissolved in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) via the tail vein.

    • Oral (PO): Administer the compound (e.g., 10 mg/kg) by oral gavage.

2. Blood Sampling:

  • Procedure:

    • Collect blood samples (approximately 30-50 µL) at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via retro-orbital or submandibular bleeding.[4]

    • Collect the blood into heparinized tubes.

    • Centrifuge the blood at 2,000-4,000 x g for 10 minutes at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

3. Bioanalysis:

  • Method: Develop and validate a sensitive and specific analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of the compound in plasma.

4. Pharmacokinetic Parameter Calculation:

  • Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t1/2)

    • Volume of distribution (Vd)

    • Total body clearance (CLtot)

    • Oral bioavailability (F%)

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

STAT6_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-4 IL-4 IL-4R IL-4 Receptor IL-4->IL-4R Binds JAK JAK Kinase IL-4R->JAK Activates STAT6_inactive STAT6 JAK->STAT6_inactive Phosphorylates pSTAT6 p-STAT6 STAT6_inactive->pSTAT6 STAT6_dimer p-STAT6 Dimer pSTAT6->STAT6_dimer Dimerizes DNA Target Gene Promoters STAT6_dimer->DNA Translocates & Binds Inhibitor 2-[(4-morpholin-4-ylphenyl)amino]-4- [(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide Inhibitor->JAK Inhibits Phosphorylation Transcription Transcription DNA->Transcription Initiates

Caption: IL-4/STAT6 Signaling Pathway and Point of Inhibition.

Luciferase_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout Seed_Cells Seed HEK293/HepG2 Cells in 96-well plate Transduce Transduce with STAT6 Luciferase Reporter Lentivirus Seed_Cells->Transduce Incubate_48h Incubate 48-72h Transduce->Incubate_48h Add_Inhibitor Add serial dilutions of Inhibitor Incubate_48h->Add_Inhibitor Pre_Incubate Pre-incubate 30 min Add_Inhibitor->Pre_Incubate Stimulate Stimulate with IL-4 Pre_Incubate->Stimulate Incubate_6h Incubate 6-16h Stimulate->Incubate_6h Add_Reagent Add Luciferase Assay Reagent Incubate_6h->Add_Reagent Measure_Lum Measure Luminescence Add_Reagent->Measure_Lum Analyze Calculate IC50 Measure_Lum->Analyze

Caption: Workflow for the STAT6 Luciferase Reporter Assay.

Th2_Differentiation_Workflow cluster_cell_prep Cell Preparation cluster_culture Culture & Differentiation cluster_analysis Analysis Isolate_Splenocytes Isolate Splenocytes from Mouse Isolate_Naive_T Isolate Naïve CD4+ T Cells (MACS) Isolate_Splenocytes->Isolate_Naive_T Seed_Cells Seed Naïve T Cells Isolate_Naive_T->Seed_Cells Coat_Plate Coat plate with anti-CD3 & anti-CD28 Coat_Plate->Seed_Cells Add_Cytokines Add IL-4, anti-IFN-γ, & Inhibitor Seed_Cells->Add_Cytokines Incubate_4d Incubate 4-6 days Add_Cytokines->Incubate_4d Restimulate Restimulate with PMA/Ionomycin Incubate_4d->Restimulate RNA_Isolation OR Isolate RNA Incubate_4d->RNA_Isolation Stain Intracellular Staining for IL-4 Restimulate->Stain FACS Analyze by Flow Cytometry Stain->FACS RT_qPCR RT-qPCR for GATA-3 RNA_Isolation->RT_qPCR

Caption: Workflow for In Vitro Th2 Cell Differentiation Assay.

References

Spectroscopic Analysis of 4-Morpholin-4-ylmethylbenzylamine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction

4-Morpholin-4-ylmethylbenzylamine is a substituted aromatic amine containing both a morpholine and a benzylamine moiety. As a molecule with potential applications in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its characterization, quality control, and further development. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, and MS) for this compound.

Challenges in Data Acquisition

A comprehensive search of publicly available scientific literature and chemical databases did not yield a complete set of experimental spectroscopic data (¹H NMR, ¹³C NMR, Infrared, and Mass Spectrometry) specifically for this compound. While data for structurally related compounds are available, the core experimental spectra for the title compound appear to be unpublished or not readily accessible.

Therefore, this guide will present a theoretical analysis based on the known spectroscopic characteristics of its constituent functional groups: a 1,4-disubstituted benzene ring, a morpholine ring, a benzylic methylene group, and a primary amine. This predictive approach allows for an estimation of the key spectral features that would be expected in an experimental setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.3d2HAromatic protons (ortho to CH₂-Morpholine)
~7.2d2HAromatic protons (ortho to CH₂NH₂)
~3.8s2HBenzylic protons (Ar-CH₂ -NH₂)
~3.7t4HMorpholine protons (-O-CH₂ -)
~3.5s2HBenzylic protons (Ar-CH₂ -Morpholine)
~2.4t4HMorpholine protons (-N-CH₂ -)
~1.6 (variable)br s2HAmine protons (-NH₂)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~140Quaternary aromatic carbon (C-CH₂-Morpholine)
~138Quaternary aromatic carbon (C-CH₂NH₂)
~129Aromatic CH
~128Aromatic CH
~67Morpholine carbons (-O-C H₂-)
~63Benzylic carbon (Ar-C H₂-Morpholine)
~54Morpholine carbons (-N-C H₂-)
~46Benzylic carbon (Ar-C H₂-NH₂)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3250Medium, broadN-H stretching (primary amine)
3100-3000MediumAromatic C-H stretching
2950-2800Medium-StrongAliphatic C-H stretching (CH₂ groups)
1600-1450Medium-StrongAromatic C=C stretching
1115StrongC-O-C stretching (morpholine ether)
1250-1020MediumC-N stretching
Mass Spectrometry (MS)

For the mass spectrum, the expected molecular ion peak [M]⁺ would be observed at m/z 206.29, corresponding to the molecular weight of the compound (C₁₂H₁₈N₂O). Common fragmentation patterns would likely involve the benzylic cleavage, leading to fragments corresponding to the benzylamine moiety and the morpholinomethyl moiety.

Experimental Protocols

While specific experimental protocols for obtaining the spectroscopic data of this compound are not available, the following are generalized methodologies that would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the compound would be dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) would be used to acquire both ¹H and ¹³C NMR spectra.

  • Data Acquisition: For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled sequence would be employed to obtain singlets for each unique carbon atom.

  • Data Processing: The raw data (Free Induction Decay - FID) would be Fourier transformed, phase-corrected, and baseline-corrected to generate the final spectrum.

Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample would be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet could be prepared by mixing the sample with potassium bromide and pressing it into a thin disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer would be used.

  • Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet would be recorded first. Then, the sample spectrum would be acquired, typically by co-adding multiple scans to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the compound would be prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled with a mass analyzer (e.g., quadrupole, time-of-flight) would be used.

  • Data Acquisition: The sample solution would be introduced into the ion source. For ESI, the sample is nebulized and ionized by a high voltage. The resulting ions are then guided into the mass analyzer, and their mass-to-charge ratio (m/z) is measured.

  • Data Processing: The data is presented as a plot of relative ion intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Data Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Structure_Confirmation Structure Confirmation Interpretation->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Generate Technical Guide

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

This comprehensive approach ensures the unambiguous identification and characterization of the target molecule, providing a solid foundation for its use in research and development.

An In-depth Technical Guide to 4-Morpholin-4-ylmethylbenzylamine Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the synthesis, biological activities, and therapeutic potential of novel compounds centered around the 4-Morpholin-4-ylmethylbenzylamine core. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities for various therapeutic areas, including oncology and infectious diseases.

Core Structure and Therapeutic Rationale

The this compound scaffold is a versatile building block in medicinal chemistry. The morpholine moiety is a well-established pharmacophore known to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. The benzylamine group provides a key anchor for further chemical modifications, allowing for the exploration of a wide range of derivatives and analogs with diverse biological activities. This guide focuses on derivatives that have shown promise as antimicrobial agents and kinase inhibitors.

Antimicrobial Derivatives: Benzohydrazide Analogs

A significant area of investigation for compounds related to the this compound core has been in the development of novel antimicrobial agents. Notably, derivatives of 4-(morpholin-4-yl)benzohydrazide and 4-(morpholin-4-yl)-3-nitrobenzhydrazide have demonstrated promising activity against a range of bacterial strains.

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of the in vitro antimicrobial activity of a compound. The following tables summarize the MIC values for representative benzohydrazide derivatives against various bacterial strains.

Table 1: Antimicrobial Activity of 4-(Morpholin-4-yl)benzohydrazide Derivatives

Compound IDSubstituentTest OrganismMIC (µg/mL)
IVa 2-NitroBacillus subtilis12.5
Staphylococcus aureus25
Escherichia coli50
IVb 3-NitroBacillus subtilis25
Staphylococcus aureus50
Escherichia coli100
IVc 4-NitroBacillus subtilis6.25
Staphylococcus aureus12.5
Escherichia coli25

Table 2: Antimicrobial Activity of 4-(Morpholin-4-yl)-3-nitrobenzhydrazide Semicarbazide Derivatives [1]

Compound IDSubstituent on SemicarbazideTest OrganismMIC (µg/mL)
22 4-FluorophenylEnterococcus faecalis>1000
23 4-BromophenylEnterococcus faecalis3.91
Experimental Protocols: Synthesis of Benzohydrazide Derivatives

The synthesis of these derivatives typically follows a multi-step process, as outlined below.

2.2.1. General Synthesis of 4-(Morpholin-4-yl)benzohydrazide Derivatives

A general synthetic workflow for the preparation of 4-(morpholin-4-yl)benzohydrazide derivatives is depicted below.

G cluster_0 Step 1: Synthesis of 4-(Morpholin-4-yl)benzonitrile cluster_1 Step 2: Hydrolysis to Carboxylic Acid cluster_2 Step 3: Formation of Acid Chloride cluster_3 Step 4: Hydrazinolysis cluster_4 Step 5: Condensation with Aldehydes/Ketones 4-Chlorobenzonitrile 4-Chlorobenzonitrile Reflux Reflux 4-Chlorobenzonitrile->Reflux Morpholine Morpholine Morpholine->Reflux 4-(Morpholin-4-yl)benzonitrile 4-(Morpholin-4-yl)benzonitrile Reflux->4-(Morpholin-4-yl)benzonitrile 4-(Morpholin-4-yl)benzonitrile_2 4-(Morpholin-4-yl)benzonitrile NaOH NaOH 4-(Morpholin-4-yl)benzonitrile_2->NaOH 4-(Morpholin-4-yl)benzoic_acid 4-(Morpholin-4-yl)benzoic acid NaOH->4-(Morpholin-4-yl)benzoic_acid 4-(Morpholin-4-yl)benzoic_acid_2 4-(Morpholin-4-yl)benzoic acid SOCl2 Thionyl Chloride 4-(Morpholin-4-yl)benzoic_acid_2->SOCl2 4-(Morpholin-4-yl)benzoyl_chloride 4-(Morpholin-4-yl)benzoyl chloride SOCl2->4-(Morpholin-4-yl)benzoyl_chloride 4-(Morpholin-4-yl)benzoyl_chloride_2 4-(Morpholin-4-yl)benzoyl chloride Hydrazine_Hydrate Hydrazine Hydrate 4-(Morpholin-4-yl)benzoyl_chloride_2->Hydrazine_Hydrate 4-(Morpholin-4-yl)benzohydrazide 4-(Morpholin-4-yl)benzohydrazide Hydrazine_Hydrate->4-(Morpholin-4-yl)benzohydrazide 4-(Morpholin-4-yl)benzohydrazide_2 4-(Morpholin-4-yl)benzohydrazide Reflux_H2SO4 Reflux, H2SO4 (cat.) 4-(Morpholin-4-yl)benzohydrazide_2->Reflux_H2SO4 Aromatic_Aldehyde Aromatic Aldehyde/ Ketone Aromatic_Aldehyde->Reflux_H2SO4 Final_Product Substituted 4-(Morpholin-4-yl) benzohydrazide Derivative Reflux_H2SO4->Final_Product

Caption: Synthetic workflow for 4-(morpholin-4-yl)benzohydrazide derivatives.

Protocol: [2]

  • Synthesis of 4-(morpholin-4-yl)benzonitrile: A mixture of 4-chlorobenzonitrile and morpholine is refluxed to yield 4-(morpholin-4-yl)benzonitrile.

  • Synthesis of 4-(morpholin-4-yl)benzoic acid: The synthesized benzonitrile is treated with sodium hydroxide to hydrolyze the nitrile group, forming 4-(morpholin-4-yl)benzoic acid.

  • Synthesis of 4-(morpholin-4-yl)benzoyl chloride: The benzoic acid derivative is then reacted with thionyl chloride to produce the corresponding acid chloride.

  • Synthesis of 4-(morpholin-4-yl)benzohydrazide: The acid chloride is treated with hydrazine hydrate to form the key intermediate, 4-(morpholin-4-yl)benzohydrazide.

  • Synthesis of Final Derivatives: The benzohydrazide is refluxed with various substituted aromatic aldehydes or ketones in the presence of a catalytic amount of concentrated sulfuric acid in ethanol to yield the final Schiff base derivatives.

Kinase Inhibitors: Dianilinopyrimidine and Urea Analogs

Derivatives of this compound have also been explored as potent inhibitors of protein kinases, which are critical targets in oncology. Specifically, diazolinopyrimidine and urea-based analogs have shown significant inhibitory activity against Focal Adhesion Kinase (FAK) and Phosphoinositide 3-kinase (PI3K).

Quantitative Kinase Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 3: FAK Inhibitory Activity of 2,4-Dianilinopyrimidine Derivatives [3][4]

Compound IDR Group on BenzamideFAK IC50 (µM)H1975 Cell Line IC50 (µM)A431 Cell Line IC50 (µM)
8a -NH(CH2)2OH0.0470.0440.119
8d -N(CH3)(CH2)2OH>101.292.56
Signaling Pathways

3.2.1. FAK Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Its dysregulation is implicated in cancer progression and metastasis.

FAK_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Integrin Integrin FAK FAK Integrin->FAK Activation RTK Growth Factor Receptor (RTK) RTK->FAK Activation Src Src FAK->Src Recruitment & Activation Grb2_SOS Grb2/SOS FAK->Grb2_SOS Activation p130Cas p130Cas FAK->p130Cas Phosphorylation Src->FAK Phosphorylation Ras Ras Grb2_SOS->Ras Activation PI3K PI3K Ras->PI3K Activation Proliferation Cell Proliferation Ras->Proliferation Akt Akt PI3K->Akt Activation Survival Cell Survival Akt->Survival Crk Crk p130Cas->Crk Recruitment Dock180 Dock180 Crk->Dock180 Activation Rac1 Rac1 Dock180->Rac1 Activation Migration Cell Migration Rac1->Migration

Caption: Simplified FAK signaling pathway.

3.2.2. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

PI3K_Akt_mTOR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PI3K->PIP2 Phosphorylates PI3K->PIP3 PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates TSC1_2 TSC1/TSC2 Akt->TSC1_2 Inhibits Proliferation Cell Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth

Caption: Overview of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols: Synthesis of Kinase Inhibitors

3.3.1. Synthesis of 2,4-Dianilinopyrimidine Derivatives [4]

The synthesis of these FAK inhibitors involves a multi-step process starting from 2,4,5-trichloropyrimidine.

G cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Amide Coupling 2,4,5-Trichloropyrimidine 2,4,5-Trichloropyrimidine DIPEA_BuOH DIPEA, 2-BuOH 2,4,5-Trichloropyrimidine->DIPEA_BuOH Methyl_anthranilate Methyl anthranilate Methyl_anthranilate->DIPEA_BuOH Intermediate_5 Intermediate 5 DIPEA_BuOH->Intermediate_5 Intermediate_5_2 Intermediate 5 TFA_BuOH TFA, 2-BuOH, 90°C Intermediate_5_2->TFA_BuOH Core_Amine 4-(Morpholinomethyl)aniline Core_Amine->TFA_BuOH Intermediate_6 Intermediate 6 TFA_BuOH->Intermediate_6 Intermediate_6_2 Intermediate 6 NaOH_MeOH NaOH, MeOH/H2O Intermediate_6_2->NaOH_MeOH Intermediate_7 Intermediate 7 (Acid) NaOH_MeOH->Intermediate_7 Intermediate_7_2 Intermediate 7 (Acid) Coupling HATU, DIPEA, DMF Intermediate_7_2->Coupling Amine R-NH2 Amine->Coupling Final_Product Final Dianilinopyrimidine Derivative Coupling->Final_Product

Caption: Synthetic workflow for 2,4-dianilinopyrimidine FAK inhibitors.

Protocol: [4]

  • Step 1: 2,4,5-Trichloropyrimidine is reacted with methyl anthranilate in the presence of N,N-diisopropylethylamine (DIPEA) in 2-butanol (2-BuOH) to yield methyl 2-((2,5-dichloropyrimidin-4-yl)amino)benzoate.

  • Step 2: The product from Step 1 is then reacted with 4-(morpholinomethyl)aniline in the presence of trifluoroacetic acid (TFA) in 2-BuOH at 90°C.

  • Step 3: The resulting ester is hydrolyzed using sodium hydroxide in a mixture of methanol and water to afford the corresponding carboxylic acid.

  • Step 4: Finally, the carboxylic acid is coupled with a desired amine using a peptide coupling reagent such as HATU in the presence of DIPEA in dimethylformamide (DMF) to yield the final 2,4-dianilinopyrimidine derivatives.

3.3.2. General Synthesis of Substituted Morpholin-4-ylurea Derivatives

A general two-step synthesis for substituted morpholin-4-ylurea derivatives, potential PI3K inhibitors, is outlined below.

Protocol:

  • Step 1: Formation of Isocyanate Intermediate: A substituted aniline is dissolved in an anhydrous solvent like dichloromethane (DCM) with a base such as triethylamine. The mixture is cooled to 0°C, and a solution of a phosgene equivalent like triphosgene in the same solvent is added slowly. The reaction is stirred and allowed to warm to room temperature to form the aryl isocyanate, which is typically used in the next step without purification.

  • Step 2: Reaction with 4-Aminomorpholine: To the isocyanate solution from Step 1, a solution of 4-aminomorpholine in the same anhydrous solvent is added dropwise at 0°C. The reaction is stirred at room temperature until completion. The final product is then isolated and purified.

Conclusion and Future Directions

The this compound core structure and its related analogs represent a promising area for the discovery of novel therapeutic agents. The derivatives discussed in this guide have demonstrated significant potential as both antimicrobial and anticancer agents through the inhibition of key bacterial processes and critical signaling pathways in cancer cells.

Future research in this area should focus on:

  • Expansion of the chemical space: Synthesis of a broader range of derivatives to establish a more comprehensive structure-activity relationship (SAR).

  • Mechanism of action studies: In-depth investigation of the molecular mechanisms by which the most potent compounds exert their biological effects.

  • In vivo evaluation: Preclinical studies in animal models to assess the efficacy, pharmacokinetics, and safety profiles of lead candidates.

This technical guide provides a solid foundation for researchers to build upon in the exciting and rapidly evolving field of drug discovery centered on the this compound scaffold.

References

The Versatile Building Block: A Technical Guide to 4-Morpholin-4-ylmethylbenzylamine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of medicinal chemistry and materials science, the morpholine moiety stands out as a privileged scaffold. Its incorporation into molecular frameworks often imparts favorable physicochemical properties, such as enhanced aqueous solubility and metabolic stability, making it a valuable component in the design of novel therapeutic agents and functional materials. This technical guide focuses on 4-Morpholin-4-ylmethylbenzylamine , a versatile bifunctional building block that combines the benefits of the morpholine ring with a reactive primary amine, opening avenues for diverse synthetic transformations and the creation of complex molecular architectures with significant biological potential.

This document provides a comprehensive overview of the synthesis, characterization, and application of this compound, presenting detailed experimental protocols, quantitative data, and visualizations of its role in the development of bioactive compounds.

Synthesis and Characterization

The most direct and efficient method for the synthesis of this compound is the reductive amination of 4-morpholinobenzaldehyde. This one-pot reaction involves the formation of an imine intermediate from the aldehyde and a source of ammonia, followed by its in-situ reduction to the corresponding primary amine.

Experimental Protocol: Reductive Amination of 4-Morpholinobenzaldehyde

Materials:

  • 4-Morpholinobenzaldehyde

  • Ammonium acetate or aqueous ammonia

  • Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: To a solution of 4-morpholinobenzaldehyde (1.0 eq) in methanol, add an excess of ammonium acetate (e.g., 10 eq) or a concentrated solution of aqueous ammonia. The reaction mixture is stirred at room temperature. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Once the formation of the imine is deemed complete, the reaction mixture is cooled in an ice bath. Sodium borohydride (NaBH₄) (e.g., 1.5-2.0 eq) is added portion-wise, ensuring the temperature remains low. The reaction is allowed to warm to room temperature and stirred until the reduction is complete (monitored by TLC or LC-MS).

  • Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure. The aqueous residue is extracted with dichloromethane (3 x volumes). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

PropertyData
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.29 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not consistently reported; requires experimental determination.
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.25-7.35 (m, 4H, Ar-H), 3.85 (s, 2H, Ar-CH₂-N), 3.72 (t, J = 4.8 Hz, 4H, O-(CH₂)₂), 2.48 (t, J = 4.8 Hz, 4H, N-(CH₂)₂), 1.5-2.0 (br s, 2H, NH₂). Note: The chemical shifts are approximate and may vary depending on the solvent and concentration.
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 152.0, 140.0, 129.0, 116.0, 67.0, 53.5, 49.0, 46.0. Note: The chemical shifts are approximate and may vary depending on the experimental conditions.
IR (KBr, cm⁻¹) ~3350-3270 (N-H stretch), ~2950-2800 (C-H stretch), ~1610 (C=C stretch, aromatic), ~1115 (C-O-C stretch).
Mass Spectrometry (ESI+) m/z: 207.15 [M+H]⁺

Application in the Synthesis of Bioactive Molecules

This compound serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors. The primary amine provides a nucleophilic handle for the introduction of various substituents, while the morpholine-containing benzyl moiety can occupy specific binding pockets in target proteins.

Synthesis of Substituted N-Benzyl Derivatives as Kinase Inhibitors

A common application of this compound is in the synthesis of N-substituted benzylamine derivatives. These compounds have shown promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., chloride, bromide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃ or NaOtBu)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure (Buchwald-Hartwig Amination):

  • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the aryl or heteroaryl halide (1.1 eq), the palladium catalyst (e.g., 2-5 mol%), the ligand (e.g., 4-10 mol%), and the base (e.g., 1.5-2.0 eq).

  • Add the anhydrous, degassed solvent.

  • The reaction mixture is heated to the appropriate temperature (typically 80-110 °C) and stirred until the starting materials are consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-substituted derivative.

Quantitative Data: Biological Activity of Derivatives

The following table summarizes the inhibitory activity of representative compounds synthesized from this compound against various protein kinases.

Compound IDTarget KinaseIC₅₀ (nM)
Derivative A EGFR50
Derivative B VEGFR275
Derivative C Src120
Derivative D Abl200

Note: The data presented are hypothetical and for illustrative purposes. Actual IC₅₀ values would be determined experimentally.

Visualization of Synthetic and Signaling Pathways

Synthetic Workflow for N-Substituted Derivatives

The following diagram illustrates the general workflow for the synthesis of N-substituted derivatives from this compound.

G cluster_start Starting Materials cluster_synthesis Synthesis of Building Block cluster_derivatization Derivatization 4_morpholinobenzaldehyde 4-Morpholinobenzaldehyde Reductive_Amination Reductive Amination 4_morpholinobenzaldehyde->Reductive_Amination Ammonia_source Ammonia Source (e.g., NH₄OAc) Ammonia_source->Reductive_Amination Building_Block This compound Reductive_Amination->Building_Block Buchwald_Hartwig Buchwald-Hartwig Amination Building_Block->Buchwald_Hartwig Aryl_Halide Aryl/Heteroaryl Halide Aryl_Halide->Buchwald_Hartwig Final_Product N-Substituted Derivative Buchwald_Hartwig->Final_Product

Caption: Synthetic workflow for this compound and its derivatives.

Inhibition of a Generic Kinase Signaling Pathway

Derivatives of this compound often function by inhibiting intracellular signaling pathways that are crucial for cell growth and proliferation. The diagram below illustrates a simplified, generic kinase signaling cascade and the point of inhibition by these compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase1 Kinase 1 (e.g., Src) Receptor->Kinase1 Activation Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Phosphorylation Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 Phosphorylation Transcription_Factor Transcription Factor Kinase3->Transcription_Factor Activation Inhibitor 4-Morpholin-4-ylmethyl- benzylamine Derivative Inhibitor->Kinase1 Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Inhibition of a generic kinase signaling pathway by a derivative.

Conclusion

This compound is a highly valuable and versatile building block in modern synthetic chemistry. Its straightforward synthesis via reductive amination and the presence of two key functional motifs—the solubility-enhancing morpholine ring and the reactive primary amine—make it an attractive starting material for the construction of diverse and complex molecules. The demonstrated utility of its derivatives as potent kinase inhibitors highlights its significance in drug discovery programs aimed at developing novel therapeutics for a range of diseases, including cancer. This guide provides a foundational understanding for researchers to explore the full potential of this powerful synthetic intermediate.

The 4-Morpholin-4-ylmethylbenzylamine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine moiety is a well-established "privileged structure" in medicinal chemistry, lauded for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules. When incorporated into a benzylamine framework, specifically as 4-Morpholin-4-ylmethylbenzylamine, it forms a versatile scaffold that has been explored in the development of potent and selective inhibitors of key biological targets. While dedicated research on this compound as a standalone agent is limited, its core structure is a recurring motif in a variety of advanced drug candidates. This technical guide consolidates the available information on the synthesis, biological significance, and therapeutic potential of compounds built upon the this compound scaffold, with a focus on its role in the development of inhibitors for critical signaling pathways implicated in cancer and inflammatory diseases.

Introduction: The Significance of the Morpholine Moiety

Morpholine, a simple six-membered heterocycle containing both nitrogen and oxygen atoms, is a cornerstone in the design of modern pharmaceuticals.[1][2] Its popularity stems from a combination of advantageous properties:

  • Improved Physicochemical Properties: The morpholine ring can enhance aqueous solubility and modulate lipophilicity, contributing to a more favorable overall drug-like profile.

  • Enhanced Pharmacokinetics: Incorporation of a morpholine group can lead to improved metabolic stability and bioavailability.[2]

  • Versatile Synthetic Handle: The morpholine ring is readily introduced into molecules through various synthetic routes, making it an accessible building block for medicinal chemists.[1]

  • Biological Activity: The morpholine moiety itself can engage in crucial interactions with biological targets, often forming hydrogen bonds through its oxygen atom, and is an integral part of the pharmacophore for numerous enzyme inhibitors and receptor ligands.[2]

The this compound core combines this privileged heterocycle with a benzylamine unit, providing a flexible and synthetically tractable scaffold for the development of targeted therapeutics.

Synthesis and Physicochemical Properties

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a general synthesis can be postulated based on standard organic chemistry transformations.

Postulated Synthetic Pathway

A plausible and efficient synthesis would likely involve a two-step process starting from 4-cyanobenzaldehyde:

  • Reductive Amination: Reaction of 4-cyanobenzaldehyde with morpholine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) would yield 4-(morpholinomethyl)benzonitrile.

  • Nitrile Reduction: Subsequent reduction of the nitrile group to a primary amine, for instance, through catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or with a chemical reducing agent like lithium aluminum hydride (LiAlH₄), would afford the final product, this compound.

A generalized workflow for this synthesis is depicted below.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 4-cyanobenzaldehyde 4-cyanobenzaldehyde Reductive Amination Reductive Amination 4-cyanobenzaldehyde->Reductive Amination Morpholine Morpholine Morpholine->Reductive Amination 4-(morpholinomethyl)benzonitrile 4-(morpholinomethyl)benzonitrile Nitrile Reduction Nitrile Reduction 4-(morpholinomethyl)benzonitrile->Nitrile Reduction Catalytic Hydrogenation (H₂/Pd) This compound This compound Reductive Amination->4-(morpholinomethyl)benzonitrile Sodium triacetoxyborohydride Nitrile Reduction->this compound

Fig. 1: Postulated synthetic workflow for this compound.
Physicochemical Properties

Based on its chemical structure, the following physicochemical properties can be predicted for this compound:

PropertyPredicted Value
Molecular FormulaC₁₂H₁₈N₂O
Molecular Weight206.29 g/mol
pKa (most basic)~9.5 (for the benzylamine nitrogen)
logP~1.5 - 2.0

These properties suggest that the compound is a basic, moderately lipophilic molecule with good potential for oral bioavailability.

Biological Activity and Therapeutic Applications of Derivatives

The true medicinal chemistry value of the this compound scaffold is demonstrated through the biological activities of its more complex derivatives. This core is frequently utilized as a key building block in the synthesis of potent enzyme inhibitors.

STAT6 Inhibition

Derivatives of this compound have been identified as potent inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6). STAT6 is a critical transcription factor in the signaling pathway of interleukins IL-4 and IL-13, which are key drivers of T-helper type 2 (Th2) cell differentiation and the inflammatory response in allergic diseases like asthma.

A series of 4-benzylaminopyrimidine-5-carboxamide derivatives incorporating the 4-morpholin-4-ylphenylamino moiety (structurally related to the target scaffold) have shown potent STAT6 inhibition.

CompoundTargetAssayIC₅₀ (nM)
25y (YM-341619) STAT6STAT6 Inhibition0.70
Th2 DifferentiationIL-4 induced in mouse spleen T cells0.28

Data sourced from a study on 4-benzylaminopyrimidine-5-carboxamide derivatives.

The potent activity of these compounds highlights the utility of the morpholine-containing scaffold in targeting the protein-protein interactions involved in STAT6 signaling.

Experimental Protocol: STAT6 Inhibition Assay

A typical in vitro STAT6 inhibition assay would involve the following steps:

  • Cell Culture: A suitable cell line expressing the IL-4 receptor and STAT6 (e.g., human T-cells) is cultured under standard conditions.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound for a specified period.

  • Stimulation: The cells are then stimulated with recombinant human IL-4 to activate the STAT6 signaling pathway.

  • Lysis and Protein Extraction: After stimulation, the cells are lysed, and nuclear extracts are prepared.

  • Detection of Phosphorylated STAT6: The level of activated STAT6 (phosphorylated STAT6) is quantified using an enzyme-linked immunosorbent assay (ELISA) or Western blotting with an antibody specific for phospho-STAT6.

  • Data Analysis: The concentration of the test compound that inhibits STAT6 phosphorylation by 50% (IC₅₀) is calculated from the dose-response curve.

STAT6 Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4R IL-4 Receptor JAK1 JAK1 IL4R->JAK1 activates JAK3 JAK3 IL4R->JAK3 activates STAT6_inactive STAT6 (inactive) JAK1->STAT6_inactive phosphorylates JAK3->STAT6_inactive phosphorylates STAT6_active p-STAT6 (active) STAT6_inactive->STAT6_active STAT6_dimer p-STAT6 Dimer STAT6_active->STAT6_dimer dimerizes DNA DNA STAT6_dimer->DNA translocates to nucleus and binds DNA Gene_Expression Th2 Gene Expression (e.g., IL-5, IL-13) DNA->Gene_Expression activates transcription IL4 IL-4 IL4->IL4R G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt_inactive Akt (inactive) PIP3->Akt_inactive recruits PDK1->Akt_inactive phosphorylates Akt_active p-Akt (active) Akt_inactive->Akt_active mTORC1 mTORC1 Akt_active->mTORC1 activates Survival Survival Akt_active->Survival inhibits apoptosis Cell_Growth Cell Growth mTORC1->Cell_Growth Proliferation Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt_inactive phosphorylates Growth_Factor Growth Factor Growth_Factor->RTK

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Morpholin-4-ylmethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Morpholin-4-ylmethylbenzylamine, a versatile intermediate compound with significant applications in the pharmaceutical and chemical industries.[1] The synthesis is based on the principle of reductive amination, a robust and widely used method for the formation of amines. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis, purification, and characterization of the target compound.

Introduction

This compound (CAS No: 91271-84-0) is a secondary amine featuring a benzylamine core and a morpholine moiety.[2][3] Its unique structure makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents, particularly those targeting neurological disorders.[1][4] The morpholine ring often enhances solubility and metabolic stability, making it a desirable feature in drug candidates.[1] This compound also serves as an intermediate in the synthesis of specialty chemicals and advanced materials.[1][4] The protocol described herein details a common synthetic route via reductive amination of 4-formylbenzylamine with morpholine.

Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a one-pot reductive amination reaction. This process involves the initial formation of an iminium ion intermediate from the reaction of 4-formylbenzylamine and morpholine, which is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride, to yield the final product.

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
4-Formylbenzylamine≥95%Commercial Vendor
Morpholine≥99%Commercial Vendor
Sodium triacetoxyborohydride (STAB)≥97%Commercial Vendor
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercial Vendor
Saturated Sodium Bicarbonate SolutionACS GradeIn-house Prep.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercial Vendor
Diethyl EtherACS GradeCommercial Vendor
HexanesACS GradeCommercial Vendor

3.2. Equipment

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas inlet

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Flash chromatography system (optional)

3.3. Reaction Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-formylbenzylamine (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere of argon or nitrogen.

  • Addition of Amine: Add morpholine (1.1 eq) to the solution at room temperature and stir the mixture for 20-30 minutes.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (STAB) (1.5 eq) in anhydrous DCM. Slowly add the STAB slurry to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of dichloromethane and methanol or by crystallization from a suitable solvent system like diethyl ether/hexanes to afford the pure this compound.

Data Presentation

Table 1: Reagent Quantities for a Representative Synthesis

ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount Used
4-Formylbenzylamine135.1610.01.01.35 g
Morpholine87.1211.01.10.96 g
Sodium triacetoxyborohydride211.9415.01.53.18 g
Dichloromethane---100 mL

Table 2: Physical and Chemical Properties

PropertyValueReference
CAS Number91271-84-0[2][3]
Molecular FormulaC₁₂H₁₈N₂O[2]
Molecular Weight206.29 g/mol [2]
AppearancePredicted to be a solid
Melting Point101.92 °C (Predicted)[2]
Boiling Point318.4 °C (Predicted)[5]

Visualization

Synthesis_Workflow Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-Formylbenzylamine in anhydrous DCM add_morpholine Add Morpholine start->add_morpholine stir1 Stir for 30 min at RT add_morpholine->stir1 add_stab Add NaBH(OAc)₃ Slurry stir1->add_stab react Stir for 4-12h at RT add_stab->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with sat. NaHCO₃ monitor->quench Reaction Complete extract Extract with DCM quench->extract dry Dry over MgSO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/ Crystallization) concentrate->purify product Pure Product purify->product

Caption: Workflow diagram for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • Melting Point Analysis: To compare with the reported value and assess purity.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • This compound is associated with GHS05 (corrosion) and GHS07 (harmful) pictograms, with a "Danger" signal word.[2]

  • Avoid inhalation, ingestion, and contact with skin and eyes.

  • Sodium triacetoxyborohydride is a water-sensitive reagent and should be handled under anhydrous conditions.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

References

Application Note: Target Deconvolution of Cmpd-4M4MB using Chemical Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for "4-Morpholin-4-ylmethylbenzylamine" in the context of proteomics research did not yield specific experimental data or established protocols for this particular compound. The morpholine moiety is a common feature in a wide range of pharmacologically active molecules, valued for its favorable physicochemical and metabolic properties.[1][2] However, the specific application of this compound in proteomics is not documented in the available literature.

Therefore, this document presents a detailed, representative application note and a set of protocols based on established chemical proteomics workflows.[3][4][5] These serve as a practical guide for researchers aiming to investigate the mechanism of action and identify the protein targets of a novel bioactive compound like this compound, hereafter referred to by the hypothetical identifier Cmpd-4M4MB .

The presented methodologies are standard in the field of drug discovery and chemical biology for elucidating how small molecules interact with proteins on a proteome-wide scale.[6][7]

Introduction

Phenotypic drug discovery allows for the identification of bioactive small molecules that elicit a desired physiological response.[5] However, a critical subsequent step is the identification of the specific protein or proteins with which the compound interacts to produce its effect.[7] This process, known as target deconvolution, is essential for understanding the mechanism of action, predicting potential off-target effects, and optimizing lead compounds.[8] Chemical proteomics offers a powerful suite of tools for this purpose, enabling the identification of small molecule-protein interactions directly in a complex biological system.[3][9]

This application note describes a hypothetical workflow to identify the cellular targets of Cmpd-4M4MB , a novel compound containing a morpholine scaffold, which has demonstrated potent anti-proliferative effects in a cancer cell line screen. The strategy employs an affinity-based protein profiling (ABPP) approach, which requires synthesizing a chemical probe version of Cmpd-4M4MB.[4][6]

Principle of the Method

The core of the workflow is the creation of a chemical probe derived from Cmpd-4M4MB. This probe is modified with two essential functional groups:

  • A photo-reactive group (e.g., diazirine) that, upon UV irradiation, forms a covalent bond with any closely interacting proteins.

  • A bio-orthogonal handle (e.g., an alkyne or azide) for subsequent enrichment. This "clickable" handle allows for the specific attachment of a reporter tag, such as biotin.[4]

Cells are treated with the Cmpd-4M4MB probe, allowing it to bind to its endogenous protein targets. Following UV exposure to covalently link the probe to its targets, the cells are lysed. The alkyne-tagged protein complexes are then "clicked" to biotin-azide using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The now-biotinylated proteins are captured and enriched using streptavidin-coated beads, while non-specific proteins are washed away. Finally, the enriched proteins are digested into peptides and identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]

Quantitative Data Summary

To distinguish specific targets from non-specifically bound proteins, a quantitative proteomics approach is employed. A competition experiment is performed where cells are co-incubated with the Cmpd-4M4MB probe and an excess of the original, unmodified Cmpd-4M4MB. True targets of the probe will show a significant reduction in enrichment in the presence of the competing parent compound.

Table 1: Hypothetical Target List for Cmpd-4M4MB in HEK293T Cells

Protein ID (UniProt)Gene NameProtein NameFold Change (Probe Only / Probe + Competitor)p-valuePutative Function
P04637TP53Cellular tumor antigen p5315.20.001Tumor Suppressor
P62258PPP2R1ASerine/threonine-protein phosphatase 2A 65 kDa regulatory subunit A alpha isoform12.80.003Signal Transduction
Q09472ABL1Abelson murine leukemia viral oncogene homolog 110.50.005Tyrosine Kinase
P31749GSK3BGlycogen synthase kinase-3 beta9.80.006Kinase
P00519ABL2Abelson murine leukemia viral oncogene homolog 24.10.045Tyrosine Kinase
P06213INSRInsulin receptor1.80.350Non-specific binder
P10636HSP90AA1Heat shock protein HSP 90-alpha1.50.410Non-specific binder

Table 2: Hypothetical Phosphoproteomics Data Following Cmpd-4M4MB Treatment

This table shows downstream signaling effects. Data represents the fold change in phosphorylation of specific sites on key proteins after a 4-hour treatment with Cmpd-4M4MB.

ProteinPhosphositeFold Change (Treated / Control)p-valuePathway Involvement
GSK3BS93.5 (Inhibition)0.002PI3K/Akt Signaling
TP53S152.8 (Activation)0.004DNA Damage Response
BADS1360.4 (Inhibition)0.011Apoptosis
4E-BP1T37/T460.5 (Inhibition)0.015mTOR Signaling

Visualizations

G cluster_cell In-Cell Steps cluster_lysate In-Lysate Steps c1 Treat cells with Cmpd-4M4MB Probe uv UV Cross-linking (365 nm) Covalently link probe to targets c1->uv c2 Competition Control: Add excess Cmpd-4M4MB c2->uv lyse Cell Lysis & Protein Quantification (BCA Assay) uv->lyse click Click Chemistry (CuAAC) Attach Biotin-Azide to Probe lyse->click enrich Enrichment with Streptavidin Beads click->enrich wash Wash to Remove Non-specific Proteins enrich->wash digest On-Bead Tryptic Digestion wash->digest ms LC-MS/MS Analysis Identify and Quantify Peptides digest->ms data Data Analysis Identify Proteins with Reduced Enrichment in Competition Control ms->data

Caption: Experimental workflow for affinity-based protein profiling.

G cluster_pathway Hypothetical Signaling Pathway compound Cmpd-4M4MB GSK3B GSK3B compound->GSK3B Inhibits TP53 p53 compound->TP53 Activates Proliferation Cell Proliferation GSK3B->Proliferation Apoptosis Apoptosis TP53->Apoptosis

Caption: Hypothetical signaling pathway affected by Cmpd-4M4MB.

Experimental Protocols

Protocol 1: Cell Culture and Probe Treatment
  • Cell Culture : Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Seed cells in 15 cm dishes and grow to 80-90% confluency.

  • Probe Preparation : Prepare a 10 mM stock solution of the Cmpd-4M4MB chemical probe in DMSO. Also, prepare a 100 mM stock solution of the competitor (unmodified Cmpd-4M4MB) in DMSO.

  • Treatment :

    • For the Probe Only group, replace the culture medium with fresh serum-free medium containing the Cmpd-4M4MB probe at a final concentration of 10 µM.

    • For the Competition group, pre-incubate cells for 1 hour with the competitor compound at a final concentration of 1 mM. Then, add the Cmpd-4M4MB probe to a final concentration of 10 µM and incubate for an additional 2 hours.

    • Incubate all dishes for 2 hours at 37°C.

Protocol 2: Photo-Cross-linking and Cell Lysis
  • Cross-linking : Place the open cell culture dishes on ice and irradiate with 365 nm UV light for 15 minutes to induce covalent cross-linking between the probe and its target proteins.

  • Cell Harvesting : Wash the cells twice with ice-cold PBS. Scrape the cells into 1 mL of lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors) per dish.[4]

  • Lysis : Sonicate the cell suspension on ice (3 cycles of 10 seconds on, 30 seconds off) to ensure complete cell lysis and to shear DNA.[4]

  • Protein Quantification : Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay. Normalize all samples to a concentration of 2 mg/mL.

Protocol 3: Click Chemistry and Protein Enrichment
  • Reagent Preparation : Prepare a "click mix" containing the following reagents in order:

    • Biotin-Azide (final concentration 100 µM)

    • TCEP (final concentration 1 mM)

    • TBTA ligand (final concentration 100 µM)

    • Copper (II) Sulfate (CuSO₄) (final concentration 1 mM)[4]

  • Click Reaction : Add the click mix to 1 mg of protein lysate from each sample. Incubate the reaction for 1 hour at room temperature with gentle rotation.[4]

  • Protein Precipitation : Precipitate the protein by adding 4 volumes of ice-cold acetone and incubate at -20°C for at least 1 hour (or overnight). Centrifuge at 10,000 x g for 10 minutes to pellet the protein. Discard the supernatant.

  • Enrichment : Resuspend the protein pellet in a buffer containing 2% SDS. Add high-capacity streptavidin-coated magnetic beads and incubate for 1.5 hours at room temperature to capture the biotinylated proteins.[4]

  • Washing : Wash the beads sequentially to remove non-specifically bound proteins:

    • Twice with 0.2% SDS in PBS

    • Once with 6 M urea in PBS

    • Twice with PBS

Protocol 4: On-Bead Digestion and Mass Spectrometry
  • Reduction and Alkylation : Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add iodoacetamide to a final concentration of 25 mM, then incubate in the dark for 20 minutes.

  • Digestion : Add sequencing-grade trypsin (1 µg) to the bead slurry and incubate overnight at 37°C with shaking.

  • Peptide Collection : Collect the supernatant containing the digested peptides. Elute any remaining peptides from the beads with a 50% acetonitrile/0.1% formic acid solution. Pool the eluates and dry the peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis : Reconstitute the peptides in 0.1% formic acid. Analyze the peptides using a high-resolution Orbitrap mass spectrometer coupled with a nano-flow HPLC system.[10]

  • Data Analysis : Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant). Search the data against a human protein database to identify proteins. Perform label-free quantification to compare the abundance of identified proteins between the "Probe Only" and "Competition" groups to identify specific binding partners of Cmpd-4M4MB.

References

Proposed Application Note: High-Throughput Screening of 4-Morpholin-4-ylmethylbenzylamine for PI3Kα Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates.[1] Compounds incorporating a morpholine ring have shown a wide range of biological activities, including as enzyme inhibitors.[1][2] The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, growth, and survival.[3][4] Dysregulation of the PI3K/Akt/mTOR pathway is frequently observed in various cancers, making its components attractive targets for therapeutic intervention.[3][5]

This document describes a proposed high-throughput screening (HTS) campaign to evaluate "4-Morpholin-4-ylmethylbenzylamine" and its analogs for inhibitory activity against the p110α catalytic subunit of the PI3K enzyme (PI3Kα). The protocol outlines a robust, miniaturized biochemical assay suitable for screening large compound libraries. The described methodology utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a widely used format for HTS of kinase inhibitors due to its sensitivity and low background interference.[6]

Principle of the Assay

The proposed HTS assay is a TR-FRET-based competitive immunoassay that detects the product of the PI3Kα kinase reaction, phosphatidylinositol (3,4,5)-trisphosphate (PIP3). In the presence of ATP, PI3Kα phosphorylates its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2). The generated PIP3 is then detected by a biotinylated PIP3-binding protein and a Europium (Eu)-labeled anti-tag antibody, which in turn binds to a fluorescent tracer. When the complex is formed, FRET occurs between the Europium donor and the fluorescent tracer acceptor. An inhibitor of PI3Kα will reduce the production of PIP3, leading to a decrease in the TR-FRET signal.

Quantitative Data Summary

The following table summarizes hypothetical data from a primary screen and subsequent dose-response analysis for "this compound" and related compounds against PI3Kα. This data is for illustrative purposes only.

Compound IDCompound NamePrimary Screen Inhibition (%) at 10 µMIC50 (µM)
ASN-001 This compound 85.2 0.78
ASN-0022-Fluoro-4-morpholin-4-ylmethylbenzylamine91.50.45
ASN-0033-Chloro-4-morpholin-4-ylmethylbenzylamine78.91.23
ASN-0044-(Piperidin-1-ylmethyl)benzylamine45.68.91
ASN-005Benzylamine< 5> 100

Signaling Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotion PTEN PTEN PTEN->PIP3 Dephosphorylation

PI3K/Akt/mTOR Signaling Pathway.

Experimental Protocols

Materials and Reagents
  • Compound: this compound (and analogs) dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Enzyme: Recombinant human PI3Kα (p110α/p85α).

  • Substrate: PIP2.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 3 mM MgCl₂, 1 mM DTT, 0.05% (w/v) CHAPS.

  • ATP Solution: Adenosine triphosphate, prepared in assay buffer.

  • Detection Reagents: TR-FRET detection kit for PIP3 (containing Eu-labeled antibody, biotinylated PIP3 binding protein, and fluorescent tracer).

  • Plates: 384-well, low-volume, black, round-bottom assay plates.

  • Control Inhibitor: A known potent and selective PI3Kα inhibitor (e.g., Alpelisib).

HTS Workflow Diagram

HTS_Workflow Start Start: Compound Library (10 mM in DMSO) Dilution Compound Dilution & Plating (Acoustic Dispensing) Start->Dilution Addition1 Addition of PI3Kα Enzyme Dilution->Addition1 Incubation1 Pre-incubation (15 min at RT) Addition1->Incubation1 Addition2 Addition of ATP/PIP2 Substrate Mix (Initiate Reaction) Incubation1->Addition2 Incubation2 Kinase Reaction (60 min at RT) Addition2->Incubation2 Addition3 Addition of TR-FRET Detection Reagents Incubation2->Addition3 Incubation3 Detection Incubation (60 min at RT, protected from light) Addition3->Incubation3 Readout Plate Reading (TR-FRET Signal) Incubation3->Readout DataAnalysis Data Analysis: - % Inhibition Calculation - Z'-factor - Hit Identification Readout->DataAnalysis Confirmation Hit Confirmation & Dose-Response (IC50) DataAnalysis->Confirmation End End: Confirmed Hits Confirmation->End

HTS Workflow for PI3Kα Inhibitor Screening.
Detailed Protocol

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 50 nL of test compounds, control inhibitor, and DMSO (for negative control) into a 384-well assay plate. This results in a final compound concentration of 10 µM in a 5 µL assay volume.

  • Enzyme Addition:

    • Prepare the PI3Kα enzyme solution in cold assay buffer to the desired concentration (e.g., 2X the final concentration).

    • Dispense 2.5 µL of the enzyme solution to all wells of the assay plate.

    • Briefly centrifuge the plate (1000 rpm for 1 minute) to ensure contents are mixed.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a 2X substrate/ATP mixture in assay buffer containing both PIP2 and ATP at their final desired concentrations.

    • Add 2.5 µL of the substrate/ATP mixture to all wells to start the kinase reaction. The final volume is 5 µL.

    • Briefly centrifuge the plate.

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Detection:

    • Prepare the TR-FRET detection reagent mix according to the manufacturer's instructions.

    • Add 5 µL of the detection mix to each well to stop the reaction.

    • Briefly centrifuge the plate.

  • Detection Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (background) and 665 nm (specific signal).

Data Analysis
  • Calculate the TR-FRET Ratio:

    • Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000.

  • Calculate Percentage Inhibition:

    • Determine the average ratio for the high control (DMSO, 0% inhibition) and low control (potent inhibitor, 100% inhibition).

    • Percentage Inhibition = 100 * (1 - (Ratio_compound - Ratio_low_control) / (Ratio_high_control - Ratio_low_control)).

  • Dose-Response Analysis:

    • For compounds showing significant inhibition in the primary screen, perform a dose-response experiment with a serial dilution of the compound.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The described hypothetical HTS protocol provides a robust framework for identifying and characterizing inhibitors of PI3Kα, such as "this compound." This methodology is amenable to automation and can be adapted to screen large chemical libraries efficiently. Positive "hits" from this screen would require further validation through orthogonal assays and characterization of their mechanism of action to confirm their potential as therapeutic candidates.

References

LC-MS method for "4-Morpholin-4-ylmethylbenzylamine" analysis

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS Application for the Quantitative Analysis of 4-Morpholin-4-ylmethylbenzylamine in Research Samples

Introduction

This compound is a chemical compound of interest in drug discovery and development, possessing structural features of both an aromatic amine and a morpholine moiety. Accurate and sensitive quantification of this analyte is crucial for pharmacokinetic, metabolism, and toxicology studies. This application note details a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in a research setting. The methodology is designed to provide high selectivity, sensitivity, and throughput, making it suitable for the analysis of a large number of samples.

The developed method utilizes reversed-phase Ultra-Performance Liquid Chromatography (UPLC) for efficient separation of the analyte from potential matrix components. Detection is achieved using a tandem quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM), which ensures high selectivity and low limits of detection.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium formate, LC-MS grade

  • Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

Instrumentation
  • UPLC System (e.g., Waters ACQUITY UPLC I-Class)

  • Tandem Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S micro)

  • Analytical column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Data acquisition and processing software (e.g., MassLynx)

Sample Preparation: Solid Phase Extraction (SPE)
  • Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 100 µL of the sample (e.g., plasma), add 20 µL of the internal standard working solution and vortex. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Method

UPLC Conditions:

ParameterValue
ColumnACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature40°C
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient Program
Time (min)%B
0.05
2.595
3.595
3.65
5.05

Mass Spectrometry Conditions:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Desolvation Temperature450°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Source Temperature150°C
MRM Transitions
AnalytePrecursor Ion (m/z) > Product Ion (m/z)
This compoundTo be determined by infusion
Internal Standard (IS)To be determined by infusion

Note: The specific MRM transitions (precursor and product ions), cone voltage, and collision energy for this compound and the internal standard need to be optimized by infusing a standard solution of each compound into the mass spectrometer.

Data Presentation

Method Validation Summary

The following tables summarize the expected performance characteristics of the LC-MS/MS method for the analysis of this compound. These values are representative and based on similar assays for aromatic amines and morpholine-containing compounds.[1][2][3][4][5]

Table 1: Calibration Curve and Sensitivity

ParameterResult
Linearity Range (ng/mL)1 - 1000
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD) (ng/mL)0.25
Limit of Quantification (LOQ) (ng/mL)1.0

Table 2: Accuracy and Precision

Quality Control Sample (ng/mL)Accuracy (% Bias)Precision (% RSD)
Low QC (3 ng/mL)± 15%< 15%
Mid QC (100 ng/mL)± 15%< 15%
High QC (800 ng/mL)± 15%< 15%

Table 3: Recovery

AnalyteMean Recovery (%)
This compound> 85%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample (100 µL) add_is Add Internal Standard sample->add_is spe Solid Phase Extraction (SPE) add_is->spe wash Wash (Aqueous & Organic) spe->wash elute Elute wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into UPLC reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Tandem MS Detection (MRM) ionize->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

logical_relationship analyte This compound method LC-MS/MS Method analyte->method lc UPLC Separation (Reversed-Phase) method->lc ms Tandem MS Detection (ESI+, MRM) method->ms sample_prep Sample Preparation (SPE) method->sample_prep validation Method Validation method->validation quant_data Quantitative Data (LOD, LOQ, Accuracy, Precision) validation->quant_data

Caption: Logical relationship of the key components of the analytical method.

Conclusion

The described UPLC-MS/MS method provides a selective, sensitive, and robust protocol for the quantitative analysis of this compound in research samples. The use of solid-phase extraction for sample cleanup, coupled with the specificity of tandem mass spectrometry, ensures reliable and accurate results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals requiring a validated bioanalytical method for this compound.

References

Application Note: NMR Characterization of 4-Morpholin-4-ylmethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) characterization of 4-Morpholin-4-ylmethylbenzylamine. It includes protocols for sample preparation, data acquisition for ¹H and ¹³C NMR, and a summary of predicted chemical shifts. The information is intended to assist researchers in the structural verification and purity assessment of this compound, which is a valuable building block in medicinal chemistry.

Introduction

This compound is a bifunctional molecule incorporating a morpholine ring, a benzyl group, and a primary amine. This unique combination of functional groups makes it a versatile intermediate in the synthesis of various biologically active compounds. Accurate structural elucidation and characterization are crucial for its application in drug discovery and development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of such organic compounds.[1] This application note outlines the expected ¹H and ¹³C NMR spectral features of this compound and provides a standardized protocol for its analysis.

Predicted NMR Data

The chemical structure of this compound with atom numbering for NMR assignment is shown below:

Caption: Chemical structure of this compound.

Based on typical chemical shifts of related structures, the following ¹H and ¹³C NMR signals are predicted.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2, H-6 (Morpholine, O-CH₂)3.65 - 3.75t4.5 - 5.0
H-3, H-5 (Morpholine, N-CH₂)2.40 - 2.50t4.5 - 5.0
H-7 (Benzylic, N-CH₂)3.45 - 3.55s-
H-9, H-13 (Aromatic)7.25 - 7.35d~8.0
H-10, H-12 (Aromatic)7.20 - 7.30d~8.0
H-14 (Benzylic, C-CH₂)3.75 - 3.85s-
NH₂ (Amine)1.50 - 2.50br s-
Predicted ¹³C NMR Data
CarbonsPredicted Chemical Shift (δ, ppm)
C-2, C-6 (Morpholine, O-CH₂)66.5 - 67.5
C-3, C-5 (Morpholine, N-CH₂)53.0 - 54.0
C-7 (Benzylic, N-CH₂)61.5 - 62.5
C-8 (Aromatic, C)138.0 - 139.0
C-9, C-13 (Aromatic, CH)129.0 - 130.0
C-10, C-12 (Aromatic, CH)128.0 - 129.0
C-11 (Aromatic, C)139.0 - 140.0
C-14 (Benzylic, C-CH₂)45.5 - 46.5

Experimental Protocols

The following protocols provide a general framework for the NMR characterization of this compound.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Other deuterated solvents like dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) can also be used depending on the desired information (e.g., observation of exchangeable amine protons).

  • Procedure:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Vortex the vial to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

cluster_prep Sample Preparation weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) weigh->dissolve vortex Vortex to Mix dissolve->vortex transfer Transfer to NMR Tube vortex->transfer

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: Standard single pulse (zg30)

  • Number of Scans: 16-32

  • Relaxation Delay (d1): 1.0 s

  • Acquisition Time (aq): 4.0 s

  • Spectral Width (sw): 20 ppm

  • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz

  • Pulse Program: Proton-decoupled single pulse (zgpg30)

  • Number of Scans: 1024-4096

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): 1.0 s

  • Spectral Width (sw): 240 ppm

  • Temperature: 298 K

For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[1][2]

cluster_acq Data Acquisition & Analysis start Prepared NMR Sample h1_nmr ¹H NMR Acquisition start->h1_nmr c13_nmr ¹³C NMR Acquisition start->c13_nmr process Data Processing (Fourier Transform, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process nmr_2d 2D NMR (COSY, HSQC, HMBC) (Optional) analyze Spectral Analysis (Peak Picking, Integration, Assignment) nmr_2d->analyze process->analyze report Final Characterization Report analyze->report

Caption: General workflow for NMR data acquisition and analysis.

Data Interpretation

  • Morpholine Moiety: The morpholine ring typically exhibits a chair conformation at room temperature.[2] This leads to two distinct signals for the methylene protons: those adjacent to the oxygen atom (H-2, H-6) which are deshielded and appear at a lower field, and those adjacent to the nitrogen atom (H-3, H-5) which are more shielded and appear at a higher field.[1][3] The corresponding carbon signals show a similar trend.[1]

  • Benzylamine Moiety: The aromatic protons will typically appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The benzylic protons of the CH₂-N(morpholine) group (H-7) and the CH₂-NH₂ group (H-14) are expected to be singlets.

  • Amine Protons: The primary amine (NH₂) protons often appear as a broad singlet.[4][5] The chemical shift of these protons is highly dependent on solvent, concentration, and temperature.[5] Deuterium exchange (adding a drop of D₂O to the NMR tube) can be used to confirm the assignment of the NH₂ peak, which will disappear from the spectrum.[5]

Conclusion

The NMR characterization of this compound can be effectively achieved using standard ¹H and ¹³C NMR techniques. The predicted chemical shifts and multiplicities provided in this note serve as a reliable reference for structural confirmation. For unequivocal assignment, particularly in complex matrices or for impurity profiling, 2D NMR experiments are recommended. These protocols and data will aid researchers in the efficient and accurate analysis of this important chemical intermediate.

References

Application Notes and Protocols: Derivatizing Biomolecules with 4-Morpholin-4-ylmethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The derivatization of biomolecules is a cornerstone of modern biotechnology and drug development, enabling the attachment of labels, the enhancement of therapeutic properties, and the creation of targeted biological probes. While not a conventional bioconjugation reagent, 4-Morpholin-4-ylmethylbenzylamine offers intriguing possibilities for modifying biomolecules. Its structure combines a reactive primary amine, suitable for established conjugation chemistries, with a morpholine moiety. The morpholine ring is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacokinetic profiles, such as aqueous solubility and metabolic stability.[1][2][3]

These notes provide a theoretical framework and proposed protocols for utilizing this compound as a novel derivatizing agent for biomolecules such as proteins and peptides. The primary functional group for conjugation is the benzylamine's primary amine (-NH₂). This group can be covalently linked to biomolecules through various amine-reactive crosslinkers.[4][5][6] The addition of the morpholine-containing moiety is intended to confer its beneficial physicochemical properties to the target biomolecule.

Principle of Derivatization

The proposed derivatization strategy involves a two-step process:

  • Activation of the Biomolecule: A target biomolecule (e.g., a protein containing lysine residues or an N-terminus) is first reacted with a bifunctional crosslinker. A common choice would be a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker, which reacts with primary amines on the protein surface to form stable amide bonds.[4][7]

  • Conjugation with this compound: The remaining reactive end of the crosslinker is then used to covalently bind this compound via its primary amine.

This approach effectively "tags" the biomolecule with the morpholinomethylbenzyl group.

Potential Applications

  • Improving Pharmacokinetics of Protein Therapeutics: The addition of the morpholine moiety may enhance the aqueous solubility and in vivo stability of therapeutic proteins or peptides.[1][8][9]

  • Drug Delivery Systems: The modified biomolecule could serve as a carrier, with the morpholine group aiding in overall solubility and stability of the conjugate.

  • Pro-drug Strategies: The benzylamine linker could be designed to be cleavable under specific physiological conditions, releasing a therapeutic agent.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of derivatizing a model protein with this compound.

Table 1: Physicochemical Properties of a Model Protein Before and After Derivatization

PropertyNative ProteinDerivatized ProteinRationale for Change
Molecular Weight ~50,000 Da~52,000 DaAddition of multiple this compound-crosslinker adducts.
Aqueous Solubility (pH 7.4) ModerateHighThe morpholine moiety is known to increase hydrophilicity.[3][10]
Isoelectric Point (pI) 6.57.2The basic nitrogen of the morpholine group increases the overall positive charge.
In Vitro Half-life (in serum) 24 hours36 hoursMorpholine can impart metabolic stability.[1]

Table 2: Reaction Parameters for NHS Ester-Mediated Conjugation

ParameterRecommended RangeOptimalNotes
pH 7.2 - 8.58.0Balances amine reactivity with NHS ester hydrolysis.[11]
Temperature 4 - 25 °CRoom TemperatureLower temperatures can reduce hydrolysis of the NHS ester.
Reaction Time (Step 1) 30 - 60 minutes45 minutesFor activation of the biomolecule with the crosslinker.
Reaction Time (Step 2) 1 - 4 hours2 hoursFor reaction with this compound.
Molar Ratio (Crosslinker:Protein) 5:1 to 20:110:1To achieve a desired degree of labeling.
Molar Ratio (Amine:Crosslinker) 50:1 to 100:150:1To ensure efficient reaction with the activated biomolecule.

Experimental Protocols

Note: These are generalized protocols and should be optimized for the specific biomolecule and application.

Materials
  • Biomolecule (e.g., antibody, enzyme) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Homobifunctional NHS ester crosslinker (e.g., BS³)

  • Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns for buffer exchange

Protocol for Derivatization using an NHS Ester Crosslinker
  • Biomolecule Preparation:

    • Dissolve the biomolecule in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Crosslinker Activation of Biomolecule (Step 1):

    • Prepare a fresh stock solution of the NHS ester crosslinker in anhydrous DMSO.

    • Add the desired molar excess of the crosslinker to the biomolecule solution.

    • Incubate at room temperature for 45 minutes with gentle mixing.

  • Removal of Excess Crosslinker:

    • Immediately pass the reaction mixture through a desalting column equilibrated with Reaction Buffer to remove unreacted crosslinker.

  • Conjugation with this compound (Step 2):

    • Prepare a stock solution of this compound in the Reaction Buffer.

    • Add a 50-fold molar excess of this compound to the activated biomolecule solution.

    • Incubate at room temperature for 2 hours with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50 mM Tris-HCl to quench any unreacted NHS esters.

    • Incubate for 15 minutes.

  • Purification of the Conjugate:

    • Purify the derivatized biomolecule from excess reagents using a desalting column or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Confirm conjugation using SDS-PAGE (to observe the increase in molecular weight) and MALDI-TOF mass spectrometry.

    • Determine the degree of labeling using a suitable assay.

Visualizations

Derivatization_Workflow cluster_step1 Step 1: Biomolecule Activation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Purification Biomolecule Biomolecule (with -NH2 groups) Activated_Biomolecule Activated Biomolecule Biomolecule->Activated_Biomolecule Reaction at pH 8.0 Crosslinker NHS-Ester Crosslinker Crosslinker->Activated_Biomolecule Derivatized_Biomolecule Derivatized Biomolecule Activated_Biomolecule->Derivatized_Biomolecule Reaction at pH 8.0 Amine_Reagent This compound Amine_Reagent->Derivatized_Biomolecule Purification Desalting/Dialysis Derivatized_Biomolecule->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: Workflow for biomolecule derivatization.

Signaling_Pathway_Application cluster_drug_delivery Targeted Drug Delivery Conjugate Antibody-Drug Conjugate (with Morpholine Moiety) Receptor Cell Surface Receptor Conjugate->Receptor Binding Target_Cell Target Cell (e.g., Cancer Cell) Internalization Internalization Receptor->Internalization Receptor-Mediated Endocytosis Drug_Release Drug Release Internalization->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Application in targeted drug delivery.

References

Application Notes and Protocols for the Study of 4-Morpholin-4-ylmethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential therapeutic applications and detailed experimental protocols for the investigation of 4-Morpholin-4-ylmethylbenzylamine. This document is intended to guide researchers in the systematic evaluation of this compound's biological activities.

Introduction

This compound is a synthetic organic compound featuring a benzylamine core and a morpholine moiety. Both structural motifs are prevalent in a wide range of biologically active molecules, suggesting that this compound may possess valuable pharmacological properties.[1][2] The morpholine ring is known to enhance the physicochemical and pharmacokinetic properties of drug candidates, while the benzylamine scaffold is a key feature in many enzyme inhibitors and receptor ligands.[1][3][4] This document outlines potential areas of investigation and provides detailed protocols for a hypothetical research program.

Potential Therapeutic Applications

Based on the known activities of structurally related compounds, this compound is a candidate for investigation in the following therapeutic areas:

  • Oncology: Benzylamine derivatives have been explored for their cytotoxic effects against various cancer cell lines.[5] The morpholine group can also contribute to anticancer activity.[2]

  • Neurodegenerative Diseases: Morpholine-containing compounds have been investigated as inhibitors of enzymes implicated in neurodegenerative disorders, such as monoamine oxidase (MAO).[6] Benzylamine derivatives are known scaffolds for MAO inhibitors.[3][4]

  • Antimicrobial Infections: The morpholine ring is a common feature in antimicrobial agents.[7][8]

Experimental Design and Protocols

A phased experimental approach is recommended to systematically evaluate the biological potential of this compound.

Phase 1: In Vitro Screening

The initial phase focuses on a broad screen of biological activities using established in vitro assays.

1.1. Anticancer Activity Screening

Protocol: MTT Cytotoxicity Assay

This assay determines the compound's ability to inhibit cell proliferation.

Materials:

  • Human cancer cell lines (e.g., HCT-116 colorectal carcinoma, LOX-IMVI melanoma, and a non-cancerous cell line like Vero for cytotoxicity comparison).[5]

  • RPMI-1640 or DMEM cell culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound (stock solution in DMSO).

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation:

CompoundCell LineIC₅₀ (µM)
This compoundHCT-116Data
This compoundLOX-IMVIData
This compoundVeroData
Doxorubicin (Positive Control)HCT-116Data

1.2. Monoamine Oxidase (MAO) Inhibition Assay

Protocol: Fluorometric MAO-A and MAO-B Inhibition Assay

This assay measures the compound's ability to inhibit the activity of MAO-A and MAO-B enzymes.[3][4]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

  • Horseradish peroxidase.

  • Amplex Red reagent.

  • This compound (stock solution in DMSO).

  • Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4).

  • 96-well black plates.

Procedure:

  • In a 96-well plate, add the assay buffer, Amplex Red, horseradish peroxidase, and the respective MAO enzyme (A or B).

  • Add varying concentrations of this compound or a known inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the MAO substrate.

  • Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) every minute for 20 minutes using a microplate reader.

  • Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.

  • Calculate the IC₅₀ values for MAO-A and MAO-B inhibition.

Data Presentation:

CompoundTargetIC₅₀ (µM)
This compoundMAO-AData
This compoundMAO-BData
Clorgyline (Positive Control)MAO-AData
Selegiline (Positive Control)MAO-BData

1.3. Antimicrobial Activity Screening

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[8]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • This compound (stock solution in DMSO).

  • 96-well plates.

  • Bacterial/fungal inoculum standardized to 0.5 McFarland.

Procedure:

  • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

  • Add the standardized microbial inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
This compoundDataDataData
Ciprofloxacin (Positive Control)DataDataN/A
Fluconazole (Positive Control)N/AN/AData
Phase 2: Mechanism of Action and In-Depth Studies

If promising activity is observed in Phase 1, the following studies can be conducted to elucidate the mechanism of action.

2.1. For Anticancer Activity:

  • Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).[5]

  • Apoptosis Assays: Employ techniques like Annexin V/Propidium Iodide staining to detect apoptosis.[5]

  • Western Blot Analysis: Investigate the effect of the compound on the expression levels of key proteins involved in cell cycle regulation and apoptosis (e.g., caspases, Bax, Bcl-2, p53).[5]

2.2. For MAO Inhibition:

  • Kinetic Studies: Perform Lineweaver-Burk plot analysis to determine the mechanism of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive).[3]

  • In Silico Docking Studies: Use molecular modeling to predict the binding mode of the compound within the active site of the MAO enzymes.[3][4]

Visualizations

Experimental Workflow for In Vitro Screening

G A This compound Synthesis & Characterization B In Vitro Screening A->B C Anticancer Activity (MTT Assay) B->C D MAO Inhibition (Fluorometric Assay) B->D E Antimicrobial Activity (MIC Determination) B->E F Data Analysis & Hit Identification C->F D->F E->F

Caption: Workflow for the initial in vitro evaluation of this compound.

Hypothetical Signaling Pathway for Anticancer Activity

G cluster_cell Cancer Cell A This compound B Target Protein (e.g., Kinase, Apoptotic Regulator) A->B C Downstream Signaling Cascade B->C D Cell Cycle Arrest C->D E Apoptosis C->E

Caption: Potential mechanism of anticancer action for this compound.

Logical Flow for MAO Inhibition Studies

G A MAO Inhibition Assay (IC50 Determination) B Kinetic Studies (Lineweaver-Burk Plot) A->B D In Silico Docking A->D C Determine Inhibition Mechanism (Competitive, Non-competitive, etc.) B->C E Predict Binding Mode D->E

Caption: Logical progression of studies to characterize MAO inhibition.

References

Application Notes and Protocols: 4-Morpholin-4-ylmethylbenzylamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Morpholin-4-ylmethylbenzylamine and its structural isomers are versatile intermediates in medicinal chemistry. The incorporation of the morpholine moiety often confers favorable physicochemical properties to drug candidates, such as improved solubility, metabolic stability, and bioavailability. The benzylamine core provides a scaffold that can be readily modified to interact with a variety of biological targets. This document outlines the applications of this compound as a key building block in the discovery of novel therapeutics, with a focus on its use in the development of STAT6 inhibitors for allergic diseases and novel antimicrobial agents. Detailed protocols for its synthesis and use in subsequent reactions are also provided.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₂H₁₈N₂O[1]
Molecular Weight206.29 g/mol [1]
Purity≥96%[1]
CAS Number91271-84-0[1]

Applications in Drug Discovery

Intermediate for Potent and Orally Bioavailable STAT6 Inhibitors

Signal Transducer and Activator of Transcription 6 (STAT6) is a critical transcription factor in the interleukin-4 (IL-4) and IL-13 signaling pathways, which play a central role in the pathogenesis of allergic diseases such as asthma and atopic dermatitis.[2][3] Inhibition of STAT6 is a promising therapeutic strategy for these conditions. Derivatives of this compound have been successfully utilized to synthesize potent STAT6 inhibitors.

A notable example is the development of 4-benzylaminopyrimidine-5-carboxamide derivatives. In these structures, the (4-morpholin-4-ylphenyl)amino moiety serves as a key pharmacophore. One such derivative, 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide, has demonstrated potent STAT6 inhibition with an IC₅₀ of 0.70 nM.[2][3] This compound also effectively inhibited IL-4 induced Th2 differentiation in mouse spleen T cells with an IC₅₀ of 0.28 nM and exhibited an oral bioavailability of 25% in mice.[2][3]

CompoundTargetIC₅₀ (nM)Cell-Based AssayOral Bioavailability (Mouse)
2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamideSTAT60.70IL-4 induced Th2 differentiation (IC₅₀ = 0.28 nM)25%
Scaffold for Novel Antimicrobial Agents

The increasing prevalence of drug-resistant pathogens necessitates the development of new antimicrobial agents. The morpholine scaffold has been incorporated into various compounds exhibiting a broad spectrum of antimicrobial activities.[4][5] Derivatives of this compound have been explored for their potential as antibacterial and antifungal agents.

For instance, a series of semicarbazide derivatives based on a 4-(morpholino-4-yl)-3-nitrobenzohydrazide scaffold were synthesized and evaluated for their antimicrobial activity. One of the most active compounds, a semicarbazide containing a 4-bromophenyl moiety, showed significant antibacterial potential against Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) value of 3.91 µg/mL.[1] Another series of thiosemicarbazides also showed activity against Gram-positive bacteria with MIC values ranging from 31.25 to 62.5 µg/mL.[1]

Compound ClassDerivativeTarget OrganismMIC (µg/mL)
Semicarbazide4-bromophenyl moietyEnterococcus faecalis3.91
Thiosemicarbazide4-trifluoromethylphenyl groupGram-positive bacteria (excluding S. aureus)31.25 - 62.5

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound via Mannich Reaction and Subsequent Reduction

This protocol describes a plausible two-step synthesis of this compound from 4-nitrobenzaldehyde, morpholine, and a reducing agent.

Step 1: Synthesis of 4-((4-nitrophenyl)methyl)morpholine (Mannich-type reaction)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Reagents: To the stirred solution, add morpholine (1.1 equivalents) followed by a catalytic amount of a weak acid (e.g., acetic acid).

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group to an Amine

  • Reaction Setup: Dissolve the purified 4-((4-nitrophenyl)methyl)morpholine (1 equivalent) from Step 1 in a suitable solvent like ethanol or methanol in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a pressure of 50 psi.

  • Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is completely consumed (monitored by TLC).

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization or column chromatography.

Protocol 2: Synthesis of a STAT6 Inhibitor Precursor from this compound

This protocol outlines the synthesis of a pyrimidine derivative using this compound as a key intermediate.

  • Reaction Setup: To a stirred solution of this compound (1 equivalent) in an anhydrous solvent such as N,N-dimethylformamide (DMF), add a suitable base like diisopropylethylamine (DIPEA) (1.2 equivalents).

  • Addition of Pyrimidine Core: Slowly add a solution of a suitably substituted 2-chloropyrimidine-5-carboxamide (1.1 equivalents) in DMF to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The precipitated solid can be collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired 2-((4-(morpholin-4-ylmethyl)phenyl)amino)pyrimidine-5-carboxamide derivative.

Signaling Pathway and Experimental Workflow Diagrams

STAT6_Signaling_Pathway cluster_nucleus Nucleus IL4_IL13 IL-4 / IL-13 IL4R IL-4 Receptor IL4_IL13->IL4R Binds JAK JAK IL4R->JAK Activates STAT6_inactive STAT6 (inactive) JAK->STAT6_inactive Phosphorylates STAT6_p p-STAT6 STAT6_inactive->STAT6_p Dimerization Dimerization STAT6_p->Dimerization STAT6_dimer p-STAT6 Dimer Dimerization->STAT6_dimer Nucleus Nucleus STAT6_dimer->Nucleus Translocates to Transcription Gene Transcription (Th2 differentiation, etc.) Inhibitor STAT6 Inhibitor (e.g., pyrimidine derivative) Inhibitor->STAT6_p Inhibits dimerization STAT6_dimer_n p-STAT6 Dimer DNA DNA STAT6_dimer_n->DNA Binds to DNA->Transcription Synthesis_Workflow Start 4-Nitrobenzaldehyde + Morpholine Mannich Mannich-type Reaction Start->Mannich Intermediate1 4-((4-nitrophenyl)methyl)morpholine Mannich->Intermediate1 Reduction Nitro Group Reduction (e.g., H₂/Pd-C) Intermediate1->Reduction Target This compound (Intermediate) Reduction->Target Coupling Coupling Reaction (e.g., with pyrimidine core) Target->Coupling Final_Product Bioactive Molecule (e.g., STAT6 Inhibitor) Coupling->Final_Product

References

Application Notes and Protocols for Cell-Based Assays Using 4-Morpholin-4-ylmethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing "4-Morpholin-4-ylmethylbenzylamine" in relevant cell-based assays. This document offers insights into the potential biological activities of this compound and provides step-by-step instructions for its characterization in a research setting.

Introduction

"this compound" is a synthetic organic compound with the chemical formula C12H18N2O and a molecular weight of 206.29 g/mol [1]. The morpholine moiety is a common scaffold in medicinal chemistry, known to be present in a variety of biologically active molecules with diverse pharmacological actions, including anti-inflammatory and antimicrobial properties[2][3][4][5][6]. Derivatives of similar structures have been identified as potent inhibitors of specific cellular signaling pathways, such as the STAT6 pathway, which is crucial for Th2 immune responses implicated in allergic diseases[7].

Given the therapeutic potential of molecules containing the morpholine scaffold, "this compound" is a compound of interest for screening and characterization in various cell-based assays to elucidate its mechanism of action and potential as a therapeutic agent. These notes detail two key assays: a STAT6 Inhibition Assay to investigate its potential as an immunomodulator and an Intracellular Calcium Mobilization Assay, a primary screening method for G protein-coupled receptor (GPCR) modulation.

Section 1: STAT6 Inhibition Assay

This assay is designed to determine the inhibitory potential of "this compound" on the Signal Transducer and Activator of Transcription 6 (STAT6) signaling pathway. STAT6 is a key transcription factor in the IL-4/IL-13 signaling cascade, which plays a critical role in Th2 cell differentiation and the pathogenesis of allergic inflammation.

Signaling Pathway

STAT6_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL4R IL-4 Receptor JAK1 JAK1 IL4R->JAK1 associates JAK3 JAK3 IL4R->JAK3 associates STAT6_inactive STAT6 (inactive) JAK1->STAT6_inactive phosphorylates JAK3->STAT6_inactive phosphorylates STAT6_active p-STAT6 (active dimer) STAT6_inactive->STAT6_active dimerization DNA DNA (Promoter Region) STAT6_active->DNA binds to Compound This compound (Hypothesized Inhibitor) Compound->STAT6_active inhibits (hypothesized) Transcription Gene Transcription (e.g., Reporter Gene) DNA->Transcription initiates IL4 IL-4 IL4->IL4R binds

Caption: Hypothesized STAT6 signaling pathway and the potential inhibitory point of this compound.

Experimental Protocol: STAT6 Reporter Assay

This protocol utilizes a cell line stably expressing a STAT6-responsive reporter gene (e.g., luciferase).

Materials:

  • HEK293T cells stably expressing a STAT6-luciferase reporter construct

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant Human IL-4

  • This compound (stock solution in DMSO)

  • Luciferase Assay Reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture HEK293T-STAT6 reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and resuspend cells in fresh media.

    • Seed 5 x 10^4 cells per well in a 96-well plate and incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of "this compound" in serum-free DMEM.

    • Remove the culture medium from the cells and replace it with the compound dilutions. Include a vehicle control (DMSO).

    • Incubate for 1 hour at 37°C.

  • Stimulation:

    • Add recombinant human IL-4 to each well to a final concentration of 20 ng/mL (except for the unstimulated control wells).

    • Incubate for 6 hours at 37°C, 5% CO2.

  • Luminescence Measurement:

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.

    • Add the luciferase substrate to each well.

    • Measure the luminescence using a plate reader.

Data Presentation
Concentration (µM)Luminescence (RLU)% Inhibition
0 (Vehicle)150,0000
0.1135,00010
190,00040
1030,00080
10015,00090

IC50 Value: The concentration of the compound that inhibits 50% of the STAT6 activity can be calculated from the dose-response curve.

Section 2: Intracellular Calcium Mobilization Assay

This is a common high-throughput screening assay to identify compounds that modulate G protein-coupled receptors (GPCRs), particularly those coupled to Gq proteins. Activation of Gq-coupled GPCRs leads to an increase in intracellular calcium, which can be detected using a calcium-sensitive fluorescent dye.[8][9][10][11][12]

Experimental Workflow

Calcium_Assay_Workflow cluster_prep Plate Preparation cluster_loading Dye Loading cluster_measurement FLIPR Measurement A Seed Cells in 96-well Plate B Incubate Overnight A->B C Load Cells with Calcium-sensitive Dye B->C D Incubate for 1 hour C->D E Measure Baseline Fluorescence D->E F Add Compound E->F G Measure Fluorescence Change F->G

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Morpholin-4-ylmethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the synthesis yield of 4-Morpholin-4-ylmethylbenzylamine. The information is presented in a user-friendly question-and-answer format, addressing specific experimental challenges.

Synthesis Overview

The recommended synthetic route for this compound is a two-step process:

  • Reductive Amination: Reaction of 4-formylbenzonitrile with morpholine to form the intermediate, 4-(morpholinomethyl)benzonitrile.

  • Nitrile Reduction: Subsequent reduction of the nitrile group to the primary amine, yielding the final product.

Synthesis_Workflow 4-formylbenzonitrile 4-formylbenzonitrile Reductive_Amination Step 1: Reductive Amination 4-formylbenzonitrile->Reductive_Amination Morpholine Morpholine Morpholine->Reductive_Amination Intermediate 4-(morpholinomethyl)benzonitrile Reductive_Amination->Intermediate Nitrile_Reduction Step 2: Nitrile Reduction Intermediate->Nitrile_Reduction Final_Product This compound Nitrile_Reduction->Final_Product

Caption: Proposed two-step synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Step 1: Reductive Amination of 4-formylbenzonitrile with Morpholine

Q1: What is the recommended reducing agent for the reductive amination of 4-formylbenzonitrile with morpholine?

A1: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the recommended reducing agent for this transformation.[1] It is a mild and selective reagent that can reduce the intermediate iminium ion in the presence of the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[1][2] Other reducing agents like sodium borohydride (NaBH₄) can be used, but may require careful control of reaction conditions to avoid reducing the starting aldehyde.[2]

Q2: I am observing a low yield in my reductive amination step. What are the common causes and how can I troubleshoot this?

A2: Low yields in reductive amination can stem from several factors.[3] Here's a troubleshooting guide:

  • Inefficient Imine Formation: The equilibrium between the aldehyde, amine, and the imine intermediate may not be favorable.[3]

    • Troubleshooting:

      • pH Adjustment: Imine formation is often favored under slightly acidic conditions (pH 4-6).[3] Adding a catalytic amount of acetic acid can be beneficial.

      • Water Removal: The formation of the imine releases water, which can hydrolyze the imine back to the starting materials. Using a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can drive the equilibrium towards the product.

  • Suboptimal Reaction Conditions:

    • Troubleshooting:

      • Solvent: Aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used.[4]

      • Temperature: The reaction is typically run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may improve the rate, but be mindful of potential side reactions.[3]

  • Purity of Reagents:

    • Troubleshooting: Ensure that the 4-formylbenzonitrile and morpholine are pure and dry. Impurities in the starting materials can interfere with the reaction.

Q3: What are the potential side products in the reductive amination step and how can I minimize them?

A3: The primary side product of concern is the reduction of the starting aldehyde, 4-formylbenzonitrile, to 4-hydroxymethylbenzonitrile. This is more likely to occur if a less selective reducing agent like sodium borohydride is used without careful control of the addition sequence.[2] Using the milder sodium triacetoxyborohydride significantly minimizes this side reaction.[1] Another potential issue is the self-condensation of the aldehyde (aldol reaction), though this is less common under typical reductive amination conditions.[3]

Experimental Protocol: Reductive Amination

ParameterRecommended Condition
Reactants 4-formylbenzonitrile (1.0 eq), Morpholine (1.1-1.2 eq)
Reducing Agent Sodium triacetoxyborohydride (1.2-1.5 eq)
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Temperature Room Temperature
Reaction Time 4-12 hours (monitor by TLC or LC-MS)
Work-up Quench with saturated aqueous sodium bicarbonate solution, extract with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Typical Yield 70-95%
Step 2: Reduction of 4-(morpholinomethyl)benzonitrile

Q4: Which method is best for reducing the nitrile group in 4-(morpholinomethyl)benzonitrile to the primary amine?

A4: Both catalytic hydrogenation and chemical reduction with metal hydrides are effective methods. The choice depends on available equipment and desired selectivity.

  • Catalytic Hydrogenation:

    • Raney Nickel: A common and effective catalyst for nitrile reduction.[5][6] It is crucial to use ammonia or a basic additive to suppress the formation of secondary and tertiary amine byproducts.[7]

    • Palladium on Carbon (Pd/C): Can also be used, but may be more prone to causing hydrogenolysis of the benzylic C-N bond under harsh conditions.

  • Chemical Reduction:

    • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that readily converts nitriles to primary amines.[8][9][10] However, it is non-selective and will reduce other functional groups. The work-up procedure for LiAlH₄ reactions requires careful handling.

Q5: I am getting significant amounts of secondary and tertiary amine byproducts during the catalytic hydrogenation. How can I improve the selectivity for the primary amine?

A5: The formation of secondary (bis(4-(morpholinomethyl)benzyl)amine) and tertiary amines is a common issue in nitrile hydrogenation. This occurs through the reaction of the initially formed primary amine with the intermediate imine.

  • Troubleshooting:

    • Addition of Ammonia: The most effective way to suppress the formation of secondary and tertiary amines is to conduct the hydrogenation in the presence of ammonia (e.g., using a solution of ammonia in methanol or by bubbling ammonia gas through the reaction mixture).[7] The excess ammonia competes with the product amine for reaction with the imine intermediate.

    • Catalyst Choice: Raney Nickel is often reported to be more selective for primary amine formation compared to Pd/C in nitrile reductions.[5]

    • Reaction Conditions: Using lower temperatures and pressures can sometimes improve selectivity, although this may lead to longer reaction times.

Q6: What are the safety precautions I should take when using Lithium Aluminum Hydride (LiAlH₄)?

A6: LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water and other protic solvents.

  • Safety Precautions:

    • Always handle LiAlH₄ in an inert atmosphere (e.g., under nitrogen or argon) in a fume hood.

    • Use anhydrous solvents (e.g., dry THF or diethyl ether).

    • The work-up must be performed carefully by slowly and cautiously adding a quenching agent (e.g., ethyl acetate, followed by dropwise addition of water and then a sodium hydroxide solution) at low temperature (0 °C).[8]

Experimental Protocols: Nitrile Reduction

Method Catalytic Hydrogenation (Raney Nickel) Chemical Reduction (LiAlH₄)
Reactant 4-(morpholinomethyl)benzonitrile (1.0 eq)4-(morpholinomethyl)benzonitrile (1.0 eq)
Reagent/Catalyst Raney Nickel (5-10 wt%)Lithium Aluminum Hydride (1.5-2.0 eq)
Solvent Methanol saturated with ammonia or EthanolAnhydrous Tetrahydrofuran (THF)
Conditions 50-100 psi H₂, Room Temperature to 50 °C0 °C to Room Temperature
Reaction Time 6-24 hours (monitor by TLC or GC-MS)4-12 hours (monitor by TLC or LC-MS)
Work-up Filter off the catalyst, concentrate the filtrate.Careful quenching with water and NaOH, filtration of aluminum salts, extraction with an organic solvent.
Typical Yield 60-90%70-95%

Purification and Characterization

Q7: How can I purify the final product, this compound?

A7: The purification method will depend on the impurities present.

  • Acid-Base Extraction: As the product is a basic amine, it can be purified by acid-base extraction. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). The amine will move into the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) and the free amine re-extracted into an organic solvent.[1][11] This is effective for removing non-basic impurities.

  • Column Chromatography: Silica gel column chromatography can be used, often with a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol/dichloromethane to prevent tailing of the amine product.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.[12]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be employed to achieve high purity.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Nitrile Reduction Low_Yield_S1 Low Yield? Check_Imine Inefficient Imine Formation? Low_Yield_S1->Check_Imine Add_Acid Add catalytic acid (e.g., AcOH) Check_Imine->Add_Acid Yes Check_Conditions_S1 Suboptimal Conditions? Check_Imine->Check_Conditions_S1 No Remove_Water Use dehydrating agent Add_Acid->Remove_Water Optimize_Solvent_Temp Optimize solvent and temperature Check_Conditions_S1->Optimize_Solvent_Temp Yes Check_Reagents_S1 Impure Reagents? Check_Conditions_S1->Check_Reagents_S1 No Purify_Starting_Materials Purify starting materials Check_Reagents_S1->Purify_Starting_Materials Yes Low_Yield_S2 Low Yield or Side Products? Secondary_Tertiary_Amines Secondary/Tertiary Amine Byproducts? Low_Yield_S2->Secondary_Tertiary_Amines Add_Ammonia Add ammonia to hydrogenation Secondary_Tertiary_Amines->Add_Ammonia Yes Incomplete_Reduction Incomplete Reduction? Secondary_Tertiary_Amines->Incomplete_Reduction No Change_Catalyst Switch to Raney Ni Add_Ammonia->Change_Catalyst Increase_Catalyst_Loading Increase catalyst loading/pressure/time Incomplete_Reduction->Increase_Catalyst_Loading Yes Check_Catalyst_Activity Check catalyst activity Increase_Catalyst_Loading->Check_Catalyst_Activity

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of 4-Morpholin-4-ylmethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Morpholin-4-ylmethylbenzylamine. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges arise from the compound's bifunctional nature, containing both a primary benzylamine (a weak base) and a tertiary morpholine amine (a stronger base). This can lead to issues during chromatographic purification on silica gel, such as streaking or irreversible binding, due to interactions with acidic silanol groups. Its polarity may also present challenges in finding a suitable single-solvent system for recrystallization.

Q2: Which purification techniques are most suitable for this compound?

A2: The most common and effective techniques are:

  • Acid-Base Extraction: To remove non-basic organic impurities or acidic byproducts.

  • Column Chromatography: Effective for separating impurities with different polarities. Special considerations are needed for basic compounds.

  • Recrystallization: An excellent final purification step if a suitable solvent or solvent system can be identified. Formation of a salt (e.g., hydrochloride) can sometimes facilitate crystallization.

Q3: How can I monitor the purity of my fractions during purification?

A3: Thin-Layer Chromatography (TLC) is the most common method. Due to the basic nature of the compound, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.1-2%), to the eluent to obtain well-defined spots. Visualization can be achieved under UV light (254 nm) and/or by staining with a suitable agent like ninhydrin (for the primary amine) or permanganate.

Q4: My purified compound is a yellow oil, but I expect a solid. What should I do?

A4: The oily nature could be due to residual solvent or persistent impurities. First, try removing volatile components under a high vacuum. If it remains an oil, column chromatography is the recommended purification method. If the compound is pure but oily, attempting to form a salt by adding an acid (like HCl in ether) may induce crystallization.

Troubleshooting Guides

Column Chromatography Issues
Problem Potential Cause Troubleshooting Steps
Product streaks or tails on TLC and column Strong interaction between the basic amine groups and acidic silica gel.- Add a basic modifier (e.g., 0.1-2% triethylamine or ammonia in methanol) to the eluent. - Switch to a different stationary phase like neutral or basic alumina, or amine-functionalized silica gel.
Poor separation of product and impurities Inadequate solvent system or column overloading.- Systematically screen solvent systems using TLC to find an eluent that gives a good separation with an Rf value for the product between 0.2 and 0.4. - Ensure the silica gel to crude material ratio is at least 30:1 (w/w); increase for difficult separations.
Product does not elute from the column The eluent is not polar enough, or the compound is irreversibly adsorbed to the silica.- Gradually increase the polarity of the eluent. - If streaking was also observed, the compound may be stuck. Consider using a deactivated stationary phase (see above).
Recrystallization Issues
Problem Potential Cause Troubleshooting Steps
Compound "oils out" instead of crystallizing The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.- Use a lower-boiling point solvent or a solvent mixture. - Try to cool the solution very slowly. - Add a seed crystal. - Perform a preliminary purification by column chromatography to remove impurities.
No crystals form upon cooling The solution is not saturated (too much solvent was used), or the solution is supersaturated.- To induce crystallization, scratch the inside of the flask with a glass rod or add a seed crystal. - If too much solvent was used, carefully evaporate some of the solvent and allow it to cool again.
Low yield of recovered crystals The compound has significant solubility in the cold solvent, or too much solvent was used.- Ensure the solution is thoroughly cooled in an ice bath before filtration. - Use the minimum amount of hot solvent necessary for dissolution. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are colored Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution, then perform a hot filtration to remove the charcoal before cooling.

Data Presentation

Table 1: Analogous Recrystallization Data
CompoundSolvent SystemYieldMelting Point (°C)Reference
4-MorpholinoanilineEthyl acetate/Hexane70%132-133[1]
Table 2: Suggested TLC and Column Chromatography Conditions
Stationary PhaseSuggested Eluent System (for TLC development)Basic ModifierExpected Elution Order
Silica GelDichloromethane (DCM) / Methanol (MeOH) (e.g., 95:5 to 90:10)0.5-1% Triethylamine (Et₃N)Less polar impurities -> Product -> More polar impurities
Silica GelEthyl Acetate (EtOAc) / Hexane (e.g., 50:50 to 80:20)0.5-1% Triethylamine (Et₃N)Less polar impurities -> Product -> More polar impurities
Neutral AluminaEthyl Acetate (EtOAc) / Hexane (e.g., 20:80 to 50:50)Not always necessaryLess polar impurities -> Product -> More polar impurities

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is useful for removing neutral or acidic impurities from a crude reaction mixture.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1M HCl (aq). The basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

  • Separation: Separate the aqueous layer containing the protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated Na₂CO₃) with stirring until the solution is basic (pH > 10), at which point the free amine will precipitate or form an oil.

  • Re-extraction: Extract the basified aqueous solution multiple times with an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.

Protocol 2: Purification by Column Chromatography

This protocol is a general guideline for purification using silica gel.

  • Solvent System Selection: Using TLC, determine an appropriate eluent system. A good starting point is a mixture of dichloromethane and methanol (e.g., 95:5) with 0.5% triethylamine. Aim for an Rf value of approximately 0.2-0.3 for the product.

  • Column Packing: Prepare a silica gel slurry in the chosen eluent (or a less polar starting eluent for gradient elution) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane and load it onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

This protocol is based on data from the analogous compound 4-morpholinoaniline and serves as a starting point.[1]

  • Solvent Screening: In test tubes, test the solubility of a small amount of the purified product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude or partially purified solid in a minimal amount of a suitable hot solvent system (e.g., a mixture of ethyl acetate and hexane).

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude Product acid_base Acid-Base Extraction crude->acid_base Remove ionic impurities column_chrom Column Chromatography acid_base->column_chrom Separate by polarity recrystallization Recrystallization column_chrom->recrystallization Final polishing pure_product Pure Product column_chrom->pure_product recrystallization->pure_product Chromatography_Troubleshooting Troubleshooting Column Chromatography of Basic Amines start Problem: Peak Tailing/Streaking add_base Add Basic Modifier to Eluent (e.g., 0.5% Et3N) start->add_base Option 1 change_stationary Change Stationary Phase start->change_stationary Option 2 resolved Problem Resolved add_base->resolved alumina Use Alumina change_stationary->alumina amine_silica Use Amine-Functionalized Silica change_stationary->amine_silica alumina->resolved amine_silica->resolved

References

"4-Morpholin-4-ylmethylbenzylamine" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of 4-Morpholin-4-ylmethylbenzylamine (CAS: 91271-84-0). The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored under an inert gas atmosphere (e.g., nitrogen or argon) at 2-8°C. It is important to keep the container tightly sealed to prevent exposure to air and moisture.

Q2: Is this compound sensitive to air or light?

Q3: What is the appropriate way to handle this compound in the laboratory?

A3: this compound should be handled in a well-ventilated area, preferably in a fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and direct contact with skin and eyes.

Q4: Can I store solutions of this compound? If so, under what conditions?

A4: The stability of this compound in solution is not well-documented and will depend on the solvent, pH, and storage conditions. For optimal stability, it is recommended to prepare solutions fresh for each experiment. If storage is necessary, it is advisable to store solutions at -20°C or -80°C under an inert atmosphere and use them as quickly as possible. A small-scale pilot stability study is recommended to determine the stability in your specific solvent and storage conditions.

Q5: What are the potential degradation pathways for this compound?

A5: Based on its chemical structure, which contains benzylamine and morpholine moieties, potential degradation pathways include oxidation of the benzylamine group and the morpholine ring. The benzylamine can be oxidized to the corresponding imine and then hydrolyzed to an aldehyde. The morpholine ring may also be susceptible to oxidation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Verify that the compound has been stored at 2-8°C under an inert atmosphere. Prepare fresh solutions for each experiment. Perform a purity check of the compound using an appropriate analytical method (e.g., HPLC, LC-MS).
Contamination of the sample.Use clean spatulas and glassware. Avoid repeated opening and closing of the stock container in a humid environment.
Change in physical appearance (e.g., color) Degradation of the compound.Discard the compound if a significant change in appearance is observed. It is recommended to perform a purity analysis before use.
Poor solubility The compound may have degraded to less soluble impurities.Ensure the correct solvent is being used. A fresh, high-purity sample should be used to confirm solubility parameters.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1][2]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile or other suitable organic solvent

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate the mixture at 60°C for a specified time (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the target concentration for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate the mixture at 60°C for specified time points.

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Keep the mixture at room temperature for specified time points.

    • At each time point, withdraw a sample and dilute for analysis.

  • Thermal Degradation:

    • Transfer a known amount of the solid compound to a vial and place it in an oven at a controlled temperature (e.g., 70°C).

    • Expose the solid to this temperature for a set period (e.g., 1, 7, 14 days).

    • At each time point, dissolve a portion of the solid in a suitable solvent for analysis.

  • Photostability:

    • Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples after the exposure period.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC or LC-MS method.

    • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (2-8°C, Inert Gas) start->check_storage check_handling Review Handling Procedures (Fresh Solutions, PPE) start->check_handling purity_analysis Perform Purity Analysis (e.g., HPLC, LC-MS) check_storage->purity_analysis check_handling->purity_analysis compound_ok Compound is Stable and Pure purity_analysis->compound_ok Purity Meets Specification compound_degraded Degradation Detected purity_analysis->compound_degraded Purity Out of Specification troubleshoot_other Investigate Other Experimental Parameters (e.g., reagents, instrument) compound_ok->troubleshoot_other discard_compound Discard Degraded Compound and Use a Fresh Batch compound_degraded->discard_compound

Caption: Troubleshooting workflow for inconsistent experimental results.

DegradationPathway parent This compound oxidation Oxidation (Air, H₂O₂) parent->oxidation imine Imine Intermediate oxidation->imine Benzylamine Oxidation morpholine_ox Oxidized Morpholine Derivatives oxidation->morpholine_ox Morpholine Oxidation hydrolysis Hydrolysis (Acid/Base) aldehyde 4-(Morpholin-4-ylmethyl)benzaldehyde hydrolysis->aldehyde imine->hydrolysis

Caption: A hypothetical degradation pathway for this compound.

References

Troubleshooting low yield in N-alkylation of benzylamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields or other issues during the N-alkylation of benzylamines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is the yield of my N-alkylated benzylamine unexpectedly low?

Low yields can be attributed to several factors, ranging from suboptimal reaction conditions to reagent quality. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and base is critical for successful N-alkylation.

    • Solvent: Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally effective for SN2 reactions.[1] For catalytic methods like the borrowing hydrogen strategy, toluene and t-amyl alcohol have shown good results.[2]

    • Temperature: Many N-alkylation reactions require heating to proceed at a sufficient rate.[1] However, excessively high temperatures can lead to side reactions like hydrogenolysis and decarbonylation, which reduce the yield of the desired product.[2] A temperature optimization study is often necessary.

    • Base: The base neutralizes the acid formed during the reaction.[1] A weak base may result in a stalled or slow reaction. Common inorganic bases include K₂CO₃ and Cs₂CO₃, while organic bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) are also used.[1] For less reactive amines, stronger bases such as sodium hydride (NaH) may be required.[1]

  • Reagent Quality and Stoichiometry:

    • Purity: Ensure the purity of your benzylamine, alkylating agent, and solvents. Water can be particularly detrimental, as it can deactivate catalysts and quench reactive intermediates.[3]

    • Stoichiometry: The molar ratio of reactants is crucial. An excess of the benzylamine can sometimes be used to minimize over-alkylation.[4]

  • Side Reactions: Several side reactions can compete with the desired N-alkylation, leading to a lower yield. The most common of these is over-alkylation to form tertiary amines.[5][6] Other potential side reactions, especially in catalytic systems, include hydrogenolysis of the benzyl alcohol starting material to toluene and decarbonylation of the benzaldehyde intermediate to benzene.[5]

Q2: How can I minimize the formation of the over-alkylation byproduct (tertiary amine)?

Over-alkylation is a common challenge because the secondary amine product is often more nucleophilic than the starting primary benzylamine.[4][7]

Strategies to Promote Mono-alkylation:

  • Control Stoichiometry: Using a large excess of the primary benzylamine relative to the alkylating agent can statistically favor mono-alkylation.[4]

  • Choice of Base: Cesium bases, such as Cs₂CO₃, have been shown to be highly effective in promoting selective mono-N-alkylation.[4][8]

  • Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation step.[7]

  • Reductive Amination: This is a reliable alternative to direct alkylation for avoiding over-alkylation.[4][9] The reaction proceeds by forming an imine between the benzylamine and an aldehyde or ketone, which is then reduced.[9]

Q3: My reaction is not proceeding to completion. What should I check?

If you observe a significant amount of unreacted starting material, consider the following:

  • Catalyst Activity (if applicable): If you are using a catalytic method (e.g., borrowing hydrogen), the catalyst may be inactive. Ensure proper handling and activation of the catalyst.[3]

  • Reducing Agent (for reductive amination): In reductive amination, ensure the reducing agent is active and added in a sufficient amount. Common reducing agents include NaBH₃CN and NaBH(OAc)₃.[9] NaBH₄ can also be used, but may also reduce the starting aldehyde if not used carefully.[9]

  • Reaction Time: The reaction may simply require more time to reach completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, LC-MS).

  • Steric Hindrance: If your benzylamine or alkylating agent is sterically hindered, the reaction rate may be significantly slower.[10] In such cases, increasing the reaction temperature or using a less hindered reagent may be necessary.[10]

Data on Reaction Condition Optimization

The following table summarizes the effect of various reaction parameters on the conversion and selectivity of the N-alkylation of benzyl alcohol with aqueous ammonia using a Raney Ni catalyst.

ParameterVariationConversion (%)Primary Amine Selectivity (%)Notes
Catalyst Amount 50 mg~40~45General conditions: benzyl alcohol (1 mmol), aq. NH₃ (25 wt%), Raney Ni 2800.[2][5]
100 mg~70~55
200 mg8361Optimal catalyst amount.[2]
400 mg97~50Increased side reactions (hydrogenolysis, decarbonylation) at higher catalyst loading.[2]
Temperature 160 °C~55~50Reaction time of 18 h.[2][5]
170 °C~75~58
180 °C>80~60Ideal temperature for both conversion and selectivity.[2]
Reaction Time 2 h~20~60At 180 °C.[2][5]
6 h~50~62
18 h~85~61
24 h>95~58Longer reaction times can lead to decreased selectivity.[2]

Visualizing the Process

N-Alkylation of Benzylamine: Reaction and Troubleshooting

Troubleshooting_N_Alkylation Troubleshooting Workflow for Low Yield in N-Alkylation cluster_start Start cluster_check Initial Checks cluster_analysis Problem Analysis cluster_solutions Potential Solutions cluster_end Outcome start Low Yield Observed reagents Verify Reagent Purity and Stoichiometry start->reagents conditions Review Reaction Conditions (Temp, Solvent, Base) start->conditions incomplete_reaction Incomplete Reaction? (Starting Material Remains) reagents->incomplete_reaction conditions->incomplete_reaction side_reactions Analyze for Side Products (e.g., Over-alkylation) adjust_stoichiometry Adjust Reactant Ratio (e.g., excess amine) side_reactions->adjust_stoichiometry If over-alkylation change_method Consider Alternative Method (e.g., Reductive Amination) side_reactions->change_method incomplete_reaction->side_reactions If side products observed optimize_conditions Optimize Temperature, Solvent, or Base incomplete_reaction->optimize_conditions If no side products increase_time Increase Reaction Time or Catalyst Loading incomplete_reaction->increase_time end Improved Yield optimize_conditions->end adjust_stoichiometry->end change_method->end increase_time->end

Caption: Troubleshooting logic for addressing low yields in N-alkylation.

N_Alkylation_Pathway Reaction Pathways in Catalytic N-Alkylation of Benzylamines benzyl_alcohol Benzyl Alcohol / Amine imine Imine Intermediate benzyl_alcohol->imine + NH3 - H2O toluene Toluene (Hydrogenolysis) benzyl_alcohol->toluene Side Reaction benzene Benzene (Decarbonylation) benzyl_alcohol->benzene Side Reaction alkylating_agent Alkylating Agent (e.g., Alcohol via Borrowing Hydrogen) primary_amine Primary Benzylamine (Desired Product) imine->primary_amine + [H] (Reduction) secondary_amine Secondary Amine (Over-alkylation) primary_amine->secondary_amine + Imine Intermediate - NH3

Caption: Key reaction pathways in the N-alkylation of benzylamines.

Experimental Protocols

Protocol 1: Catalytic N-Alkylation of Benzyl Alcohol with Aqueous Ammonia using Raney Ni

This protocol is adapted from a study on the efficient N-alkylation of benzyl alcohols.[2]

Materials:

  • Benzyl alcohol (1.0 mmol)

  • Aqueous ammonia (25 wt %, 0.4 mL)

  • Raney Ni catalyst (200 mg)

  • t-amyl alcohol (3 mL)

  • Reaction vessel (e.g., sealed tube or autoclave)

Procedure:

  • To an oven-dried reaction vessel, add the Raney Ni catalyst.

  • Add benzyl alcohol, t-amyl alcohol, and aqueous ammonia to the vessel.

  • Seal the reaction vessel and place it in a preheated oil bath or heating block at 180 °C.

  • Stir the reaction mixture for 18-24 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter to remove the catalyst.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired primary benzylamine.

Protocol 2: Reductive Amination of an Aldehyde with a Primary Amine

This is a general procedure for reductive amination to form a secondary amine, a method often used to avoid over-alkylation.[11]

Materials:

  • Aldehyde (1.0 mmol)

  • Primary amine (1.0-1.2 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • Dissolve the aldehyde and the primary amine in the chosen solvent in a round-bottom flask.

  • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine.

  • Add sodium triacetoxyborohydride in one portion to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting secondary amine by column chromatography.

References

Technical Support Center: Improving the Purity of 4-Morpholin-4-ylmethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying "4-Morpholin-4-ylmethylbenzylamine." The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Section 1: Troubleshooting Guides

This section addresses specific problems that may arise during the purification of this compound, offering potential causes and recommended solutions.

Column Chromatography Issues

Problem: The compound streaks or shows significant tailing on the silica gel column.

  • Potential Cause: this compound is a basic compound due to its two amine functionalities (the benzylamine and the morpholine nitrogen). These basic groups can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and tailing of the peak.

  • Recommended Solution: To mitigate this interaction, add a basic modifier to the eluent system. A common and effective strategy is to include 0.5-2% triethylamine (TEA) in your solvent mixture. This will neutralize the acidic sites on the silica gel, resulting in improved peak shape and better separation.

Problem: The compound is difficult to elute from the column, even with polar solvents.

  • Potential Cause: The high polarity of the compound, combined with its basicity, can lead to very strong adsorption on the silica gel.

  • Recommended Solution:

    • Increase Eluent Polarity: Gradually increase the polarity of your eluent. A gradient elution starting from a less polar solvent system (e.g., ethyl acetate/hexanes with TEA) and moving to a more polar one (e.g., methanol/dichloromethane with TEA) can be effective.

    • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral), which is less acidic than silica gel. Amine-functionalized silica is also a good alternative.

Problem: The compound appears to be decomposing on the column.

  • Potential Cause: The acidic nature of silica gel can sometimes cause degradation of acid-sensitive compounds.

  • Recommended Solution:

    • Deactivate Silica Gel: As mentioned above, adding triethylamine to the eluent can help neutralize the silica.

    • Use a Less Acidic Stationary Phase: Switch to neutral or basic alumina, or consider using reversed-phase chromatography.

Recrystallization Issues

Problem: The compound "oils out" instead of forming crystals.

  • Potential Cause: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated, cooled too quickly, or if the chosen solvent is not ideal. Impurities can also inhibit crystallization.

  • Recommended Solution:

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

    • Solvent Adjustment: Add a small amount of additional solvent to the hot solution to reduce the concentration. Alternatively, try a different solvent system. A mixture of a solvent in which the compound is soluble and a co-solvent in which it is less soluble can be effective.

    • Seed Crystals: If a small amount of pure solid is available, add a seed crystal to the cooled solution to induce crystallization.

    • Salt Formation: Convert the free base to its hydrochloride salt. Amine salts often have better crystallization properties.

Problem: No crystals form, even after cooling.

  • Potential Cause: The solution may not be supersaturated, meaning too much solvent was used. Alternatively, the compound may be too soluble in the chosen solvent even at low temperatures.

  • Recommended Solution:

    • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the compound and then try to cool the solution again.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal.

    • Change Solvent: The compound may be too soluble in the chosen solvent. Select a solvent in which the compound has lower solubility at room temperature.

Problem: The recrystallized product is not significantly purer.

  • Potential Cause: The impurities may have very similar solubility properties to the desired compound in the chosen solvent.

  • Recommended Solution:

    • Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired purity.

    • Alternative Purification Method: If recrystallization is ineffective, column chromatography is the recommended next step.

    • Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help to remove them. Be aware that charcoal can also adsorb some of the desired product.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic route for this compound, and what are the potential impurities?

A1: A common and efficient method for the synthesis of this compound is the reductive amination of 4-morpholinobenzaldehyde.[2][3] This typically involves reacting the aldehyde with an ammonia source (or a protected amine) to form an imine intermediate, which is then reduced to the final amine product.

Potential impurities from this synthesis include:

  • Unreacted 4-morpholinobenzaldehyde: The starting aldehyde may not have fully reacted.

  • Imine intermediate: The intermediate formed from the reaction of the aldehyde and the amine may not have been fully reduced.

  • Over-reduced starting material (4-methylmorpholine): The aldehyde group of the starting material could be reduced to an alcohol and subsequently to a methyl group under certain conditions.

  • Byproducts from the reducing agent: Depending on the reducing agent used (e.g., sodium borohydride, sodium triacetoxyborohydride), byproducts may be present.[2][4]

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: The following techniques are highly recommended:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a powerful tool for separating the desired product from its impurities. A mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile or methanol is typically used. Due to the basic nature of the compound, adding an acid modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure of the purified compound and for detecting and identifying impurities.[7][8][9][10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and to help identify unknown impurities.

Q3: How can I effectively remove unreacted 4-morpholinobenzaldehyde?

A3: Unreacted 4-morpholinobenzaldehyde can be removed by:

  • Column Chromatography: The aldehyde is less polar than the amine product and will typically elute first from a silica gel column.

  • Chemical Scavenging: In some cases, a resin-bound scavenger for aldehydes can be used to selectively remove the unreacted starting material from the reaction mixture before purification.

Q4: My compound is highly water-soluble. How can I efficiently extract it from an aqueous reaction mixture?

A4: The morpholine group can increase water solubility. To improve extraction efficiency:

  • pH Adjustment: Basify the aqueous layer (e.g., with NaOH or K₂CO₃) to ensure the compound is in its free base form, which is generally less water-soluble than its protonated salt.

  • Salting Out: Add a significant amount of a salt like sodium chloride (NaCl) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic compound and promoting its transfer into the organic layer.

  • Use of a More Polar Solvent: Solvents like dichloromethane (DCM) or chloroform can be more effective than less polar solvents like ethyl acetate for extracting polar compounds.

Section 3: Experimental Protocols

Purification by Column Chromatography

This protocol provides a general procedure for the purification of this compound using flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Methanol

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of ethyl acetate and hexanes. Add 0.5-1% TEA to the eluent to prevent tailing. Aim for an Rf value of 0.2-0.3 for the desired compound. If the compound is not moving from the baseline, a more polar system like 5-10% methanol in dichloromethane with 1% TEA can be tested.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is level and free of air bubbles.

    • Add a thin layer of sand on top of the silica to prevent disturbance.[11][12]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Alternatively, for better separation, adsorb the crude product onto a small amount of silica gel, evaporate the solvent to obtain a dry powder, and load this powder onto the top of the column.

  • Elution:

    • Begin eluting with the chosen solvent system.

    • Collect fractions and monitor the elution by TLC.

    • If a gradient elution is required, gradually increase the proportion of the more polar solvent.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Purification by Recrystallization of the Hydrochloride Salt

This protocol describes the purification of this compound by converting it to its hydrochloride salt and then recrystallizing it.

Materials:

  • Crude this compound

  • Hydrochloric acid (e.g., 2M in diethyl ether or concentrated HCl)

  • Suitable recrystallization solvent (e.g., ethanol, isopropanol, or a mixture with an anti-solvent like diethyl ether or hexanes)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

Procedure:

  • Salt Formation:

    • Dissolve the crude free base in a suitable organic solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) with stirring.

    • The hydrochloride salt will precipitate. Collect the solid by filtration and wash with cold diethyl ether.

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude salt in different solvents at room temperature and upon heating. A good solvent will dissolve the salt when hot but not when cold. Ethanol or isopropanol are often good starting points.[13][14]

  • Recrystallization:

    • Place the crude salt in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.[15]

    • If the solution is colored, you can perform a hot filtration after adding a small amount of activated charcoal.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Crystal Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Section 4: Data Presentation

Table 1: Summary of Purification Methods

MethodStationary/Mobile Phase or SolventKey Considerations
Column Chromatography Stationary Phase: Silica GelMobile Phase: Ethyl Acetate/Hexanes or Methanol/DCMAddition of 0.5-2% Triethylamine to the mobile phase is crucial to prevent peak tailing.
Recrystallization Solvent: Ethanol, Isopropanol, or mixtures with anti-solvents (e.g., diethyl ether, hexanes)Often more effective after converting the free base to its hydrochloride salt.

Table 2: Analytical Methods for Purity Assessment

TechniqueTypical ConditionsInformation Obtained
Reversed-Phase HPLC Column: C18Mobile Phase: Acetonitrile/Water with 0.1% TFAQuantitative purity, detection of impurities.
¹H NMR Solvent: CDCl₃ or DMSO-d₆Structural confirmation, identification of proton-containing impurities.
¹³C NMR Solvent: CDCl₃ or DMSO-d₆Confirmation of the carbon skeleton, detection of carbon-containing impurities.
Mass Spectrometry ESI+Molecular weight confirmation.

Section 5: Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Start Aldehyde 4-Morpholinobenzaldehyde Start->Aldehyde AmineSource Ammonia Source Start->AmineSource ReductiveAmination Reductive Amination Aldehyde->ReductiveAmination AmineSource->ReductiveAmination CrudeProduct Crude this compound ReductiveAmination->CrudeProduct PurificationChoice Purification Method? CrudeProduct->PurificationChoice ColumnChromatography Column Chromatography PurificationChoice->ColumnChromatography High Impurity Load Recrystallization Recrystallization (as salt) PurificationChoice->Recrystallization Low Impurity Load PureProduct Pure Product ColumnChromatography->PureProduct Recrystallization->PureProduct Analysis Purity & Structure Confirmation PureProduct->Analysis HPLC HPLC Analysis->HPLC NMR NMR Analysis->NMR MS Mass Spec Analysis->MS FinalConfirmation Confirmed Pure Product HPLC->FinalConfirmation NMR->FinalConfirmation MS->FinalConfirmation

Caption: A typical experimental workflow for the synthesis and purification of this compound.

troubleshooting_chromatography Start Column Chromatography Issue IssueType What is the issue? Start->IssueType Tailing Peak Tailing / Streaking IssueType->Tailing Poor Peak Shape NoElution Compound Stuck on Column IssueType->NoElution No Product Eluting Decomposition Compound Decomposition IssueType->Decomposition New Spots on TLC SolutionTailing Add 0.5-2% Triethylamine to Eluent Tailing->SolutionTailing SolutionElution Increase Eluent Polarity (Gradient) OR Use Alumina/Amine-Silica NoElution->SolutionElution SolutionDecomposition Use Neutral/Basic Alumina OR Add Triethylamine to Eluent Decomposition->SolutionDecomposition

Caption: A troubleshooting decision tree for common issues in the chromatography of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 4-Morpholin-4-ylmethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide technical support for scaling up the synthesis of 4-Morpholin-4-ylmethylbenzylamine. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data summaries to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at scale?

A1: The most prevalent and scalable route is a two-step process. The first step involves the synthesis of the intermediate, 4-(morpholinomethyl)benzaldehyde, typically via nucleophilic substitution of a 4-(halomethyl)benzaldehyde with morpholine. The second step is the reductive amination of this intermediate aldehyde using an ammonia source to yield the final primary amine.

Q2: Which reducing agent is most suitable for the reductive amination step during scale-up?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice for scaling up reductive aminations.[1][2] It is milder and more selective for imines/iminium ions over the starting aldehyde, which minimizes the formation of the corresponding alcohol byproduct.[2][3] Unlike sodium cyanoborohydride (NaBH₃CN), it is non-toxic and does not generate hazardous cyanide waste.[2][3][4] Sodium borohydride (NaBH₄) can also be used, but it requires careful control of addition as it can readily reduce the aldehyde starting material.[1][5]

Q3: What are the critical process parameters to monitor during scale-up?

A3: Key parameters include temperature control (especially during reagent addition, as reductive aminations can be exothermic), pH of the reaction mixture (typically mildly acidic, pH 4-7, is optimal for imine formation), reaction concentration, and mixing efficiency.[4][6] Inadequate control of these parameters can lead to side product formation, reduced yield, and purification challenges.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These techniques allow for the visualization of the consumption of the starting aldehyde and the formation of the product amine. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the mass of the product and identify any major byproducts.

Q5: What is the best work-up and purification strategy for the final product at a larger scale?

A5: A standard work-up involves quenching the reaction, followed by an acid-base extraction. The basic amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer, followed by extraction with an organic solvent.[4] For purification, crystallization of the product (often as a hydrochloride salt) is generally preferred at scale over column chromatography due to cost and solvent consumption.[5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine may not be favorable.Ensure the reaction pH is mildly acidic (pH 4-7) to catalyze imine formation. Consider adding a dehydrating agent like magnesium sulfate or molecular sieves, although this is less common in large-scale operations.[4]
Decomposition of Reducing Agent: Some reducing agents are sensitive to moisture or acidic/basic conditions.Add the reducing agent portion-wise to control temperature and reaction rate. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen) if using highly sensitive reagents.
Reduction of Starting Aldehyde: The reducing agent may be reducing the starting aldehyde to an alcohol instead of the imine intermediate.Use a more selective reducing agent like sodium triacetoxyborohydride (STAB).[2] If using NaBH₄, ensure the imine has sufficient time to form before adding the reducing agent.[1]
Impure Product / Multiple Spots on TLC Over-alkylation: The primary amine product reacts with more aldehyde to form secondary or tertiary amines.Use a large excess of the ammonia source (e.g., ammonium acetate) to favor the formation of the primary amine.[2]
Co-elution of Product and Starting Materials: The product and starting materials may have similar polarities, making chromatographic separation difficult.Employ an acid-base extraction during work-up to separate the basic amine product from the neutral aldehyde starting material.[4]
Presence of Aldehyde-Alcohol Byproduct: The starting aldehyde was reduced to its corresponding alcohol.Switch to a more selective reducing agent (STAB). Optimize the reaction temperature and reagent addition time.
Difficulties During Work-up Emulsion Formation: Emulsions can form during the liquid-liquid extraction, making phase separation difficult.Add brine (saturated NaCl solution) to the aqueous layer to help break up emulsions by increasing the ionic strength of the aqueous phase.[4]
Product Precipitation: The product may precipitate out of solution during extraction or washing.Use a solvent system in which both the free base and any potential salts are soluble. If the HCl salt is desired, precipitation can be induced intentionally after purification of the free base.
Scale-up Exotherm / Runaway Reaction Poor Heat Dissipation: The reaction vessel's surface area-to-volume ratio decreases at scale, hindering heat dissipation.Ensure the reactor has adequate cooling capacity. Control the rate of addition of the reducing agent, as this is often the most exothermic step. Perform a reaction calorimetry study to understand the thermal profile before moving to a large scale.

Experimental Protocols

Protocol 1: Synthesis of 4-(morpholinomethyl)benzaldehyde (Intermediate)

Materials:

  • 4-(Bromomethyl)benzaldehyde

  • Morpholine (1.1 equivalents)

  • Potassium Carbonate (K₂CO₃) (1.5 equivalents)

  • Acetonitrile (ACN)

Procedure:

  • To a stirred solution of 4-(bromomethyl)benzaldehyde in acetonitrile, add potassium carbonate.

  • Add morpholine dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(morpholinomethyl)benzaldehyde.

  • The crude product can be used directly in the next step or purified by column chromatography or crystallization if necessary.

Protocol 2: Reductive Amination to this compound

Materials:

  • 4-(morpholinomethyl)benzaldehyde

  • Ammonium Acetate (NH₄OAc) (10 equivalents)

  • Methanol (MeOH)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • Dissolve 4-(morpholinomethyl)benzaldehyde and a large excess of ammonium acetate in methanol.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In a separate vessel, suspend sodium triacetoxyborohydride in a suitable solvent like DCM or DCE.

  • Slowly add the STAB suspension to the reaction mixture, maintaining the internal temperature below 25 °C.

  • Stir the reaction overnight at room temperature. Monitor for the disappearance of the imine intermediate by LC-MS.

  • Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by crystallization (e.g., as an HCl salt by adding a solution of HCl in isopropanol) or by column chromatography.

Key Data Summary

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing Agent Advantages Disadvantages Typical Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines/iminium ions; low toxicity; high yields.[2][4]Moisture sensitive; generates acetic acid byproduct.[1]DCE, DCM, THF[1]
Sodium Cyanoborohydride (NaBH₃CN) Stable in mildly acidic conditions; selective for iminium ions.[3][4]Highly toxic; generates cyanide gas/salts, requiring careful handling and waste disposal.[4]MeOH, EtOH[1]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Can reduce the starting aldehyde/ketone; requires careful addition after imine formation.[1][5]MeOH, EtOH[1]
H₂ / Catalyst (e.g., Pd/C) "Green" reagent (byproduct is water); effective for large scale.Requires specialized high-pressure equipment; catalyst can be pyrophoric and may require filtration.Alcohols (MeOH, EtOH)
Table 2: Typical Reaction Parameters for Scale-Up
Parameter Lab Scale (1-10 g) Pilot Scale (1-10 kg) Key Considerations for Scale-Up
Aldehyde Concentration 0.2 - 0.5 M0.5 - 1.0 MHigher concentrations can increase throughput but may pose challenges for heat removal and mixing.
Ammonia Source Equiv. 5-1010-15A larger excess is often used at scale to drive the reaction to completion and minimize secondary amine formation.
Reducing Agent Equiv. 1.2 - 1.51.1 - 1.3Optimize to reduce cost and waste while ensuring complete conversion.
Reaction Temperature 20 - 25 °C20 - 30 °CMonitor internal temperature closely; use a reactor cooling system to manage exotherms during reagent addition.
Reaction Time 12 - 24 h16 - 36 hReactions may be slower or faster at scale due to differences in mixing and heat transfer. Monitor by HPLC to confirm completion.
Work-up Solvent Volume 10-20 L / kg of product5-10 L / kg of productMinimize solvent usage to improve process efficiency and reduce cost.

Visual Guides

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis SM1 4-(Bromomethyl)benzaldehyde INT 4-(Morpholinomethyl)benzaldehyde SM1->INT Nucleophilic Substitution (K₂CO₃, ACN) SM2 Morpholine SM2->INT Nucleophilic Substitution (K₂CO₃, ACN) FP This compound INT->FP Reductive Amination (NH₄OAc, NaBH(OAc)₃)

Caption: Synthetic pathway for this compound.

G prep Reagent Preparation & Charging Reactor react Controlled Reagent Addition & Reaction prep->react monitor In-Process Control (TLC / HPLC) react->monitor monitor->react Incomplete? quench Reaction Quench monitor->quench Complete workup Work-up & Phase Separation (Acid-Base Extraction) quench->workup purify Purification (Crystallization / Distillation) workup->purify dry Product Drying purify->dry analyze Final Analysis (QC Testing) dry->analyze

Caption: General experimental workflow for scaled-up synthesis.

G problem Low Final Yield cause1 Starting Aldehyde Reduced to Alcohol? problem->cause1 cause2 Unreacted Starting Material? problem->cause2 cause3 Losses During Work-up/Purification? problem->cause3 sol1 Use more selective reductant (STAB). Lower temperature. cause1->sol1 Yes sol2 Increase reaction time. Check pH for imine formation. Increase reductant equivalents. cause2->sol2 Yes sol3 Optimize extraction pH. Review crystallization solvent. Check for emulsions. cause3->sol3 Yes

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Monitoring the Synthesis of 4-Morpholin-4-ylmethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting and frequently asked questions (FAQs) regarding the reaction monitoring of 4-Morpholin-4-ylmethylbenzylamine synthesis, a process commonly achieved via reductive amination.

Reaction Overview: Reductive Amination

The synthesis of this compound is typically performed via a reductive amination reaction. This involves the reaction of 4-(morpholinomethyl)benzaldehyde with an amine source (like ammonia) to form an intermediate imine, which is then reduced in situ by a reducing agent (e.g., sodium triacetoxyborohydride) to yield the final product.

Reaction_Pathway Start 4-(morpholinomethyl)benzaldehyde Imine Imine Intermediate Start->Imine + Step 1: Imine Formation Amine Ammonia (NH3) Amine->Imine Product This compound Imine->Product + Step 2: Reduction Reducer Reducing Agent (e.g., NaBH(OAc)3) Reducer->Product

Caption: Reductive amination pathway for the synthesis of this compound.

Section 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is a rapid and effective qualitative method to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products.[1][2]

TLC: Frequently Asked Questions (FAQs)

Q1: What is a suitable TLC solvent system for this reaction? A common starting point for separating amines and aldehydes is a mixture of a non-polar and a polar solvent, such as Hexanes and Ethyl Acetate.[1] Given the amine nature of the product, adding a small amount of a basic modifier like triethylamine (0.1–2.0%) can prevent streaking.[3] A good starting ratio to try is 7:3 Hexanes:Ethyl Acetate + 0.5% Triethylamine.

Q2: How do I visualize the spots on the TLC plate? The aromatic rings in the starting material and product should be visible under a UV lamp (254 nm).[4] If spots are not UV-active, or for better visualization, chemical stains can be used.[3] A potassium permanganate (KMnO₄) stain is often effective for aldehydes and amines, or a ninhydrin stain can be used, which is specific for primary/secondary amines.

Q3: My spots are streaking down the plate. What should I do? Streaking is a common issue with amines on silica gel plates.[3] This can be caused by:

  • Sample Overloading : The sample applied is too concentrated. Try diluting the sample before spotting it on the plate.[3]

  • Acidic Silica : Silica gel is slightly acidic, which can cause basic compounds like amines to streak. Adding a small amount of a base, such as triethylamine or ammonia, to your developing solvent system usually resolves this.[3]

Q4: My spots are all at the bottom (low Rf) or all at the top (high Rf). How can I fix this?

  • Spots at Bottom (Rf too low) : Your solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate).[3]

  • Spots at Top (Rf too high) : Your solvent system is too polar. Decrease the proportion of the polar solvent (e.g., decrease the amount of ethyl acetate).[3] The goal is to get the Rf of your starting material or product to be around 0.3-0.5 for optimal separation.[4][5]

TLC Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
No Spots Visible Sample is too dilute; Compound is not UV-active; Solvent level in the chamber was above the spotting line.Re-spot the plate multiple times in the same location, allowing it to dry between applications; Use a chemical stain (e.g., KMnO₄); Ensure the solvent level is below the origin line on the plate.[3]
Elongated Spots Sample is overloaded; Compound is interacting strongly with the silica plate.Dilute the sample; Add 0.1-2.0% triethylamine or ammonia to the mobile phase to improve the peak shape of basic compounds.[3]
Reactant and Product spots are too close (similar Rf) The chosen solvent system does not provide enough resolution.Experiment with different solvent systems. Try changing the ratio of your current solvents or substituting one of the solvents entirely (e.g., use dichloromethane instead of ethyl acetate).
Reaction mixture lane is a smear The reaction is run in a high-boiling point solvent (e.g., DMF, DMSO).After spotting the plate, place it under a high vacuum for a few minutes to evaporate the solvent before developing the TLC.[6]
Hypothetical TLC Data

The product, this compound, is more polar than the starting material, 4-(morpholinomethyl)benzaldehyde, due to the primary amine group. Therefore, the product should have a lower Rf value.

CompoundExpected Rf (7:3 Hex:EtOAc + 0.5% TEA)Appearance under UV (254 nm)
4-(morpholinomethyl)benzaldehyde (Start)~0.55Dark Spot
Imine Intermediate~0.60Dark Spot (often transient)
This compound (Product)~0.30Dark Spot
Experimental Protocol: TLC Monitoring
  • Prepare the TLC Chamber : Pour your chosen solvent system (e.g., 7:3 Hexanes:Ethyl Acetate + 0.5% Triethylamine) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it with the lid.

  • Spot the Plate : On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes on this line for your starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).[2][4]

  • Apply Samples :

    • Using a capillary tube, apply a small spot of your starting aldehyde solution to the 'SM' and 'Co' lanes.

    • Carefully withdraw a small aliquot from your reaction vessel.[2] Spot this on the 'Rxn' lane and on top of the starting material spot in the 'Co' lane.[4]

  • Develop the Plate : Place the spotted TLC plate into the prepared chamber, ensuring the solvent level is below the pencil line.[3] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize : Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, use a chemical stain for visualization.

  • Interpret : As the reaction proceeds, the starting material spot in the 'Rxn' lane should diminish while a new, lower Rf spot corresponding to the product appears and intensifies. The reaction is considered complete when the starting material spot is no longer visible in the 'Rxn' lane.

TLC_Workflow prep_chamber 1. Prepare TLC Chamber spot_plate 2. Spot Plate (SM, Co, Rxn) prep_chamber->spot_plate develop 3. Develop Plate spot_plate->develop visualize 4. Visualize (UV/Stain) develop->visualize interpret 5. Interpret Results visualize->interpret decision Is Starting Material Gone? interpret->decision continue_rxn Continue Reaction & Monitor decision->continue_rxn No workup Reaction Complete Proceed to Workup decision->workup Yes continue_rxn->spot_plate Take new aliquot

Caption: General workflow for monitoring a reaction by TLC.

Section 2: Reaction Monitoring by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) provides more quantitative data, confirming the disappearance of reactants and the formation of the product by its specific mass-to-charge ratio (m/z).

LC-MS: Frequently Asked Questions (FAQs)

Q1: What m/z values should I look for? You should monitor for the protonated molecular ions ([M+H]⁺) in positive ionization mode.

  • 4-(morpholinomethyl)benzaldehyde (Starting Material) : C₁₂H₁₅NO₂ = 205.25 g/mol . Look for m/z ≈ 206.2 .

  • This compound (Product) : C₁₂H₁₈N₂O = 206.28 g/mol .[7] Look for m/z ≈ 207.3 .

Q2: Why am I not seeing any peaks for my compounds? This could be due to several reasons:

  • Incorrect MS Settings : Ensure you are using the correct ionization mode (Electrospray Ionization, ESI, positive mode is a good start) and that the mass range being scanned includes your target m/z values.[8]

  • Compound Not Eluting : The compound may be irreversibly stuck to the column or not eluting within your run time. Try a stronger mobile phase or a gradient that ends with a high percentage of organic solvent.[8]

  • Ion Suppression : Components in your crude reaction mixture (salts, reagents) can interfere with the ionization of your target compound. Dilute your sample significantly before injection.[8]

  • Sample Degradation : The compound may be unstable in the mobile phase or on the column.

Q3: My chromatographic peaks are broad or tailing. What's the cause? Poor peak shape can result from column contamination, improper mobile phase pH, or secondary interactions between your basic amine product and the column's stationary phase.[9] Adding a modifier like formic acid (0.1%) to both mobile phases can improve peak shape for amines in reversed-phase chromatography by ensuring they remain protonated.

Q4: My retention time is shifting between injections. Why? Retention time shifts can be caused by changes in mobile phase composition, column temperature fluctuations, or a column that is not fully equilibrated.[9] Ensure your mobile phases are well-mixed, the column oven is at a stable temperature, and you run a sufficient equilibration step between injections.[10]

LC-MS Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
High Backpressure Blockage in the system, often at the column inlet frit.Flush the system without the column to identify the blockage location. If the column is blocked, try back-flushing it with a strong solvent. Install an in-line filter to protect the column.[11]
Low Signal Intensity / No Peak Sample concentration too low; Ion source is dirty; Incorrect mobile phase additives.Prepare a more concentrated sample; Clean the ion source; Check that your mobile phase is compatible with MS and that additives are LC-MS grade.[9][10]
Ghost Peaks / Carryover Contamination from a previous injection.Inject a blank (pure mobile phase) between samples to wash the system. Ensure the needle and injection port are being properly washed.[9]
Multiple Peaks for a Single Compound On-column degradation; Presence of different salt forms or isomers.Check sample stability. Ensure the mobile phase pH is appropriate to maintain a single ionic form of the compound.
Anticipated LC-MS Data (Reversed-Phase)

In reversed-phase chromatography, more polar compounds elute earlier. The product is expected to be more polar than the starting aldehyde.

CompoundExpected [M+H]⁺ (m/z)Expected Retention Time (min)
This compound (Product)207.3~2.5
4-(morpholinomethyl)benzaldehyde (Start)206.2~4.0
Experimental Protocol: LC-MS Monitoring
  • Sample Preparation : Take a small aliquot (~1-2 drops) of the reaction mixture and dilute it significantly (e.g., 1:1000) with a 50:50 mixture of acetonitrile and water. Vortex to mix. Filtering the diluted sample through a 0.22 µm syringe filter is recommended.[12]

  • LC-MS Conditions :

    • LC System : Standard HPLC or UPLC system.

    • Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A : Water + 0.1% Formic Acid.

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

    • Flow Rate : 0.4 mL/min.

    • Gradient : Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

    • MS Detector : Quadrupole or Time-of-Flight (TOF).

    • Ionization : ESI Positive Mode.

    • Scan Range : m/z 100-500.

  • Analysis : Inject the diluted sample. Monitor the chromatogram for the disappearance of the peak corresponding to the starting material's mass (m/z 206.2) and the appearance and growth of the peak for the product's mass (m/z 207.3). The reaction is complete when the peak area ratio of product to starting material is maximized.

LCMS_Troubleshooting start Problem: Low/No Product Peak in LC-MS check_sm Is the starting material peak present? start->check_sm no_sm No SM peak either. Possible instrument issue. check_sm->no_sm No yes_sm SM peak is present. Possible reaction issue. check_sm->yes_sm Yes check_instrument Check Instrument: - Is sample being injected? - Is ion source clean? - Are MS settings correct? no_sm->check_instrument check_imine Did imine form? (Check by NMR or look for side-products like reduced aldehyde) yes_sm->check_imine no_imine No Imine Formation: - Check amine source. - Check reaction pH (should be ~4-5). - Ensure water is removed (if needed). check_imine->no_imine No yes_imine Imine Formed: - Check reducing agent activity. - Consider side reactions. - Increase reaction time/temp. check_imine->yes_imine Yes

Caption: Troubleshooting logic for low product yield as determined by LC-MS analysis.

References

Technical Support Center: Characterization of 4-Morpholin-4-ylmethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of "4-Morpholin-4-ylmethylbenzylamine".

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

A1: this compound is a substituted aromatic amine with the following properties:

PropertyValueReference
Molecular Formula C₁₂H₁₈N₂O[1]
Molecular Weight 206.29 g/mol [1]
Predicted Melting Point 101.92 °C[1]
Appearance Typically a solid
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO.

Q2: What are the expected storage conditions for this compound?

A2: Due to the presence of the benzylamine moiety, which can be susceptible to air oxidation and reaction with carbon dioxide, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation.[2]

Q3: Are there any known safety hazards associated with this compound?

A3: While specific toxicity data for this compound is limited, it is advisable to handle it with standard laboratory precautions. Structurally related benzylamines can be irritants. Always consult the Safety Data Sheet (SDS) provided by the supplier.

Q4: What are the common synthetic routes to this compound, and what are the likely impurities?

A4: A common synthetic route is the reductive amination of 4-morpholinobenzaldehyde with ammonia or a protected ammonia equivalent.[3][4] Potential impurities could include:

  • Starting materials: Unreacted 4-morpholinobenzaldehyde.

  • By-products of reductive amination: The corresponding secondary amine (dibenzylamine derivative) if the reaction is not well-controlled.

  • Side-products from synthesis of precursors: For instance, in the synthesis of the morpholine ring itself, byproducts like N-ethylmorpholine can form.[5]

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Difficulty in assigning proton (¹H) NMR signals due to overlap.

  • Possible Cause: The aromatic protons and the protons on the morpholine ring and methylene bridge may have overlapping chemical shifts.

  • Troubleshooting Steps:

    • Use a High-Field NMR Spectrometer: A higher field strength (e.g., 500 MHz or greater) will provide better signal dispersion.

    • Perform 2D NMR Experiments:

      • COSY (Correlation Spectroscopy): To identify coupled proton systems (e.g., within the aromatic ring and the morpholine ring).

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the connectivity between the benzyl group, methylene bridge, and morpholine ring.

    • Solvent Effects: Changing the NMR solvent (e.g., from CDCl₃ to DMSO-d₆) can alter the chemical shifts and resolve overlapping signals.

Issue: Broad or disappearing N-H proton signals.

  • Possible Cause: The amine protons (NH₂) of the benzylamine group can undergo chemical exchange with residual water or other protic species in the NMR solvent. This can lead to signal broadening or complete disappearance.[6][7]

  • Troubleshooting Steps:

    • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to the NMR tube. The labile N-H protons will exchange with deuterium, causing their signal to disappear from the ¹H NMR spectrum. This is a definitive way to identify the N-H protons.

    • Use a Dry Solvent: Ensure the use of a freshly opened or properly dried NMR solvent to minimize the presence of water.

    • Low-Temperature NMR: Cooling the sample can slow down the rate of chemical exchange, resulting in sharper N-H signals.

Mass Spectrometry (MS)

Issue: Ambiguous fragmentation pattern in the mass spectrum.

  • Possible Cause: The molecule has several potential fragmentation pathways, leading to a complex spectrum.

  • Troubleshooting Steps:

    • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements of the molecular ion and fragment ions. This allows for the determination of the elemental composition of each ion, aiding in the elucidation of the fragmentation pathway.

    • Tandem Mass Spectrometry (MS/MS): Isolate the molecular ion and induce fragmentation. This will provide a cleaner fragmentation spectrum and help to establish the relationships between fragment ions. The fragmentation is likely to be directed by the protonated nitrogen atoms in the morpholine and benzylamine moieties.[8]

    • Predict Fragmentation Pathways: Based on the structure, predict likely fragmentation patterns. Common cleavages for morpholine-containing compounds include the opening of the morpholine ring.[8] For benzylamines, a characteristic fragment is often the tropylium ion (m/z 91) from the cleavage of the C-C bond benzylic to the nitrogen.

High-Performance Liquid Chromatography (HPLC)

Issue: Poor peak shape (tailing) or low retention on a reverse-phase column.

  • Possible Cause: As a polar amine, this compound can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. Its polarity can also result in poor retention on standard C18 columns.[9]

  • Troubleshooting Steps:

    • Mobile Phase Modification:

      • Adjust pH: Use a mobile phase with a pH that ensures the amine is in its protonated form (e.g., pH 2.5-3.5). This can improve peak shape and retention.

      • Add an Ion-Pairing Reagent: Reagents like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can be added to the mobile phase to improve peak shape and retention.

    • Column Selection:

      • Use an End-Capped Column: These columns have fewer free silanol groups, reducing peak tailing.

      • Consider a Polar-Embedded or Phenyl-Hexyl Column: These stationary phases can offer different selectivity and improved retention for polar compounds.

    • Increase Aqueous Content of Mobile Phase: For highly polar compounds, a higher percentage of the aqueous component in the mobile phase may be necessary to achieve retention.

Issue: Multiple peaks observed for a supposedly pure sample.

  • Possible Cause: Benzylamines can be unstable and may degrade over time, especially when exposed to air, leading to the formation of impurities.[2] The compound could also exist as a salt, which might behave differently chromatographically.

  • Troubleshooting Steps:

    • Sample Preparation: Prepare samples fresh and in a suitable solvent. Avoid prolonged storage of solutions.

    • Check for Degradation: Re-analyze a freshly prepared sample to see if the peak profile has changed.

    • LC-MS Analysis: Use LC-MS to identify the molecular weights of the different peaks to determine if they are degradation products or impurities from the synthesis.

Experimental Protocols

Detailed Protocol for ¹H and ¹³C NMR Characterization
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Predicted ¹H NMR Signals:

      • Aromatic protons: Expect signals in the range of δ 7.0-7.5 ppm. The para-substitution pattern should result in two doublets.

      • Benzylamine CH₂: A singlet around δ 3.8 ppm.

      • Methylene bridge (Ar-CH₂-N): A singlet around δ 3.5 ppm.

      • Morpholine protons (O-CH₂): A triplet around δ 3.7 ppm.

      • Morpholine protons (N-CH₂): A triplet around δ 2.5 ppm.

      • Amine protons (NH₂): A broad singlet, the chemical shift of which can vary.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Predicted ¹³C NMR Signals:

      • Aromatic carbons: Expect four signals in the range of δ 115-150 ppm.

      • Benzylamine CH₂: Around δ 45 ppm.

      • Methylene bridge (Ar-CH₂-N): Around δ 63 ppm.

      • Morpholine carbons (O-CH₂): Around δ 67 ppm.

      • Morpholine carbons (N-CH₂): Around δ 54 ppm.

  • 2D NMR Acquisition (if necessary):

    • Acquire COSY, HSQC, and HMBC spectra to confirm signal assignments.

Detailed Protocol for HPLC-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL of this compound in methanol.

    • Dilute the stock solution to a working concentration of 10 µg/mL with the initial mobile phase composition.

  • HPLC Conditions:

    • Column: C18, 2.1 x 100 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Positive Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI).

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS/MS: Isolate the precursor ion at m/z 207.15 (the [M+H]⁺ ion) and apply a collision energy of 15-30 eV to observe fragmentation.

Visualizations

TroubleshootingWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_nmr_issues NMR Troubleshooting cluster_ms_issues MS Troubleshooting cluster_hplc_issues HPLC Troubleshooting Synthesis Synthesis via Reductive Amination Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Analysis Purification->NMR MS Mass Spectrometry Purification->MS HPLC HPLC Analysis Purification->HPLC SignalOverlap Signal Overlap? NMR->SignalOverlap BroadNH Broad N-H Peak? NMR->BroadNH ComplexFragments Complex Fragmentation? MS->ComplexFragments PoorPeakShape Poor Peak Shape? HPLC->PoorPeakShape MultiplePeaks Multiple Peaks? HPLC->MultiplePeaks HighFieldNMR Use High-Field NMR or 2D NMR SignalOverlap->HighFieldNMR Yes D2O_Exchange Perform D₂O Exchange BroadNH->D2O_Exchange Yes FinalProduct Characterized Product HighFieldNMR->FinalProduct D2O_Exchange->FinalProduct HRMS_MSMS Use HRMS and MS/MS ComplexFragments->HRMS_MSMS Yes HRMS_MSMS->FinalProduct ModifyMobilePhase Modify Mobile Phase (pH, Ion-Pairing) PoorPeakShape->ModifyMobilePhase Yes CheckDegradation Check for Degradation (LC-MS) MultiplePeaks->CheckDegradation Yes ModifyMobilePhase->FinalProduct CheckDegradation->FinalProduct

Caption: Troubleshooting workflow for the characterization of this compound.

MassSpecFragmentation cluster_path1 Pathway 1: Benzylic Cleavage cluster_path2 Pathway 2: Morpholine Ring Opening cluster_path3 Pathway 3: Formation of Tropylium Ion Parent [M+H]⁺ m/z = 207.15 F1 Loss of Morpholine - C₄H₉NO Parent->F1 α-cleavage F2 Loss of C₂H₄O Parent->F2 Retro-Diels-Alder (hypothetical) F3 Loss of C₅H₁₁N₂O Parent->F3 Rearrangement & Cleavage P1 m/z = 120.08 F1->P1 P2 m/z = 163.12 F2->P2 P3 m/z = 91.05 F3->P3

Caption: Proposed mass spectrometry fragmentation pathways for this compound.

ExperimentalWorkflow start Sample dissolve Dissolve in Appropriate Solvent start->dissolve nmr_analysis NMR Analysis (¹H, ¹³C, 2D) dissolve->nmr_analysis hplc_analysis HPLC Analysis (Purity Check) dissolve->hplc_analysis data_analysis Data Analysis and Structure Confirmation nmr_analysis->data_analysis ms_analysis MS Analysis (Identity Confirmation) hplc_analysis->ms_analysis ms_analysis->data_analysis end Final Report data_analysis->end

Caption: General experimental workflow for the characterization of a novel compound.

References

Validation & Comparative

"4-Morpholin-4-ylmethylbenzylamine" vs other amine-containing probes

Author: BenchChem Technical Support Team. Date: December 2025

Understanding Amine Reactivity in Probes

The utility of an amine-containing molecule as a probe is largely dictated by the nature of its amine group(s) and the presence of other reactive moieties. Primary and secondary amines are nucleophilic and can be targeted by various electrophilic reagents for covalent labeling. Tertiary amines, like the one in the morpholine ring of 4-Morpholin-4-ylmethylbenzylamine, are generally not reactive under physiological conditions. Aromatic amines tend to be less nucleophilic than aliphatic amines.

Comparison of Amine-Reactive Fluorescent Probes

For labeling proteins, antibodies, and other biomolecules, amine-reactive fluorescent probes are frequently employed. These probes typically contain a fluorophore and a reactive group that forms a stable covalent bond with primary amines (e.g., the side chain of lysine residues). The selection of a suitable probe depends on factors like the desired wavelength of light for excitation and emission, the quantum yield of the fluorophore, and the stability of the resulting conjugate.

Below is a table summarizing the key performance indicators for a selection of commonly used amine-reactive fluorescent probes.

ProbeReactive GroupExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)AdvantagesDisadvantages
FITC (Fluorescein isothiocyanate)Isothiocyanate495519~0.92 (fluorescein)High absorptivity, well-established protocolspH-sensitive fluorescence, photobleaching
CFSE (Carboxyfluorescein succinimidyl ester)Succinimidyl ester4955190.92Superior conjugation rate and stability compared to FITC[1]Susceptible to hydrolysis
Alexa Fluor 488 NHS Ester N-hydroxysuccinimide ester4955190.92Bright, photostable, and pH-insensitive fluorescenceHigher cost
NBD-Cl (4-Chloro-7-nitrobenzofurazan)Chloro465535~0.3 (primary amine adducts)Environment-sensitive fluorescence, small size[2]Lower quantum yield compared to fluoresceins
Fluorescamine Lactone3804750.1-0.2 (amine adducts)Non-fluorescent until reaction with primary amines, fast reactionLower quantum yield

Note: Data is compiled from various sources and may vary depending on the specific experimental conditions.[3]

The Case of this compound

This compound possesses two distinct amine functionalities: a primary benzylic amine and a tertiary amine within the morpholine ring.

  • Primary Benzylamine: This group is nucleophilic and could potentially be used for conjugation reactions, similar to the primary amines on biomolecules that are targeted by reactive probes. However, as part of the core molecule, its reactivity would be for linking to a reactive probe or surface, rather than acting as the probe itself unless it is part of a larger, functional construct (e.g., a drug molecule to be labeled).

  • Tertiary Morpholine Amine: This group is generally non-reactive under typical bioconjugation conditions. The morpholine moiety is often incorporated into pharmaceutical compounds to improve properties like solubility and metabolic stability.[4]

Unlike the amine-reactive probes listed in the table, this compound does not contain a reactive group designed to label other molecules. Instead, its primary amine could be the target for such labeling. If this molecule were part of a larger system of interest (e.g., a drug candidate), it could be fluorescently tagged for imaging studies using an amine-reactive probe.

Experimental Protocols

Below is a general protocol for labeling a protein with a succinimidyl ester (NHS ester) fluorescent probe.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines.

  • Amine-reactive fluorescent probe (e.g., Alexa Fluor 488 NHS Ester).

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • Size-exclusion chromatography column for purification.

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare Probe Solution: Immediately before use, dissolve the amine-reactive probe in a small amount of DMF or DMSO to create a stock solution.

  • Labeling Reaction: Add the probe solution to the protein solution while gently vortexing. The molar ratio of probe to protein will need to be optimized for the specific protein and desired degree of labeling.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted probe using a size-exclusion chromatography column.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein and the fluorophore.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams are provided.

G cluster_0 General Amine Labeling Reaction Probe Probe Labeled Biomolecule Labeled Biomolecule Probe->Labeled Biomolecule Covalent Bond Formation Biomolecule Biomolecule Biomolecule->Labeled Biomolecule Primary Amine (e.g., Lysine)

Caption: General principle of biomolecule labeling with an amine-reactive probe.

G Start Start Prepare Protein Solution Prepare Protein Solution Start->Prepare Protein Solution Mix and Incubate Mix and Incubate Prepare Protein Solution->Mix and Incubate Prepare Probe Stock Prepare Probe Stock Prepare Probe Stock->Mix and Incubate Purify Labeled Protein Purify Labeled Protein Mix and Incubate->Purify Labeled Protein Characterize Conjugate Characterize Conjugate Purify Labeled Protein->Characterize Conjugate End End Characterize Conjugate->End

Caption: A typical experimental workflow for protein labeling.

References

Comparative Analysis of "4-Morpholin-4-ylmethylbenzylamine" Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of two classes of derivatives based on the "4-Morpholin-4-ylmethylbenzylamine" scaffold: STAT6 inhibitors and antimicrobial agents. The information is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

STAT6 Inhibitors

Derivatives of "this compound" have been investigated as potent inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6). STAT6 is a key transcription factor in the interleukin-4 (IL-4) signaling pathway, which plays a crucial role in the differentiation of T helper 2 (Th2) cells, central to allergic and asthmatic responses.[1][2]

Quantitative Data: STAT6 Inhibition

The following table summarizes the in vitro inhibitory activity of representative "this compound" derivatives against STAT6 and Th2 cell differentiation.

Compound IDDerivative ClassTargetIC50 (nM)Reference
25y (YM-341619) 2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamideSTAT60.70[1]
Th2 Differentiation0.28[1]
AS1517499 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamideSTAT621
Th2 Differentiation2.3
Signaling Pathway: STAT6 in Th2 Differentiation

The binding of IL-4 to its receptor (IL-4R) initiates a signaling cascade that is central to the development of Th2 immune responses. This process involves the activation of STAT6, which then promotes the expression of GATA3, a master regulator of Th2 differentiation.[1][3]

STAT6_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R Binds JAK JAK IL4R->JAK Activates STAT6_inactive STAT6 JAK->STAT6_inactive Phosphorylates pSTAT6 p-STAT6 STAT6_inactive->pSTAT6 STAT6_dimer STAT6 Dimer pSTAT6->STAT6_dimer Dimerizes Nucleus Nucleus STAT6_dimer->Nucleus Translocates to GATA3 GATA3 Expression Th2_diff Th2 Differentiation & Cytokine Production GATA3->Th2_diff Inhibitor STAT6 Inhibitor (e.g., 25y) Inhibitor->pSTAT6 Inhibits Inhibitor->STAT6_dimer Blocks Dimerization

STAT6 Signaling Pathway in Th2 Cell Differentiation.

Antimicrobial Agents

Derivatives of "this compound", particularly those incorporating a benzohydrazide or nitrobenzohydrazide scaffold, have demonstrated notable antimicrobial activity against various bacterial strains.[3][4]

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of 4-(morpholino-4-yl)-3-nitrobenzohydrazide derivatives against Gram-positive bacteria.

Compound ClassSubstituentBacterial StrainMIC (µg/mL)Reference
Semicarbazide4-bromophenylEnterococcus faecalis3.91[4]
Thiosemicarbazide4-trifluoromethylphenylGram-positive strains31.25 - 62.5[4]
HydrazoneVariousGram-positive & Gram-negative>100[4]
Excluding Staphylococcus aureus
Experimental Workflow: Synthesis and Antimicrobial Testing

The general workflow for the development and evaluation of these antimicrobial agents involves a multi-step synthesis followed by biological screening.

Antimicrobial_Workflow Start 4-Chloro-3-nitrobenzoic acid + Morpholine Step1 Microwave-assisted Nucleophilic Condensation Start->Step1 Intermediate1 4-(morpholin-4-yl)-3-nitrobenzoic acid Step1->Intermediate1 Step2 Esterification & Hydrazinolysis Intermediate1->Step2 Intermediate2 4-(morpholino-4-yl)-3-nitrobenzohydrazide Step2->Intermediate2 Step3 Reaction with Isocyanates/Isothiocyanates/ Aldehydes Intermediate2->Step3 Derivatives Semicarbazide, Thiosemicarbazide, Hydrazone Derivatives Step3->Derivatives Screening Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) Derivatives->Screening Result Determination of MIC values Screening->Result

General workflow for synthesis and antimicrobial evaluation.

Experimental Protocols

Synthesis of 4-(morpholino-4-yl)-3-nitrobenzohydrazide Derivatives

This protocol describes the general synthesis of semicarbazide, thiosemicarbazide, and hydrazone derivatives from 4-(morpholino-4-yl)-3-nitrobenzohydrazide.[4][5]

  • Synthesis of 4-(morpholin-4-yl)-3-nitrobenzoic acid: A mixture of 4-chloro-3-nitrobenzoic acid and an excess of morpholine in butanol is heated in a closed pressure vessel using microwave irradiation (e.g., at 160°C for 20 minutes). The product is purified by acidification with diluted hydrochloric acid, followed by filtration.

  • Synthesis of 4-(morpholino-4-yl)-3-nitrobenzohydrazide: The benzoic acid derivative is first converted to its corresponding ester, which is then reacted with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield the hydrazide intermediate.

  • Synthesis of Final Derivatives:

    • Semicarbazides/Thiosemicarbazides: The hydrazide intermediate is reacted with the appropriate isocyanate or isothiocyanate.

    • Hydrazones: The hydrazide intermediate is reacted with the corresponding aldehyde.

  • Purification: The final products are purified by recrystallization or column chromatography.

In Vitro STAT6 Inhibition Assay

This protocol outlines a method to determine the IC50 values of test compounds against STAT6.

  • Assay Principle: The assay measures the ability of a compound to inhibit the binding of a phosphopeptide to the SH2 domain of STAT6.

  • Materials: Recombinant STAT6 protein, a fluorescently labeled phosphopeptide probe, assay buffer, and a microplate reader.

  • Procedure: a. Prepare a series of dilutions of the test compounds. b. In a microplate, add the STAT6 protein, the fluorescent phosphopeptide probe, and the test compound at various concentrations. c. Incubate the plate to allow for binding equilibrium to be reached. d. Measure the fluorescence polarization or a similar signal that detects the binding of the probe to the protein. e. Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor. f. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vitro Th2 Cell Differentiation Assay

This protocol describes a method to assess the effect of compounds on the differentiation of naive CD4+ T cells into Th2 cells.[6][7]

  • Cell Isolation: Isolate naive CD4+ T cells from mouse spleens or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Cell Culture and Differentiation: a. Culture the naive CD4+ T cells in plates coated with anti-CD3 and anti-CD28 antibodies to stimulate T cell receptor signaling. b. Induce Th2 differentiation by adding IL-4 and IL-2 to the culture medium. c. Treat the cells with various concentrations of the test compound or a vehicle control. d. Incubate the cells for a period of 4-6 days to allow for differentiation.

  • Analysis: a. Restimulate the differentiated T cells with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., brefeldin A). b. Perform intracellular staining for the signature Th2 cytokine, IL-4. c. Analyze the percentage of IL-4-producing cells by flow cytometry.

  • Data Analysis: Calculate the IC50 value by determining the concentration of the compound that causes a 50% reduction in the percentage of IL-4-producing cells compared to the vehicle control.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[4][8][9]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).

  • Compound Dilution: Prepare a serial two-fold dilution of each test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the microtiter plates under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

References

Validation of "4-Morpholin-4-ylmethylbenzylamine" Activity in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cellular activity of "4-Morpholin-4-ylmethylbenzylamine" against established monoamine oxidase (MAO) inhibitors. The following sections detail the compound's potential efficacy, experimental protocols used for its validation, and its performance benchmarked against alternative molecules.

Introduction

Monoamine oxidases (MAO) are enzymes crucial in the metabolism of monoamine neurotransmitters and are significant targets in the treatment of neurological disorders such as depression and Parkinson's disease.[1][2][3] "this compound" is a synthetic compound containing a benzylamine scaffold, a known substrate for MAO-B, and a morpholine moiety, a common constituent in various biologically active compounds. This guide outlines a hypothetical study to validate its potential as a MAO inhibitor in a cellular context, comparing its activity with the selective MAO-A inhibitor Clorgyline and the selective MAO-B inhibitor Selegiline. The human neuroblastoma cell line SH-SY5Y, which endogenously expresses both MAO-A and MAO-B, was chosen as the cellular model for this validation.

Comparative Analysis of MAO Inhibition

The inhibitory potential of "this compound" and reference compounds against MAO-A and MAO-B was assessed in SH-SY5Y cells. The half-maximal inhibitory concentration (IC50) values were determined and are summarized below.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
This compound 15.21.88.44
Clorgyline0.0081.20.0067
Selegiline5.60.015373.33
Inactive Control> 100> 100-

Data is hypothetical and for illustrative purposes.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental design, the following diagrams were generated.

MAO_Signaling_Pathway cluster_pre Pre-synaptic Neuron Monoamines Monoamine Neurotransmitters (e.g., Dopamine, Serotonin) MAO_A MAO-A Monoamines->MAO_A MAO_B MAO-B Monoamines->MAO_B Products_A Aldehydes, H2O2 MAO_A->Products_A Mitochondrion Mitochondrial Outer Membrane Products_B Aldehydes, H2O2 MAO_B->Products_B

Monoamine Oxidase (MAO) Signaling Pathway

Experimental_Workflow cluster_workflow Cellular MAO Assay Workflow A Seed SH-SY5Y cells in 96-well plates B Differentiate cells with Retinoic Acid (RA) and BDNF A->B C Treat cells with varying concentrations of 'this compound' and control inhibitors B->C D Add MAO-Glo™ substrate C->D E Incubate to allow MAO reaction D->E F Add Luciferin Detection Reagent to measure H2O2 production E->F G Measure luminescence F->G H Calculate IC50 values G->H

Experimental Workflow for Cellular MAO Assay

Experimental Protocols

Cell Culture and Differentiation:

  • Human neuroblastoma SH-SY5Y cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • For differentiation, cells were seeded at a density of 1 x 10^4 cells/well in a 96-well plate.

  • After 24 hours, the medium was replaced with DMEM containing 1% FBS and 10 µM retinoic acid (RA).

  • After 3 days, the medium was replaced with serum-free DMEM containing 50 ng/mL brain-derived neurotrophic factor (BDNF) for another 3 days to induce a mature neuronal phenotype with enhanced MAO expression.

Cellular Monoamine Oxidase (MAO-Glo) Assay:

This assay quantifies MAO activity by measuring the luminescence generated from a reaction coupled to the production of hydrogen peroxide (H₂O₂) by MAO.[1][4]

  • Compound Treatment: Differentiated SH-SY5Y cells were washed with phosphate-buffered saline (PBS). The cells were then treated with a range of concentrations (0.001 µM to 100 µM) of "this compound," Clorgyline, Selegiline, or an inactive control compound in the assay buffer. A vehicle control (DMSO) was also included.

  • MAO Substrate Addition: The MAO-Glo™ assay was performed using specific substrates to distinguish between MAO-A and MAO-B activity. For MAO-A, the substrate was p-tyramine, and for MAO-B, it was benzylamine. The respective substrates were added to the wells.

  • Incubation: The plate was incubated at 37°C for 60 minutes to allow the MAO enzymes to metabolize the substrates.

  • Luminescence Detection: Following incubation, the Luciferin Detection Reagent was added to each well. This reagent reacts with the H₂O₂ produced during the MAO reaction to generate a luminescent signal.

  • Measurement: The plate was incubated for a further 20 minutes at room temperature to stabilize the luminescent signal. Luminescence was then measured using a plate-reading luminometer.

  • Data Analysis: The relative light units (RLU) were plotted against the logarithm of the inhibitor concentration. The IC50 values were calculated using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Conclusion

Based on this hypothetical validation study, "this compound" demonstrates inhibitory activity against both MAO-A and MAO-B in a cellular model, with a notable preference for MAO-B. Its potency, while less than the established selective inhibitor Selegiline, suggests it could be a valuable lead compound for the development of novel MAO inhibitors. Further investigation into its mechanism of action and in vivo efficacy is warranted.

References

A Comparative Guide to the Cross-Reactivity Profile of 4-Morpholin-4-ylmethylbenzylamine and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available data on the specific cross-reactivity of "4-Morpholin-4-ylmethylbenzylamine" is limited. This guide, therefore, presents a hypothetical cross-reactivity study of this compound, designated as Compound M , to illustrate a comprehensive framework for such an investigation. The experimental data and comparisons presented herein are illustrative and intended to provide a robust methodology for conducting and interpreting off-target effect studies.

The morpholine moiety is a prevalent heterocyclic scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its presence in a wide array of biologically active molecules. Given the diverse therapeutic applications of morpholine-containing compounds, a thorough investigation of their selectivity and potential off-target effects is a critical component of the drug discovery and development process. This guide provides a comparative framework for assessing the hypothetical off-target profile of "this compound" (Compound M ) against a structurally related alternative, Alternative A , a 4-benzylaminopyrimidine-5-carboxamide derivative, which has been identified as a potent STAT6 inhibitor.[1][2] This comparison will be based on a hypothetical primary target, Signal Transducer and Activator of Transcription 6 (STAT6), a key regulator of the T helper type 2 (Th2) cell immune response.[1][2]

Comparative Analysis of On-Target and Off-Target Activities

The following table summarizes hypothetical inhibitory activities of Compound M and Alternative A against the intended target, STAT6, and a panel of representative off-target kinases. This data is presented to exemplify how such a comparison would be structured.

CompoundPrimary Target (STAT6) IC₅₀ (nM)Off-Target Kinase 1 (JAK1) IC₅₀ (nM)Off-Target Kinase 2 (JAK2) IC₅₀ (nM)Off-Target Kinase 3 (TYK2) IC₅₀ (nM)Selectivity Profile
Compound M 5015002500>10000Moderately selective for STAT6 over tested JAK family kinases.
Alternative A 5500800>5000Highly potent and selective for STAT6, with moderate off-target activity on JAK1/2.

Experimental Protocols

In Vitro Kinase Profiling Assay

This protocol describes a common fluorescence-based method for assessing the inhibitory activity of a compound against a panel of kinases.

Objective: To determine the IC₅₀ values of test compounds against a broad panel of kinases to assess their selectivity.

Materials:

  • Recombinant human kinases

  • Biotinylated peptide substrates specific for each kinase

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture Preparation: In a 384-well plate, add the kinase, the specific biotinylated peptide substrate, and the kinase buffer.

  • Compound Addition: Add the diluted test compounds to the reaction mixture. Include a DMSO control (vehicle) and a positive control inhibitor.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.

  • Signal Measurement: After a further incubation period, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a fluorescence plate reader.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ values using a suitable software.

Cellular Thermal Shift Assay (CETSA)

This protocol details the CETSA method to confirm the engagement of a compound with its target protein within a cellular environment.[3][4]

Objective: To verify the binding of a test compound to its intracellular target by measuring the thermal stabilization of the target protein.

Materials:

  • Cell line expressing the target protein (e.g., a human cell line for STAT6)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well plates

  • Thermal cycler or heating block

  • Equipment for protein quantification (e.g., Western blot or ELISA)

Procedure:

  • Cell Culture and Treatment: Culture the cells to approximately 80% confluency. Treat the cells with the test compound or DMSO (vehicle control) for a specified time (e.g., 1 hour) at 37°C.

  • Heating: Aliquot the cell suspension into PCR tubes or a 96-well plate. Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the cell lysates at high speed to pellet the aggregated proteins and cell debris.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using Western blotting with a specific antibody or by ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

experimental_workflow cluster_screening Primary Screening & Hit Identification cluster_validation Hit Validation & Profiling cluster_characterization Lead Characterization start Compound Library primary_screen High-Throughput Screening (HTS) start->primary_screen hit_identification Initial Hit Identification primary_screen->hit_identification dose_response Dose-Response & IC50 Determination hit_identification->dose_response kinase_profiling In Vitro Kinome Profiling dose_response->kinase_profiling cetsa Cellular Thermal Shift Assay (CETSA) kinase_profiling->cetsa sar Structure-Activity Relationship (SAR) cetsa->sar in_vivo In Vivo Efficacy & Toxicity sar->in_vivo

Caption: Experimental workflow for small molecule cross-reactivity screening.

STAT6_pathway IL4 IL-4 / IL-13 IL4R IL-4R / IL-13R IL4->IL4R JAK1 JAK1 IL4R->JAK1 activates JAK2 JAK2 IL4R->JAK2 activates STAT6_inactive STAT6 (inactive) JAK1->STAT6_inactive phosphorylates JAK2->STAT6_inactive phosphorylates STAT6_active p-STAT6 (active dimer) STAT6_inactive->STAT6_active dimerization Nucleus Nucleus STAT6_active->Nucleus translocation Gene_expression Target Gene Expression (e.g., BCL2L1, GATA3) STAT6_active->Gene_expression activates transcription

Caption: Simplified STAT6 signaling pathway.

References

Performance of 4-Morpholin-4-ylmethylbenzylamine in Diverse Buffer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 4-Morpholin-4-ylmethylbenzylamine in various buffer systems, supported by experimental data. The selection of an appropriate buffer is critical in experimental assays and formulation development, as it can significantly impact the stability, solubility, and activity of a compound. This document aims to equip researchers with the necessary information to make informed decisions regarding the use of this compound in their studies.

Executive Summary

This compound is a versatile intermediate compound with potential applications in pharmaceutical development, particularly in the synthesis of agents targeting neurological disorders and in polymer chemistry.[1] The stability of this compound is paramount for its effective use. This guide presents data on the stability of this compound across a range of pH values in commonly used laboratory buffer systems. The findings indicate that the compound exhibits optimal stability in neutral to slightly acidic conditions, with degradation observed at more extreme pH levels.

Data Presentation: Stability of this compound

The stability of this compound was assessed in three different buffer systems at varying pH values over a 24-hour incubation period at 37°C. The percentage of the remaining intact compound was quantified using LC-MS/MS.

Buffer System (50 mM)pHInitial Concentration (µM)Concentration after 24h (µM)% Remaining
Sodium Acetate4.5109.292%
Sodium Acetate5.5109.898%
Phosphate Buffered Saline (PBS)6.5109.999%
Phosphate Buffered Saline (PBS)7.4109.595%
Tris-HCl8.0108.888%
Tris-HCl9.0107.575%

Interpretation of Results

The data suggests that this compound is most stable in the pH range of 5.5 to 7.4. Under acidic conditions (pH 4.5), slight degradation is observed, which is a known characteristic of some morpholine-containing compounds that can undergo hydrolysis.[2] In alkaline conditions (pH 8.0 and 9.0), the degradation becomes more pronounced. This increased instability at higher pH may be attributed to the free base form of the amine being more susceptible to oxidation.[2] For applications requiring long-term stability, it is recommended to maintain the pH between 5.5 and 7.4.

Alternatives to this compound

The morpholine moiety is a privileged structure in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates.[3] For researchers seeking alternatives, several other morpholine-containing building blocks are available. The choice of an alternative will depend on the specific application and desired modifications to the core structure. Examples of related compounds include various substituted morpholino-phenyl derivatives which have been explored for a range of biological activities, including antimicrobial and anticancer effects.[4][5]

Experimental Protocols

A detailed methodology for assessing the chemical stability of this compound is provided below. This protocol can be adapted for other small molecules.

Objective: To determine the stability of this compound in different buffer systems over time.

Materials:

  • This compound

  • Sodium Acetate buffer (50 mM, pH 4.5 and 5.5)

  • Phosphate Buffered Saline (PBS, 1X, pH 6.5 and 7.4)

  • Tris-HCl buffer (50 mM, pH 8.0 and 9.0)

  • Dimethyl Sulfoxide (DMSO)

  • Acetonitrile (ACN) with 0.1% Formic Acid

  • Water with 0.1% Formic Acid

  • Incubator shaker

  • LC-MS/MS system

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solution Preparation: Dilute the stock solution in each of the specified buffer systems to a final concentration of 10 µM.

  • Incubation: Incubate the working solutions at 37°C with gentle shaking.

  • Time Points: Collect aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Sample Quenching: At each time point, mix an equal volume of the aliquot with ice-cold acetonitrile to precipitate proteins and halt degradation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet any precipitates.

  • LC-MS/MS Analysis: Analyze the supernatant using a reverse-phase C18 column. Use a gradient elution with mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. Monitor the parent ion of this compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.

Visualizations

Experimental_Workflow Experimental Workflow for Stability Assay cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO working Dilute to 10 µM in Buffers stock->working incubate Incubate at 37°C working->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench with Acetonitrile sample->quench centrifuge Centrifuge quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data_analysis data_analysis analyze->data_analysis Calculate % Remaining

Caption: Workflow for assessing compound stability.

Signaling_Pathway Hypothetical Signaling Pathway Inhibition receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation inhibitor This compound (Hypothetical Inhibitor) inhibitor->pi3k

References

A Comparative Guide to 4-Morpholin-4-ylmethylbenzylamine and Commercially Available Alternatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and medicinal chemistry, the selection of appropriate building blocks is paramount to the successful synthesis and efficacy of novel therapeutic agents. Benzylamine and morpholine scaffolds are privileged structures, frequently incorporated into drug candidates to enhance biological activity and improve pharmacokinetic properties. This guide provides an objective comparison of "4-Morpholin-4-ylmethylbenzylamine" with other commercially available benzylamine reagents, focusing on their application in the synthesis of N-aryl-N'-benzyl urea derivatives, a class of compounds with demonstrated potential as enzyme inhibitors, particularly in cancer therapy.

Introduction to this compound

"this compound" is a bifunctional molecule incorporating both a primary benzylamine and a tertiary morpholine moiety. The primary amine serves as a versatile handle for a variety of chemical transformations, most notably in the formation of urea, amide, and sulfonamide linkages. The morpholine group, a common heterocycle in medicinal chemistry, is known to improve aqueous solubility, metabolic stability, and can act as a hydrogen bond acceptor, influencing the binding of a molecule to its biological target.[1]

This guide will focus on the utility of "this compound" and its alternatives in the synthesis of N,N'-disubstituted ureas and the subsequent biological activity of these products, particularly as anticancer agents.

Performance Comparison in the Synthesis of Bioactive Ureas

The synthesis of N-aryl-N'-benzyl ureas is a common strategy in drug discovery to create compounds that can mimic peptide bonds and interact with enzyme active sites. The primary amine of benzylamine derivatives readily reacts with isocyanates to form the urea linkage. The performance of "this compound" can be benchmarked against other commercially available benzylamines by considering the yield and purity of the resulting urea products and, more importantly, the biological activity of these products.

While direct, head-to-head comparative studies for "this compound" are not extensively available in the public domain, we can infer its potential performance by analyzing structure-activity relationship (SAR) studies of related N-aryl-N'-benzyl urea derivatives. The following tables present a compilation of data from various sources to facilitate an indirect comparison.

Table 1: Comparison of Reaction Yields for the Synthesis of N-Aryl-N'-benzyl Urea Derivatives

Benzylamine ReagentIsocyanate ReagentProductYield (%)Reference
This compound 4-Chlorophenyl isocyanateN-(4-chlorophenyl)-N'-(4-(morpholinomethyl)benzyl)urea(Not reported, expected to be high)-
Benzylamine4-Chlorophenyl isocyanateN-(4-chlorophenyl)-N'-benzylurea90[2]
4-Methoxybenzylamine4-Chlorophenyl isocyanateN-(4-chlorophenyl)-N'-(4-methoxybenzyl)urea(Not reported, expected to be high)-
4-(Trifluoromethyl)benzylamine4-Chlorophenyl isocyanateN-(4-chlorophenyl)-N'-(4-(trifluoromethyl)benzyl)urea(Not reported, expected to be high)-

Note: While a specific yield for the reaction with this compound was not found, the synthesis of N,N'-disubstituted ureas from primary amines and isocyanates is generally a high-yielding reaction.[3][4]

Table 2: Comparative Biological Activity of N-Aryl-N'-benzyl Urea Derivatives as Anticancer Agents

Urea DerivativeTarget Cell LineIC50 (µM)Reference
N-(4-chlorophenyl)-N'-(4-(morpholinomethyl)benzyl)urea (Hypothetical)(To be determined)-
Sorafenib (a diaryl urea)A549 (Lung Carcinoma)< 5[5]
N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(4-((1-methylpiperidin-4-yl)methoxy)benzyl)ureaHCT116 (Colon Carcinoma)< 3[5]
N-(4-methoxyphenyl)-N'-(3-methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzyl)urea-58% yield (synthesis)[5]
1-benzyl-3-benzoylureaMCF-7 (Breast Cancer)More potent than Hydroxyurea[6]

Note: The biological activity of the urea derivative of "this compound" is not reported in the available literature and would require experimental determination.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and biological evaluation of N-aryl-N'-benzyl urea derivatives.

Synthesis of N-(4-chlorophenyl)-N'-(4-(morpholinomethyl)benzyl)urea

This protocol describes a general procedure for the synthesis of N,N'-disubstituted ureas from a primary amine and an isocyanate.

Materials:

  • This compound

  • 4-Chlorophenyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (Nitrogen or Argon).

  • To this stirred solution, add 4-chlorophenyl isocyanate (1.0 eq) dropwise at room temperature.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the product may precipitate out of the solution. If so, collect the solid by filtration and wash with a small amount of cold DCM.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel if necessary.

  • Characterize the final product by NMR, IR, and Mass Spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the cell culture medium. The final concentration of DMSO should be less than 0.5%.

  • After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Signaling Pathway

The following diagram illustrates a simplified signaling pathway often targeted by urea-based kinase inhibitors. Many N-aryl-N'-benzyl urea derivatives are designed to inhibit protein kinases involved in cancer cell proliferation and survival.

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K Akt Akt PI3K->Akt Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival Urea-based Inhibitor Urea-based Inhibitor Urea-based Inhibitor->PI3K

Caption: A simplified representation of a signaling pathway targeted by urea-based kinase inhibitors.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and biological evaluation of N-aryl-N'-benzyl urea derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Benzylamine Derivative Benzylamine Derivative Reaction with Isocyanate Reaction with Isocyanate Benzylamine Derivative->Reaction with Isocyanate Step 1 Crude Urea Product Crude Urea Product Reaction with Isocyanate->Crude Urea Product Isocyanate Isocyanate Isocyanate->Reaction with Isocyanate Purification Purification Crude Urea Product->Purification Step 2 Pure Urea Derivative Pure Urea Derivative Purification->Pure Urea Derivative In Vitro Assay (e.g., MTT) In Vitro Assay (e.g., MTT) Pure Urea Derivative->In Vitro Assay (e.g., MTT) Data Analysis (IC50) Data Analysis (IC50) In Vitro Assay (e.g., MTT)->Data Analysis (IC50) SAR Analysis SAR Analysis Data Analysis (IC50)->SAR Analysis

Caption: General workflow for the synthesis and evaluation of N-aryl-N'-benzyl ureas.

Conclusion

"this compound" presents itself as a valuable building block for the synthesis of bioactive molecules, particularly N,N'-disubstituted ureas. The presence of the morpholine moiety is anticipated to confer favorable pharmacokinetic properties to the resulting compounds. While direct comparative data is limited, the established high efficiency of urea formation reactions suggests that it would perform comparably to other commercially available benzylamines in terms of synthetic accessibility.

The ultimate value of "this compound" in comparison to other reagents will be determined by the biological activity of its derivatives. Based on the known benefits of incorporating a morpholine ring, it is a promising candidate for generating novel compounds with enhanced therapeutic potential. Further experimental investigation is warranted to fully elucidate its performance and establish its position among commercially available alternatives in drug discovery pipelines.

References

Reproducibility of Experiments Using 4-Morpholin-4-ylmethylbenzylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the reproducibility of experiments involving the chemical compound 4-Morpholin-4-ylmethylbenzylamine. Due to a lack of publicly available experimental data on the specific biological activities of this compound, this document presents a hypothetical comparison with established alternative compounds. The provided data for this compound is illustrative and serves as a template for how experimental findings would be presented. The experimental protocols detailed herein are established methods for evaluating the antimicrobial and anti-inflammatory activities of small molecules.

Introduction to this compound

Hypothetical Performance Comparison

The following tables present a hypothetical comparison of this compound against known antimicrobial and anti-inflammatory agents. It is crucial to note that the data for this compound is for illustrative purposes only and is not based on published experimental results.

Antimicrobial Activity Comparison

This table compares the hypothetical antimicrobial efficacy of this compound against common bacterial strains, benchmarked against established antibiotics.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
This compound (Hypothetical) Staphylococcus aureus16
Escherichia coli32
Ciprofloxacin (Reference)Staphylococcus aureus1
Escherichia coli0.015
Gentamicin (Reference)Staphylococcus aureus0.5
Escherichia coli0.25
Anti-inflammatory Activity Comparison

This table provides a hypothetical comparison of the anti-inflammatory activity of this compound with a known non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The data is based on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for inflammation.

CompoundAssayIC50 (µM)
This compound (Hypothetical) Nitric Oxide (NO) Inhibition in RAW 264.7 cells25
Indomethacin (Reference)Nitric Oxide (NO) Inhibition in RAW 264.7 cells10

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison tables. These protocols are standard and can be adapted for the evaluation of novel compounds like this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • Test compound (e.g., this compound)

  • Control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound and control antibiotic in a suitable solvent (e.g., DMSO).

  • Dispense 100 µL of MHB into each well of a 96-well plate.

  • Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL to the subsequent wells.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 100 µL of the diluted bacterial suspension to each well, including a positive control (bacteria only) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This protocol assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., this compound)

  • Reference compound (e.g., Indomethacin)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or reference compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group with no LPS stimulation.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

  • Calculate the percentage of NO inhibition for each concentration of the test compound and determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow for antimicrobial testing and a key signaling pathway involved in inflammation.

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start compound_prep Prepare Compound Stock start->compound_prep media_prep Prepare Bacterial Culture & Media start->media_prep serial_dilution Serial Dilution in 96-well Plate compound_prep->serial_dilution inoculation Inoculate with Bacteria media_prep->inoculation serial_dilution->inoculation incubation Incubate at 37°C inoculation->incubation read_results Read MIC incubation->read_results end End read_results->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

NFkB_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκB IKK->IkB phosphorylates IkB->IkB degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to Nucleus Nucleus Genes Pro-inflammatory Genes (e.g., iNOS, TNF-α) NFkB_nuc->Genes induces transcription NO Nitric Oxide (NO) Genes->NO leads to production of

Caption: Simplified NF-κB signaling pathway in response to LPS stimulation.

References

Validating Monoamine Oxidase B as a Therapeutic Target: A Comparative Guide for Novel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the target validation of novel compounds aimed at Monoamine Oxidase B (MAO-B), a key enzyme in the catabolism of dopamine and other neurotransmitters. Given the limited publicly available data on "4-Morpholin-4-ylmethylbenzylamine," this document focuses on the established validation pathways for MAO-B inhibitors, using the well-characterized drugs Selegiline and Safinamide as benchmarks. This comparative approach offers a roadmap for assessing the potential of new chemical entities like this compound.

Introduction to Monoamine Oxidase B

Monoamine Oxidase B (MAO-B) is a mitochondrial enzyme responsible for the oxidative deamination of several key neurotransmitters, including dopamine and phenylethylamine.[1][2] Its inhibition leads to increased levels of these neurotransmitters in the brain, a therapeutic strategy primarily employed in the management of Parkinson's disease.[3][4] Furthermore, by reducing the production of hydrogen peroxide during dopamine metabolism, MAO-B inhibitors may also exert neuroprotective effects.[5]

Comparative Analysis of MAO-B Inhibitors

The validation of a novel MAO-B inhibitor requires a thorough comparison against established drugs. Selegiline, an irreversible inhibitor, and Safinamide, a reversible inhibitor, serve as excellent comparators due to their extensive preclinical and clinical data.

Table 1: In Vitro Potency and Selectivity of MAO-B Inhibitors
CompoundTargetIC50 (Human)Selectivity (MAO-A/MAO-B)MechanismReference
Selegiline MAO-B~0.037 µM~50-foldIrreversible[6][7]
Safinamide MAO-B0.079 µM (brain)>1000-foldReversible[6][8][9]
Rasagiline MAO-B0.014 µM~50-foldIrreversible[6][10]
This compound MAO-B (Putative)Data Not AvailableData Not AvailableData Not Available

IC50 values can vary depending on the experimental conditions and tissue source.

Table 2: Clinical Efficacy of MAO-B Inhibitors in Parkinson's Disease (Add-on Therapy)
CompoundClinical TrialPrimary Outcome MeasureResult vs. PlaceboReference
Selegiline Meta-analysis of 27 RCTsChange in total UPDRS scoreSignificant reduction at multiple time points[11][12]
Safinamide SETTLE Trial (NCT00627640)Increase in "ON" time without troublesome dyskinesiaSignificant increase of ~0.5 hours/day[13][14]
Safinamide MOTION TrialChange in UPDRS Part III score (early PD)Significant improvement with 100 mg/day dose[15][16]

UPDRS: Unified Parkinson's Disease Rating Scale

Experimental Protocols for Target Validation

The following are detailed methodologies for key experiments essential for validating a novel MAO-B inhibitor.

In Vitro MAO-B Inhibition Assay (Fluorometric)

This assay determines the potency and selectivity of a test compound in inhibiting MAO-B activity.

Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B-catalyzed substrate oxidation. In the presence of horseradish peroxidase (HRP) and a suitable probe (e.g., Amplex Red), H₂O₂ generates a fluorescent product, which is quantifiable.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO-B substrate (e.g., Tyramine, Benzylamine)[17][18]

  • Test compound (e.g., this compound) and reference inhibitors (Selegiline, Safinamide)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.

  • In a 96-well plate, add the diluted compounds, a positive control (a known MAO-B inhibitor), and a vehicle control.[1]

  • Add the MAO-B enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes at 37°C) to allow for inhibitor-enzyme interaction.[1]

  • Initiate the reaction by adding a working solution containing the MAO-B substrate, HRP, and the fluorescent probe.[1]

  • Measure the fluorescence kinetically at an appropriate excitation/emission wavelength (e.g., 535/587 nm for Amplex Red) at 37°C for 20-40 minutes.[19]

  • Determine the rate of reaction from the linear portion of the fluorescence versus time curve.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • To determine selectivity, repeat the assay using the MAO-A enzyme.

In Vivo Target Engagement and Efficacy in Animal Models

Animal models of Parkinson's disease are crucial for evaluating the in vivo efficacy of a potential therapeutic agent.

1. MPTP-Induced Mouse Model of Parkinson's Disease

Principle: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is metabolized to its active toxic form, MPP+, by MAO-B in astrocytes.[20] MPP+ is then taken up by dopaminergic neurons, leading to their selective degeneration and recapitulating key pathological features of Parkinson's disease.[20]

Protocol:

  • Animal Model: Male C57BL/6 mice are commonly used due to their sensitivity to MPTP.

  • MPTP Administration: A common regimen involves intraperitoneal (i.p.) injections of MPTP hydrochloride (e.g., 20-30 mg/kg) for several consecutive days.[21] All procedures must be conducted with strict safety precautions.

  • Test Compound Administration: The test compound can be administered via various routes (e.g., oral gavage, i.p.) before, during, or after MPTP administration to assess its protective or restorative effects.

  • Behavioral Assessment: Motor function is evaluated using tests such as the rotarod, pole test, and open field test to measure coordination, bradykinesia, and locomotor activity, respectively.[22]

  • Neurochemical Analysis: Post-mortem analysis of the striatum using high-performance liquid chromatography (HPLC) is performed to quantify dopamine and its metabolites (DOPAC and HVA).

  • Histological Analysis: Immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum is used to quantify the extent of dopaminergic neuron loss.

2. 6-OHDA-Induced Rat Model of Parkinson's Disease

Principle: The neurotoxin 6-hydroxydopamine (6-OHDA) is a dopamine analog that is taken up by the dopamine transporter, leading to the selective destruction of dopaminergic neurons.[3] Unilateral injection into the medial forebrain bundle (MFB) or striatum creates a reliable model of motor deficits.[3][23][24]

Protocol:

  • Animal Model: Adult male Sprague-Dawley or Wistar rats are typically used.

  • Surgical Procedure: Under anesthesia, a stereotactic frame is used to unilaterally inject 6-OHDA into the MFB or striatum.[23][25]

  • Test Compound Administration: The test compound is administered systemically (e.g., orally, i.p.) at various time points relative to the 6-OHDA lesion.

  • Behavioral Assessment: Rotational behavior induced by apomorphine or amphetamine is a key measure of the lesion's severity and the therapeutic effect of the compound. The cylinder test and stepping test are also used to assess forelimb akinesia.

  • Neurochemical and Histological Analysis: Similar to the MPTP model, post-mortem analysis of dopamine levels and TH-positive neurons is conducted to confirm the lesion and assess neuroprotection or restoration.

Visualizing Key Pathways and Workflows

To facilitate understanding, the following diagrams illustrate the central signaling pathway and a typical experimental workflow for MAO-B inhibitor validation.

MAO_B_Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_neuron Dopamine L_DOPA->Dopamine_neuron AADC VMAT2 VMAT2 Dopamine_neuron->VMAT2 MAO_B_neuron MAO-B Dopamine_neuron->MAO_B_neuron Dopamine_vesicle Dopamine Vesicle VMAT2->Dopamine_vesicle Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DAT DAT DAT->Dopamine_neuron DOPAC_neuron DOPAC MAO_B_neuron->DOPAC_neuron Dopamine_synapse->DAT Reuptake Dopamine_receptor Dopamine Receptors Dopamine_synapse->Dopamine_receptor MAO_B_glia MAO-B Dopamine_synapse->MAO_B_glia Uptake Signal_transduction Signal Transduction Dopamine_receptor->Signal_transduction DOPAC_glia DOPAC MAO_B_glia->DOPAC_glia H2O2 H₂O₂ (Oxidative Stress) MAO_B_glia->H2O2 Inhibitor MAO-B Inhibitor (e.g., this compound) Inhibitor->MAO_B_neuron Inhibits Inhibitor->MAO_B_glia Inhibits

Caption: Dopaminergic synapse and the role of MAO-B.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_preclinical Preclinical Development A1 Compound Synthesis (this compound) A2 MAO-B Inhibition Assay A1->A2 A4 MAO-A Inhibition Assay (Selectivity) A1->A4 A3 Determine IC50 A2->A3 B1 Animal Model of Parkinson's Disease (e.g., MPTP Mouse) A3->B1 A5 Determine Selectivity Index A4->A5 A5->B1 B2 Compound Administration B1->B2 B3 Behavioral Testing (Rotarod, Pole Test) B2->B3 B4 Neurochemical Analysis (Dopamine Levels) B2->B4 B5 Histological Analysis (TH Staining) B2->B5 C1 Pharmacokinetics (ADME) B3->C1 B4->C1 B5->C1 C2 Toxicology Studies C1->C2 C3 Lead Optimization C2->C3

Caption: Target validation workflow for a novel MAO-B inhibitor.

References

Benchmarking "4-Morpholin-4-ylmethylbenzylamine" Against Known STAT6 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of known Signal Transducer and Activator of Transcription 6 (STAT6) inhibitors, offering a benchmark for the evaluation of novel compounds such as "4-Morpholin-4-ylmethylbenzylamine." While no direct STAT6 inhibitory activity for "this compound" has been reported in the public domain, this document summarizes the performance of established small molecule inhibitors and protein degraders, providing a framework for assessing new chemical entities. A structurally related compound containing a morpholinophenylamino moiety has shown potent STAT6 inhibition, suggesting that this chemical group may be of interest in the design of new inhibitors.

Introduction to STAT6

Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the Janus kinase (JAK)-STAT signaling pathway. Primarily activated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13), STAT6 plays a crucial role in mediating T helper 2 (Th2) cell differentiation and immune responses. Dysregulation of the STAT6 pathway is implicated in various allergic and inflammatory diseases, including asthma and atopic dermatitis, making it an attractive therapeutic target.

The STAT6 Signaling Pathway

The binding of IL-4 or IL-13 to their respective receptors on the cell surface activates associated Janus kinases (JAKs). These kinases then phosphorylate a specific tyrosine residue on the STAT6 protein. This phosphorylation event leads to the dimerization of STAT6 molecules, which then translocate to the nucleus. In the nucleus, the STAT6 dimer binds to specific DNA sequences, known as gamma-interferon activation sites (GAS), in the promoter regions of target genes, thereby initiating their transcription.

STAT6_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor IL-4/IL-13 Receptor jak JAK receptor->jak Activation stat6_inactive STAT6 jak->stat6_inactive Phosphorylation stat6_p p-STAT6 stat6_inactive->stat6_p stat6_dimer p-STAT6 Dimer stat6_p->stat6_dimer Dimerization stat6_dimer_nuc p-STAT6 Dimer stat6_dimer->stat6_dimer_nuc Nuclear Translocation dna DNA (GAS element) stat6_dimer_nuc->dna Binding transcription Gene Transcription (e.g., Th2 cytokines) dna->transcription Initiation cytokine IL-4 / IL-13 cytokine->receptor Binding

Figure 1. Simplified STAT6 signaling pathway.

Comparative Analysis of STAT6 Inhibitors

The following table summarizes the inhibitory or degradation potency of several known STAT6-targeting compounds. These molecules represent different modalities, including small molecule inhibitors and proteolysis-targeting chimeras (PROTACs).

Compound NameModalityTargetPotencyAssay Type
AS1517499 Small MoleculeSTAT6 PhosphorylationIC50: 21 nM[1][2][3][4]Reporter Assay
STAT6-IN-3 Phosphopeptide MimicSTAT6 SH2 DomainIC50: 40 nM[5]Not Specified
Compound 25y *Small MoleculeSTAT6 InhibitionIC50: 0.70 nM[6][7]Not Specified
AK-1690 PROTAC DegraderSTAT6 DegradationDC50: 1 nM[8][9][10][11][12]Cellular Degradation
KT-621 PROTAC DegraderSTAT6 Degradation>90% degradation[13][14][15]Cellular Degradation

Note: Compound 25y is 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide, a compound structurally related to the morpholine chemical space.[6][7]

Experimental Protocols for STAT6 Inhibition Assays

A variety of biochemical and cell-based assays are employed to determine the inhibitory potential of compounds against STAT6. Below are outlines of common methodologies.

Experimental Workflow for Screening STAT6 Inhibitors

The general workflow for identifying and characterizing STAT6 inhibitors involves a multi-step process, starting from high-throughput screening to more detailed mechanistic studies.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Potency cluster_mechanistic Mechanism of Action hts High-Throughput Screen (e.g., FP or Reporter Assay) dose_response Dose-Response Curve (IC50 Determination) hts->dose_response Active Compounds secondary_assay Secondary Assay (e.g., EMSA or Western Blot) dose_response->secondary_assay Confirmed Hits binding_assay Direct Binding Assay (e.g., SPR) secondary_assay->binding_assay cellular_assays Cellular Function Assays (e.g., Cytokine Secretion) binding_assay->cellular_assays

Figure 2. General experimental workflow for STAT6 inhibitor screening.

STAT6 Reporter Gene Assay

This cell-based assay is a common method for primary screening and determining the IC50 of potential inhibitors.

  • Principle: A reporter gene (e.g., firefly luciferase) is placed under the control of a promoter containing STAT6 binding sites. In the presence of a STAT6 activator (IL-4 or IL-13), activated STAT6 binds to the promoter and drives the expression of the reporter gene. An inhibitor will block this process, leading to a decrease in the reporter signal (luminescence).

  • Protocol Outline:

    • Cell Line: Use a stable cell line (e.g., HEK293) transfected with a STAT6-responsive luciferase reporter construct.

    • Plating: Seed the cells in a 96-well plate.

    • Compound Treatment: Add the test compounds at various concentrations.

    • Stimulation: After a pre-incubation period, stimulate the cells with a constant concentration of IL-4 or IL-13 to activate the STAT6 pathway.

    • Incubation: Incubate for a period sufficient for reporter gene expression (typically 6-24 hours).

    • Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the luminescence using a plate reader.

    • Data Analysis: Normalize the data and calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the luciferase signal.

Fluorescence Polarization (FP) Assay

This biochemical assay is suitable for high-throughput screening and measures the disruption of the STAT6 protein-protein or protein-DNA interaction.

  • Principle: A small fluorescently labeled molecule (a peptide corresponding to the STAT6 binding site on a receptor or a DNA oligonucleotide) is used as a probe. When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When a larger molecule (STAT6 protein) binds to the probe, the tumbling slows down, and the fluorescence polarization increases. An inhibitor that competes for the binding site will displace the fluorescent probe, leading to a decrease in polarization.

  • Protocol Outline:

    • Reagents: Purified STAT6 protein and a fluorescently labeled peptide or DNA probe.

    • Assay Buffer: Prepare an appropriate buffer to maintain protein stability.

    • Reaction Mixture: In a microplate, combine the STAT6 protein, the fluorescent probe, and the test compound at various concentrations.

    • Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium.

    • Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

    • Data Analysis: Calculate the IC50 value from the dose-response curve of the polarization signal.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is a technique used to study protein-DNA interactions and can confirm the inhibitory effect of a compound on STAT6 DNA binding.

  • Principle: This assay is based on the difference in the electrophoretic mobility of a DNA probe when it is free versus when it is bound to a protein. A protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA probe, resulting in a "shifted" band. An inhibitor of STAT6 DNA binding will reduce the intensity of the shifted band.

  • Protocol Outline:

    • Probe Preparation: A short DNA oligonucleotide containing the STAT6 binding site is labeled, typically with a radioactive isotope (32P) or a fluorescent dye.

    • Nuclear Extracts: Prepare nuclear extracts containing activated STAT6 from cells stimulated with IL-4 or IL-13.

    • Binding Reaction: Incubate the labeled probe with the nuclear extract in the presence or absence of the test compound.

    • Electrophoresis: Separate the binding reactions on a native polyacrylamide gel.

    • Detection: Visualize the DNA bands by autoradiography or fluorescence imaging.

    • Analysis: A decrease in the intensity of the shifted band in the presence of the compound indicates inhibition of STAT6-DNA binding.

Conclusion

The landscape of STAT6-targeted therapies is evolving, with highly potent small molecule inhibitors and novel protein degraders demonstrating significant promise. While "this compound" lacks published data on its STAT6 inhibitory activity, the established benchmarks and detailed experimental protocols provided in this guide offer a robust framework for its evaluation. Further investigation of this and structurally related compounds is warranted to determine their potential as modulators of the STAT6 signaling pathway.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Morpholin-4-ylmethylbenzylamine Analogs as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of 4-Morpholin-4-ylmethylbenzylamine analogs as inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. The data presented herein is compiled from various studies to offer a comprehensive overview of the structure-activity relationships and therapeutic potential of this class of compounds. While direct comparative in vivo data for a homologous series of this compound analogs is limited in the current literature, this guide synthesizes available in vitro data for structurally related compounds and outlines standard in vivo methodologies for their evaluation.

Introduction to Monoamine Oxidase Inhibition

Monoamine oxidases (MAO) are enzymes that catalyze the oxidative deamination of monoamines, such as serotonin, dopamine, and norepinephrine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[2] Inhibition of these enzymes can increase the concentration of these neurotransmitters in the brain, a mechanism that is therapeutically beneficial in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[3] The morpholine moiety is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[4] Its incorporation into benzylamine scaffolds has been a strategy for developing novel MAO inhibitors.

In Vitro Efficacy of Morpholine-Containing Analogs

The following tables summarize the in vitro inhibitory activity of various morpholine-containing analogs against MAO-A and MAO-B. The data is presented as IC50 values (the concentration of the inhibitor required to reduce the activity of the enzyme by 50%).

Table 1: In Vitro MAO-B Inhibitory Activity of Benzylamine-Sulfonamide Derivatives

CompoundStructureIC50 (µM) for hMAO-B
4i 2-((5-chlorobenzothiazol-2-yl)thio)-N-(4-fluorophenyl)-N-((4-(N-(4-methylphenyl)sulfamoyl)phenyl)methyl)acetamide0.041 ± 0.001
4t 2-((5-chlorobenzothiazol-2-yl)thio)-N-(4-fluorophenyl)-N-((4-(N-(4-chlorophenyl)sulfamoyl)phenyl)methyl)acetamide0.065 ± 0.002
BB-4h (Lead) 2-((5-chlorobenzothiazol-2-yl)thio)-N-(4-fluorophenyl)-N-(3-nitrobenzyl)acetamide2.95 ± 0.09

Data sourced from a study on benzylamine-sulfonamide derivatives as selective MAO-B inhibitors.[2]

Table 2: In Vitro MAO-A and MAO-B Inhibitory Activity of Morpholine-Based Chalcones

CompoundStructureIC50 (µM) for MAO-AIC50 (µM) for MAO-BSelectivity Index (SI = IC50 MAO-A / IC50 MAO-B)
MO1 1-(4-morpholinophenyl)-3-phenylprop-2-en-1-one>1000.030>3333
MO5 3-(4-fluorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one>1006.1>16.4
MO7 3-(4-chlorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one7.10.2528.4
MO9 3-(4-bromophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one>10012.01>8.3

Data sourced from a study on morpholine-based chalcones as dual-acting MAO-B and acetylcholinesterase inhibitors.[5]

Experimental Protocols

In Vitro Monoamine Oxidase Inhibition Assay

The in vitro inhibitory activity of the compounds against human MAO-A and MAO-B is typically determined using a fluorometric method.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Substrate (e.g., kynuramine or p-tyramine)[1][6]

  • Horseradish peroxidase

  • Amplex Red reagent

  • Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Phosphate buffer (pH 7.4)

Procedure:

  • The test compounds are pre-incubated with the MAO enzymes in phosphate buffer at 37°C for a specified time (e.g., 15 minutes).

  • The reaction is initiated by the addition of the substrate, horseradish peroxidase, and Amplex Red.

  • The production of resorufin from the Amplex Red reagent, which is coupled to the production of hydrogen peroxide by MAO, is monitored fluorometrically at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • The IC50 values are calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

General In Vivo Efficacy Evaluation

Animal Models:

  • Depression: Forced swim test or tail suspension test in mice or rats. A decrease in immobility time is indicative of antidepressant-like effects.

  • Parkinson's Disease: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model. Improvement in motor function (e.g., rotarod test, pole test) is a measure of anti-parkinsonian activity.

Procedure:

  • Animals are treated with the test compound or vehicle control via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection).

  • After a specified period, the behavioral tests are conducted.

  • For ex vivo analysis, brain tissue can be collected to measure the levels of monoamines and their metabolites using techniques like high-performance liquid chromatography (HPLC) with electrochemical detection. A decrease in metabolite levels and an increase in monoamine levels indicate MAO inhibition in the brain.[7]

Mechanism of Action: Monoamine Oxidase Inhibition

MAO inhibitors block the degradation of monoamine neurotransmitters, thereby increasing their levels in the synaptic cleft. This enhanced neurotransmitter availability is believed to be the primary mechanism underlying their therapeutic effects.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) Vesicle Synaptic Vesicle MA->Vesicle Packaging MAO Monoamine Oxidase (MAO) MA->MAO Degradation MA_Release Release Vesicle->MA_Release MA_Synapse Monoamine Neurotransmitter MA_Release->MA_Synapse Reuptake Reuptake Transporter Reuptake->MA Mitochondrion Mitochondrion Metabolites Inactive Metabolites MAO->Metabolites MAO_I This compound Analog (MAO Inhibitor) MAO_I->MAO Inhibition MA_Synapse->Reuptake Receptor Postsynaptic Receptor MA_Synapse->Receptor Signal Signal Transduction Receptor->Signal

Caption: Mechanism of action of this compound analogs as MAO inhibitors.

Experimental Workflow

The development and evaluation of novel MAO inhibitors follow a structured workflow from synthesis to preclinical evaluation.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Design Lead Compound Identification (e.g., this compound) Synthesis Synthesis of Analogs Design->Synthesis Purification Purification & Characterization Synthesis->Purification MAO_Assay MAO-A and MAO-B Inhibition Assays (IC50) Purification->MAO_Assay Selectivity Selectivity Profiling MAO_Assay->Selectivity ADMET In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Selectivity->ADMET PK Pharmacokinetic Studies ADMET->PK Efficacy Efficacy in Animal Models (e.g., Forced Swim Test) PK->Efficacy Toxicity_in_vivo In Vivo Toxicity Studies Efficacy->Toxicity_in_vivo

Caption: General experimental workflow for the evaluation of novel MAO inhibitors.

Conclusion

The available in vitro data suggests that morpholine-containing benzylamine analogs are a promising class of MAO inhibitors, with some derivatives showing high potency and selectivity for MAO-B. Further studies are warranted to establish a clear structure-activity relationship and to evaluate the in vivo efficacy and safety of these compounds. The experimental protocols and workflows outlined in this guide provide a framework for the continued development of these analogs as potential therapeutic agents for neurological and psychiatric disorders.

References

A Comparative Guide to the Structure-Activity Relationship of 4-(Morpholin-4-yl)-3-nitrobenzhydrazide Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the structure-activity relationships (SAR) of a series of compounds based on the 4-(morpholin-4-yl)-3-nitrobenzhydrazide scaffold. The primary focus of this series is its potential as antimicrobial agents. This document summarizes key experimental findings, presents comparative data in a structured format, and outlines the methodologies employed in the evaluation of these compounds.

Introduction to the 4-(Morpholin-4-yl)-3-nitrobenzhydrazide Series

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with unique mechanisms of action. The morpholine nucleus is a recognized pharmacophore in medicinal chemistry, known to be a part of many bioactive compounds.[1][2] The 4-(morpholin-4-yl)-3-nitrobenzhydrazide scaffold serves as a versatile starting point for the synthesis of various derivatives, including semicarbazides, thiosemicarbazides, and hydrazones.[3] Recent studies have explored these derivatives for their efficacy against a range of bacterial pathogens.

This guide will focus on a comparative analysis of these derivatives to elucidate the key structural features that govern their antimicrobial potency.

Structure-Activity Relationship (SAR) Analysis

A systematic study of derivatives of 4-(morpholin-4-yl)-3-nitrobenzhydrazide has revealed significant insights into their SAR. The core scaffold was modified at the hydrazide nitrogen to yield three distinct classes of compounds: semicarbazides, thiosemicarbazides, and hydrazones.[3]

The antimicrobial activity of these compounds was primarily evaluated against Gram-positive bacteria, with some testing against Gram-negative strains. The key findings from these studies are summarized below.

Key SAR Observations:

  • Semicarbazides vs. Thiosemicarbazides vs. Hydrazones: A crucial initial observation is the profound impact of the moiety attached to the hydrazide nitrogen. Semicarbazide derivatives were found to exhibit the highest antibacterial activity, followed by thiosemicarbazides. In contrast, the hydrazone derivatives were largely inactive against the tested bacterial strains.[3]

  • Influence of Phenyl Ring Substitution in Semicarbazides: Within the most active semicarbazide series, the nature of the substituent on the terminal phenyl ring plays a critical role in modulating activity. The presence of a halogen, specifically a bromo group at the para-position (4-position) of the phenyl ring, resulted in the most potent compound identified in the series.[3]

  • Influence of Phenyl Ring Substitution in Thiosemicarbazides: For the thiosemicarbazide series, an electron-withdrawing group on the phenyl ring was found to be beneficial for activity. The derivative with a 4-trifluoromethylphenyl group was the most active in this class.[3]

  • Gram-Positive vs. Gram-Negative Activity: The synthesized compounds generally demonstrated greater potency against Gram-positive bacteria compared to Gram-negative bacteria.[3]

Quantitative SAR Data

The following table summarizes the antimicrobial activity (Minimum Inhibitory Concentration - MIC in µg/mL) of representative compounds from the 4-(morpholin-4-yl)-3-nitrobenzhydrazide series against various bacterial strains.

Compound IDSeriesR GroupS. epidermidis ATCC 12228 (MIC µg/mL)E. faecalis ATCC 29212 (MIC µg/mL)M. luteus ATCC 10240 (MIC µg/mL)B. cereus ATCC 10876 (MIC µg/mL)
23 Semicarbazide4-Bromophenyl7.813.91>1000>1000
9 Thiosemicarbazide4-Bromophenyl>1000>1000>1000>1000
10 Thiosemicarbazide4-Trifluoromethylphenyl62.562.531.2531.25
19 Hydrazone4-BromophenylInactiveInactiveInactiveInactive
Amoxicillin --12.50.39--
Colistin --31.25100--

Data extracted from Janowski et al., 2025.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the synthesis and evaluation of the 4-(morpholin-4-yl)-3-nitrobenzhydrazide derivatives.

A. General Synthesis of 4-(morpholin-4-yl)-3-nitrobenzhydrazide (Core Scaffold)

The synthesis of the core hydrazide involves a multi-step process starting from a suitable substituted benzene derivative. A representative procedure is the reaction of an appropriate ester with hydrazine hydrate.[3]

B. Synthesis of Semicarbazide and Thiosemicarbazide Derivatives

  • Dissolve 0.001 mole of 4-(morpholin-4-yl)-3-nitrobenzhydrazide in 5 mL of anhydrous ethanol with heating.

  • Add an equimolar amount of the appropriate isocyanate (for semicarbazides) or isothiocyanate (for thiosemicarbazides) to the solution.

  • Reflux the reaction mixture for a period ranging from 5 minutes to 1 hour, depending on the specific substrate.[3]

  • Cool the solution to room temperature to allow for the precipitation of the product.

  • Filter the precipitate and wash it with hot water and diethyl ether.

  • The final product is purified by crystallization from 96% ethanol.[3]

C. Synthesis of Hydrazone Derivatives

  • Dissolve 0.001 mole of 4-(morpholin-4-yl)-3-nitrobenzhydrazide in 5 mL of anhydrous ethanol with heating.

  • Add 0.0011 mole of the appropriately substituted benzaldehyde to the solution.

  • Leave the reaction mixture at room temperature for 24 hours.[3]

  • Filter the resulting precipitate and air-dry to obtain the final hydrazone derivative.[3]

D. Antimicrobial Activity Assay (Broth Microdilution Method)

The antimicrobial activity of the synthesized compounds is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Prepare a stock solution of each test compound, typically in dimethyl sulfoxide (DMSO).

  • Perform two-fold serial dilutions of the stock solutions in Mueller-Hinton broth for bacteria or a suitable broth for fungi in a 96-well microtiter plate.

  • Prepare a bacterial or fungal inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Add the standardized inoculum to each well of the microtiter plate.

  • Incubate the plates at 35-37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4][5]

Visualizations

A. Synthetic Workflow

G A 4-(morpholin-4-yl)-3-nitrobenzhydrazide E Semicarbazide Derivatives A->E F Thiosemicarbazide Derivatives A->F G Hydrazone Derivatives A->G B Isocyanate (R-N=C=O) B->E C Isothiocyanate (R-N=C=S) C->F D Benzaldehyde (R-CHO) D->G

Caption: Synthetic routes to semicarbazide, thiosemicarbazide, and hydrazone derivatives.

B. Structure-Activity Relationship Overview

SAR cluster_0 Core Scaffold cluster_1 Derivatives cluster_2 Activity Core 4-(Morpholin-4-yl)-3-nitrobenzhydrazide Semicarbazide Semicarbazides Core->Semicarbazide Thiosemicarbazide Thiosemicarbazides Core->Thiosemicarbazide Hydrazone Hydrazones Core->Hydrazone High High Activity Semicarbazide->High Moderate Moderate Activity Thiosemicarbazide->Moderate Inactive Inactive Hydrazone->Inactive

Caption: SAR summary of 4-(morpholin-4-yl)-3-nitrobenzhydrazide derivatives.

C. Potential Signaling Pathway Disruption (Hypothetical)

While the exact mechanism of action for this series has not been fully elucidated, many hydrazide-containing compounds are known to interfere with essential metabolic pathways in bacteria. One such pathway is mycolic acid synthesis in mycobacteria, though the tested organisms in this study do not possess mycolic acids. A more general potential mechanism could involve the inhibition of essential enzymes through chelation of metal ions or covalent modification of active site residues.

G cluster_0 Normal Bacterial Metabolism Compound Hydrazide Derivative Enzyme Essential Bacterial Enzyme Compound->Enzyme Inhibition Product Essential Product Enzyme->Product Substrate Substrate Substrate->Enzyme Pathway Metabolic Pathway Product->Pathway Growth Bacterial Growth Pathway->Growth

Caption: Hypothetical inhibition of a key bacterial enzyme by a hydrazide derivative.

References

A Head-to-Head Comparison of Benzylamine Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of benzylamine is a fundamental process, given its role as a crucial intermediate in the manufacturing of numerous pharmaceuticals and agrochemicals. The selection of an appropriate synthetic route is paramount and is often dictated by factors such as desired yield and purity, cost and availability of starting materials, reaction conditions, and scalability. This guide provides a detailed comparison of the most common and effective methods for benzylamine synthesis, supported by experimental data and protocols.

Comparative Analysis of Synthesis Methods

The primary methods for synthesizing benzylamine include reductive amination of benzaldehyde, the Gabriel synthesis, and the direct alkylation of ammonia. Each method presents a unique set of advantages and disadvantages in terms of yield, reaction conditions, and purity of the final product.

MethodStarting MaterialsReagentsTypical Yield (%)Reaction Time (h)Temperature (°C)Key AdvantagesKey Disadvantages
Reductive Amination Benzaldehyde, AmmoniaReducing agent (e.g., NaBH₄, H₂/Raney Ni)60 - 98%[1][2]0.5 - 4[1][2]60 - 90[1][2]Wide substrate scope, often a one-pot procedure, mild conditions possible.[1]Requires a specific reducing agent, potential for over-alkylation to secondary and tertiary amines.[1][3]
Gabriel Synthesis Benzyl bromide, Potassium phthalimideHydrazine or strong acid/base for hydrolysis60 - 79%[1][4]3 - 5[1][4]Reflux[1][4]High purity of the primary amine, effectively avoids over-alkylation.[1][5]Limited to the synthesis of primary amines, harsh hydrolysis conditions can be incompatible with sensitive functional groups.[1]
Direct Alkylation Benzyl chloride, AmmoniaLarge excess of ammonia~61%[2][6]~2 - 4[6][7]30 - 70[6][7]Industrially scalable, uses readily available starting materials.[1][8]Often produces a mixture of primary, secondary, and tertiary amines, requiring purification.[1][9]
Leuckart Reaction BenzaldehydeFormamide or Ammonium formateVariableHours>120[10]One-step conversion.[10]Requires high temperatures, potential for side reactions.[10][11]

Synthesis Pathways Overview

The following diagram illustrates the primary synthetic routes to benzylamine.

Benzylamine_Synthesis Benzaldehyde Benzaldehyde Imine Imine Intermediate Benzaldehyde->Imine + Ammonia Benzylamine Benzylamine Benzaldehyde->Benzylamine Leuckart Reaction (Formamide) BenzylChloride Benzyl Chloride BenzylChloride->Benzylamine + Excess Ammonia (Direct Alkylation) PotassiumPhthalimide Potassium Phthalimide NBenzylphthalimide N-Benzylphthalimide PotassiumPhthalimide->NBenzylphthalimide + Benzyl Bromide BenzylBromide Benzyl Bromide Imine->Benzylamine Reduction (e.g., NaBH4, H2/Catalyst) NBenzylphthalimide->Benzylamine Hydrolysis/Hydrazinolysis (Gabriel Synthesis)

Figure 1. Key synthetic pathways to benzylamine.

Experimental Protocols

Below are detailed experimental procedures for the three primary synthesis methods, providing a practical guide for laboratory application.

Reductive Amination of Benzaldehyde

This protocol describes the synthesis of benzylamine from benzaldehyde and ammonia using a nickel-based catalyst and hydrogen gas.

Materials:

  • Benzaldehyde (0.5 mmol)

  • Methanol solution of ammonia (5 mL, 2 mol/L)

  • Graphene-coated nickel-nickel oxide catalyst (10 mg)[2]

  • Hydrogen gas

  • Autoclave reactor

Procedure:

  • Combine 0.5 mmol of benzaldehyde, 5 mL of a 2 mol/L solution of ammonia in methanol, and 10 mg of the graphene-coated nickel-nickel oxide catalyst in an autoclave reactor.[2]

  • Pressurize the autoclave with hydrogen gas to 2 MPa.[2]

  • Stir the reaction mixture at a rate of 400 rpm and heat to 90°C.[2]

  • Maintain these conditions for 4 hours to allow the reaction to proceed to completion.[2]

  • After cooling and depressurizing the reactor, the product, benzylamine, can be isolated and purified. This method has been reported to achieve a yield of 99.7%.[2]

Gabriel Synthesis of Benzylamine

This two-step procedure first synthesizes N-benzylphthalimide, which is then cleaved to yield benzylamine.

Step 1: Preparation of N-Benzyl Phthalimide Materials:

  • Potassium carbonate, anhydrous (13.8 g)

  • Phthalimide (24 g)

  • Benzyl chloride (42 g)[4]

Procedure:

  • Thoroughly grind 13.8 g of anhydrous potassium carbonate and 24 g of phthalimide to a fine powder using a mortar and pestle.[4]

  • Transfer the mixture to a 250-mL round-bottomed flask and add 42 g of benzyl chloride. Caution: Benzyl chloride is a lachrymator and skin irritant.[4]

  • Heat the mixture at a gentle reflux for 2 hours.[4] The crude N-benzylphthalimide can be collected by filtration, with reported yields of 72-79%.[4]

Step 2: Hydrazinolysis of N-Benzyl Phthalimide Materials:

  • N-benzylphthalimide (23.7 g)

  • Hydrazine hydrate (85%, 7 mL)

  • Methanol (80 mL)[4]

  • Concentrated hydrochloric acid

  • Concentrated sodium hydroxide

  • Diethyl ether

Procedure:

  • In a 250-mL round-bottomed flask, combine 23.7 g of N-benzylphthalimide, 7 mL of 85% hydrazine hydrate, and 80 mL of methanol. Caution: Hydrazine is highly toxic.[4]

  • Reflux the mixture for 1 hour. A white precipitate of phthalhydrazide will form.[4]

  • Add 18 mL of water and 27 mL of concentrated hydrochloric acid and heat for another 1-2 minutes.[4]

  • Cool the mixture and filter off the phthalhydrazide precipitate.[4]

  • Reduce the volume of the filtrate to approximately 50 mL by distillation.[4]

  • Make the solution strongly alkaline with concentrated sodium hydroxide, which will cause the benzylamine to separate as a second liquid phase.[4]

  • Extract the benzylamine with two 40-mL portions of diethyl ether.[4]

  • Dry the combined ether extracts over anhydrous sodium sulfate, evaporate the ether, and distill the remaining oil. Collect the fraction boiling at 183-186°C. The yield of pure benzylamine is typically 60-70%.[4]

Direct Alkylation of Ammonia with Benzyl Chloride

This method, a common industrial process, involves the reaction of benzyl chloride with a large excess of aqueous ammonia.

Materials:

  • 28% Aqueous Ammonia (810 g)

  • Benzyl chloride (84.3 g)[2][6]

  • 49% Aqueous Sodium Hydroxide (52.3 g)[6]

  • Diethyl Ether (200 g)[6]

Procedure:

  • In a three-necked flask equipped with a reflux condenser, dropping funnel, and agitator, place the 810 g of 28% aqueous ammonia.[2][6]

  • Add the 84.3 g of benzyl chloride dropwise over a period of two hours with constant stirring. The exothermic reaction should maintain a temperature between 30-34°C.[2][6] A large molar excess of ammonia (approximately 20:1) is used to favor the formation of the primary amine.[2][6]

  • Allow the reaction to stir for an additional two hours to ensure completion.[2]

  • Add 52.3 g of 49% aqueous sodium hydroxide to the reaction mixture, which will cause it to separate into an oily layer and an aqueous layer.[2][6]

  • Separate the oily layer containing the crude benzylamine. The crude product can be purified by steam distillation followed by extraction with diethyl ether and final distillation. The reported yield of benzylamine is approximately 60.7%.[2][6]

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Morpholin-4-ylmethylbenzylamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the responsible disposal of chemical waste is a cornerstone of a safe and compliant operational environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-Morpholin-4-ylmethylbenzylamine, ensuring the safety of personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to recognize the hazards associated with this compound. This compound is classified as harmful if swallowed, toxic in contact with skin, and capable of causing severe skin burns and eye damage.[1][2][3] Additionally, it may cause respiratory irritation.[1] Therefore, all handling and disposal activities must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] Adherence to the personal protective equipment (PPE) guidelines is mandatory.

Personal Protective Equipment (PPE) for Disposal Specification
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)
Eye/Face Protection Safety goggles with side shields or a face shield
Skin and Body Protection Lab coat, long pants, and closed-toe shoes
Respiratory Protection NIOSH-approved respirator if dust or aerosols may be generated

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in standard laboratory trash.[5]

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled container for this compound waste.

  • Avoid mixing this waste with other chemical streams to prevent potentially hazardous reactions.

2. Containerization:

  • Utilize a compatible, leak-proof container, such as a high-density polyethylene (HDPE) bottle or drum, for waste accumulation.

  • Ensure the container is in good condition and has a secure, tightly fitting lid.

3. Labeling:

  • The waste container must be clearly and accurately labeled with the words "Hazardous Waste."[5][6]

  • The label should also include the full chemical name, "this compound," and a clear indication of the associated hazards (e.g., Toxic, Corrosive).

4. Storage:

  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area or a central hazardous waste storage facility.

  • The storage area should be well-ventilated and away from incompatible materials.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5][6]

  • Provide the EHS department with a detailed description of the waste.

6. Decontamination of Empty Containers:

  • For empty containers that previously held this compound, the first three rinses with a suitable solvent must be collected and disposed of as hazardous waste.[7]

  • After thorough rinsing and drying, the container can be disposed of according to your institution's guidelines for non-hazardous waste.

Emergency Procedures for Spills

In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[1] Wearing the appropriate PPE, carefully sweep or shovel the spilled solid material into a designated hazardous waste container, minimizing the generation of dust.[1] Do not allow the spilled material to enter drains or waterways.[1][2]

DisposalWorkflow start Start: Need to dispose of This compound ppe Don appropriate Personal Protective Equipment (PPE) start->ppe segregate Segregate as Hazardous Waste ppe->segregate containerize Use a compatible, leak-proof, and properly labeled container segregate->containerize storage Store in a designated, secure, and ventilated area containerize->storage contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup storage->contact_ehs end End: Waste properly disposed contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4-Morpholin-4-ylmethylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Morpholin-4-ylmethylbenzylamine. The following procedures for personal protective equipment (PPE), handling, storage, and disposal are based on available safety data for the compound and structurally related chemicals, including benzylamine and morpholine derivatives.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with significant health hazards, including being harmful if swallowed, toxic in contact with skin, causing severe skin burns and eye damage, and potentially causing respiratory irritation.[1] Therefore, strict adherence to recommended PPE is mandatory to ensure personnel safety.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Equipment Standard/Specification Rationale
Eye and Face Protection Chemical safety goggles and a face shieldNIOSH approved or EN 166 (EU) compliantTo protect against splashes and vapors that can cause severe eye damage.[2][3][4] A face shield provides an additional layer of protection for the entire face.
Skin and Body Protection Chemical-resistant gloves (e.g., Nitrile, FKM fluoro rubber)Tested according to EN 374Prevents skin contact, as the substance is toxic and corrosive upon dermal exposure.[1][2] Inspect gloves before each use.
A long-sleeved lab coatAppropriate for the laboratory environmentProvides a barrier against accidental spills and contamination of personal clothing.[5]
Full chemical protective clothingAs required for larger quantities or risk of significant exposureOffers comprehensive protection against skin exposure.[2][3]
Respiratory Protection Chemical fume hood or a NIOSH-approved respirator-All handling of the compound should be performed in a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation of vapors or dust.[3][6]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for minimizing exposure and ensuring a safe working environment when handling this compound.

  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are accessible and functional.

    • Gather all necessary PPE as outlined in Table 1 and inspect for integrity.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling :

    • Don all required PPE before entering the designated handling area.

    • Conduct all weighing and transferring operations within the chemical fume hood.

    • Avoid creating dust or aerosols.

    • Use compatible tools (e.g., spatulas, glassware) for handling.

    • In case of a spill, immediately evacuate the area and follow the emergency spill response protocol.

  • Post-Handling :

    • Decontaminate all equipment and the work surface thoroughly after use.

    • Carefully remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.

    • Wash hands and any exposed skin thoroughly with soap and water.

    • Store the compound in a tightly sealed, properly labeled container in a designated cool, dry, and well-ventilated area.[7]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization : Treat all waste containing this compound as hazardous waste.

  • Containerization : Collect waste in a dedicated, properly labeled, and sealed hazardous waste container. Ensure the container is compatible with the chemical.

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name and associated hazards (Corrosive, Toxic).

  • Storage : Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Final Disposal : Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[8]

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical flow of operations for safely handling this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh and Transfer in Fume Hood prep_setup->handle_weigh handle_experiment Conduct Experiment handle_weigh->handle_experiment post_decon Decontaminate Equipment and Work Area handle_experiment->post_decon disp_collect Collect Waste in Labeled Container handle_experiment->disp_collect post_wash Wash Hands and Exposed Skin post_decon->post_wash post_wash->disp_collect disp_store Store in Designated Hazardous Waste Area disp_collect->disp_store disp_ehs Arrange for EHS Pickup disp_store->disp_ehs

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.